molecular formula C19H39NO2 B129837 (R)-N-(1-Hydroxypropan-2-yl)palmitamide CAS No. 142128-47-0

(R)-N-(1-Hydroxypropan-2-yl)palmitamide

カタログ番号: B129837
CAS番号: 142128-47-0
分子量: 313.5 g/mol
InChIキー: RYVPKPNOVYCJAP-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

R-Palmitoyl-(1-methyl) Ethanolamide is a fatty amide.

特性

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVPKPNOVYCJAP-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576577
Record name N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142128-47-0
Record name N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-N-(1-Hydroxypropan-2-yl)palmitamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-Hydroxypropan-2-yl)palmitamide, a chiral N-acyl propanolamine, has been identified as a substrate analog inhibitor of phospholipase A2 (PLA2), suggesting its potential as a modulator of inflammatory pathways. This technical guide provides a comprehensive overview of the known basic properties of this compound, drawing from available chemical data and the activities of structurally related molecules. Due to the limited specific research on this particular molecule, this document also incorporates general methodologies and plausible signaling pathways to guide future investigation.

Core Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide[1][2]
CAS Number 142128-47-0[1][2]
Molecular Formula C₁₉H₃₉NO₂[1][3]
Molecular Weight 313.52 g/mol [2]
Canonical SMILES CCCCCCCCCCCCCCCC(=O)N--INVALID-LINK--CO[1]

Note: Further empirical data such as melting point, boiling point, and solubility are not currently available in the public domain.

Synthesis Methodology

A specific, validated synthesis protocol for this compound is not detailed in published literature. However, based on general principles of organic chemistry for the formation of amides, a plausible synthetic route would involve the acylation of (R)-2-aminopropan-1-ol with palmitoyl (B13399708) chloride.

Proposed Experimental Protocol: Acylation of (R)-2-aminopropan-1-ol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-aminopropan-1-ol in a suitable anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Base Addition: Add an appropriate base, such as triethylamine (B128534) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of palmitoyl chloride in the same solvent to the flask with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Reaction Progression cluster_3 Work-up & Purification Dissolve (R)-2-aminopropan-1-ol\nin anhydrous solvent Dissolve (R)-2-aminopropan-1-ol in anhydrous solvent Add base (e.g., triethylamine) Add base (e.g., triethylamine) Dissolve (R)-2-aminopropan-1-ol\nin anhydrous solvent->Add base (e.g., triethylamine) Inert Atmosphere Cool to 0 °C Cool to 0 °C Add base (e.g., triethylamine)->Cool to 0 °C Slowly add Palmitoyl Chloride Slowly add Palmitoyl Chloride Cool to 0 °C->Slowly add Palmitoyl Chloride Stirring Warm to Room Temperature Warm to Room Temperature Slowly add Palmitoyl Chloride->Warm to Room Temperature Monitor by TLC Monitor by TLC Warm to Room Temperature->Monitor by TLC Quench with NaHCO3 Quench with NaHCO3 Monitor by TLC->Quench with NaHCO3 Upon Completion Liquid-Liquid Extraction Liquid-Liquid Extraction Quench with NaHCO3->Liquid-Liquid Extraction Purify by Chromatography/Recrystallization Purify by Chromatography/Recrystallization Liquid-Liquid Extraction->Purify by Chromatography/Recrystallization

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity: Phospholipase A2 Inhibition

This compound is described as a substrate analog inhibitor of phospholipase A2 (PLA2)[3][4]. PLA2 enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.

General Experimental Protocol: Phospholipase A2 Inhibition Assay

A common method to assess PLA2 inhibition is a colorimetric assay using a thio-PC substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-HCl buffer (pH 7.5-8.5) containing calcium chloride (CaCl₂), potassium chloride (KCl), and a detergent like Triton X-100.

    • Substrate Solution: Reconstitute a thio-PC substrate (e.g., diheptanoyl thio-PC) in the assay buffer.

    • DTNB (Ellman's Reagent): Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in an appropriate buffer.

    • Enzyme Solution: Prepare a solution of the target PLA2 isoform in the assay buffer.

    • Inhibitor Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to each well.

    • Add the inhibitor solution at various concentrations to the test wells. Add solvent control (e.g., DMSO) to the control wells.

    • Add the PLA2 enzyme solution to all wells except for the non-enzymatic control wells.

    • Add the DTNB solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the change in absorbance at 405-425 nm over time using a plate reader. The rate of the reaction is proportional to the PLA2 activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Workflow for PLA2 Inhibition Assay

G cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Interpretation Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Add Inhibitor, Enzyme, DTNB Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Add Substrate Monitor Absorbance Monitor Absorbance Initiate Reaction->Monitor Absorbance Data Analysis Data Analysis Monitor Absorbance->Data Analysis Calculate % Inhibition & IC50 Assay Buffer Assay Buffer Substrate Substrate DTNB DTNB PLA2 Enzyme PLA2 Enzyme Inhibitor Inhibitor

Caption: General workflow for a colorimetric phospholipase A2 inhibition assay.

Potential Signaling Pathways

As a putative PLA2 inhibitor, this compound would likely modulate signaling pathways downstream of PLA2 activation. By inhibiting the release of arachidonic acid, it could suppress the production of various inflammatory mediators.

Proposed Signaling Pathway Inhibition

G MembranePL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePL->PLA2 Substrate AA Arachidonic Acid PLA2->AA Hydrolysis Inhibitor This compound Inhibitor->PLA2 Inhibition COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Putative mechanism of action via inhibition of the phospholipase A2 pathway.

Conclusion and Future Directions

This compound is an intriguing molecule with potential anti-inflammatory properties stemming from its likely role as a phospholipase A2 inhibitor. However, the current body of scientific literature on this specific compound is sparse. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and comprehensive characterization of its physicochemical properties.

  • In-depth Biological Evaluation: Rigorous in vitro and in vivo studies to confirm its inhibitory activity against various PLA2 isoforms, determine its potency and selectivity, and elucidate its full pharmacological profile.

  • Mechanism of Action Studies: Detailed investigation into the specific signaling pathways modulated by this compound to understand its cellular and physiological effects.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The provided information and proposed methodologies offer a starting point for further investigation into this promising compound.

References

Synthesis of Chiral N-Acyl-L-alaninols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral N-acyl-L-alaninols are pivotal structural motifs and versatile chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their inherent chirality, derived from the readily available amino acid L-alanine, makes them highly valuable synthons for asymmetric synthesis. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing enantiomerically pure N-acyl-L-alaninols. It details key methodologies, including the reduction of N-acylated L-alanine and its esters, asymmetric catalytic hydrogenation, and enzymatic transformations. This guide is intended to serve as a practical resource, offering detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in the efficient and stereoselective synthesis of these important compounds.

Core Synthetic Strategies

The synthesis of chiral N-acyl-L-alaninols predominantly relies on the stereospecific reduction of a carboxyl group from an N-acylated L-alanine precursor. The high enantiopurity of the starting L-alanine is typically transferred to the final product, making this a robust and widely used approach. The primary strategies can be categorized as follows:

  • Reduction of N-Acyl-L-alanine: This direct approach involves the acylation of L-alanine followed by the reduction of the carboxylic acid to a primary alcohol. This method requires potent reducing agents.

  • Reduction of N-Acyl-L-alanine Esters: A more common and often milder approach involves the initial esterification of N-acyl-L-alanine, followed by reduction of the ester to the alcohol. This two-step process can offer advantages in terms of solubility and reactivity.

  • Catalytic Asymmetric Synthesis: This advanced strategy employs chiral catalysts to achieve high enantioselectivity in the reduction of prochiral precursors or in dynamic kinetic resolutions.

  • Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative, utilizing enzymes to catalyze the formation of N-acyl-L-alaninols under mild conditions.

General Synthesis Workflow

The most common chemical pathway for the synthesis of N-acyl-L-alaninols involves a three-step sequence: esterification of L-alanine, N-acylation, and subsequent reduction of the ester.

G cluster_start Starting Material cluster_esterification Step 1: Esterification cluster_acylation Step 2: N-Acylation cluster_reduction Step 3: Reduction L-Alanine L-Alanine Esterification Esterification L-Alanine->Esterification L-Alanine_Ester L-Alanine Ester (e.g., Methyl or Ethyl Ester) Esterification->L-Alanine_Ester N_Acylation N-Acylation (e.g., Acyl Chloride, Anhydride) L-Alanine_Ester->N_Acylation N_Acyl_L_Alanine_Ester N-Acyl-L-Alanine Ester N_Acylation->N_Acyl_L_Alanine_Ester Reduction Reduction (e.g., NaBH4, LiAlH4) N_Acyl_L_Alanine_Ester->Reduction N_Acyl_L_Alaninol Chiral N-Acyl-L-alaninol Reduction->N_Acyl_L_Alaninol

Caption: General workflow for the synthesis of chiral N-acyl-L-alaninols.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method depends on factors such as the desired acyl group, scale, and available reagents. The following tables summarize quantitative data for various approaches.

Table 1: Reduction of N-Acyl-L-alanine Derivatives

N-Acyl GroupStarting MaterialReducing AgentSolventTemp. (°C)Time (h)Yield (%)Ref.
BocN-Boc-L-alanine Methyl EsterNaBH₄ / CaCl₂Methanol (B129727) / THF7015-2095.8[1]
CbzN-Cbz-L-alanineLiAlH₄THFReflux1670[2]
BenzoylN-Benzoyl-L-valineLiAlH₄THFReflux1676[2]
AcetylN-Acetyl-L-alanine------
BenzylL-Alaninol + BenzaldehydeNaBH₄Methanol0 to 251860[3]

Table 2: Catalytic and Enzymatic Synthesis

MethodSubstrateCatalyst/EnzymeConditionsYield (%)Enantiomeric Excess (ee%)Ref.
Catalytic HydrogenationL-AlanineRh-MoOₓ/SiO₂Water, H₂90-94>99[4]
Asymmetric HydrogenationRacemic α-amino estersRuthenabicyclic complexes15 atm H₂, 25°C-up to 96[5]
Enzymatic AcylationL-Arginine + Lauric AcidAcylase IGlycerol-water, 37°C, 144h82 (conversion)-[6]

Experimental Protocols

Synthesis of N-Boc-L-alaninol via Ester Reduction[1]

This protocol outlines a three-step synthesis starting from L-alanine, involving esterification, N-protection with a Boc group, and subsequent reduction.

Step 1: Preparation of L-Alanine Methyl Ester Hydrochloride

  • Setup: To a 2L three-neck flask containing 600 mL of methanol, add 107 g of L-alanine.

  • Reaction: Mechanically stir the mixture and cool in an ice bath. Slowly add 131 mL of thionyl chloride dropwise. Set up a gas absorption device.

  • Reflux: Heat the reaction to reflux for 5-8 hours. Monitor the reaction completion by TLC.

  • Work-up: Evaporate the methanol under reduced pressure. Wash the residue with toluene (B28343) (3 x 120 mL) and evaporate the remaining toluene under reduced pressure to obtain the product as a white solid.

    • Yield: 99.6%

Step 2: Preparation of N-Boc-L-alanine Methyl Ester

  • Setup: In a 2L three-neck flask, combine 167 g of L-alanine methyl ester hydrochloride, 242 g of triethylamine, and 1L of dichloromethane (B109758).

  • Reaction: Slowly add 313 g of di-tert-butyl dicarbonate, followed by an additional 200 mL of dichloromethane. Stir at room temperature for 5 hours.

  • Work-up: Quench the reaction with water. Separate the dichloromethane layer and extract the aqueous phase with dichloromethane (2 x 500 mL).

  • Purification: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the product as a red liquid.

    • Yield: 92.2%

Step 3: Preparation of N-Boc-L-alaninol

  • Setup: To a 2L three-neck flask, add 134 g of crushed calcium chloride, 400 mL of methanol, and 500 mL of tetrahydrofuran (B95107). Cool the mixture in an ice bath.

  • Addition of Reducing Agent: After stirring for 30 minutes, add 92 g of sodium borohydride (B1222165) in batches.

  • Reduction: Slowly add 224 g of N-Boc-L-alanine methyl ester (dissolved in 200 mL of THF). Gradually raise the temperature to 70°C and maintain for 15-20 hours.

  • Work-up: Pour the reaction mixture into a large volume of ice water and filter the solid residue. Wash the residue with dichloromethane (3 x 500 mL).

  • Extraction: Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane (2 x 1L).

  • Purification: Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain N-Boc-L-alaninol as a white solid.

    • Yield: 95.8%

Synthesis of N-Cbz-L-alaninol via Direct Reduction of the N-Protected Acid[2]

This protocol describes the direct reduction of N-Cbz-L-alanine using lithium aluminum hydride (LiAlH₄).

Materials:

  • N-Cbz-L-alanine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (B78521) solution

  • Ethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Addition of Substrate: Add a solution of N-Cbz-L-alanine in anhydrous THF dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, reflux the mixture for 16 hours.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Work-up: Stir the resulting mixture for 30 minutes, then filter the white precipitate.

  • Extraction: Wash the filter cake with ethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation under vacuum or by recrystallization.

    • Yield: ~70% (based on reduction of L-alanine to L-alaninol, adaptable for N-protected versions).

Signaling Pathways and Logical Relationships

The synthesis of N-acyl-L-alaninols can be viewed as a series of chemical transformations where the choice of reagents dictates the efficiency and outcome. The following diagram illustrates the decision-making process based on the desired protecting group and reduction method.

G cluster_start Starting Point cluster_protection N-Protection Decision cluster_intermediate Intermediate Formation cluster_reduction_path Reduction Pathway cluster_final Final Product L_Alanine L-Alanine Protecting_Group Choose N-Protecting Group L_Alanine->Protecting_Group Boc_Protection Boc Anhydride Protecting_Group->Boc_Protection Boc Cbz_Protection Benzyl Chloroformate Protecting_Group->Cbz_Protection Cbz Acyl_Protection Acyl Chloride / Anhydride Protecting_Group->Acyl_Protection Other Acyl N_Protected_Alanine N-Protected L-Alanine Boc_Protection->N_Protected_Alanine Cbz_Protection->N_Protected_Alanine Acyl_Protection->N_Protected_Alanine Reduction_Choice Choose Reduction Strategy N_Protected_Alanine->Reduction_Choice Direct_Reduction Direct Reduction (e.g., LiAlH4) Reduction_Choice->Direct_Reduction Strong Reductant Ester_Reduction Esterification then Reduction (e.g., NaBH4) Reduction_Choice->Ester_Reduction Milder Conditions Final_Product N-Acyl-L-alaninol Direct_Reduction->Final_Product Ester_Reduction->Final_Product

Caption: Decision workflow for the synthesis of N-acyl-L-alaninols.

Conclusion

The synthesis of chiral N-acyl-L-alaninols is a well-established field with a variety of reliable methods available to researchers. The choice of the synthetic route is often dictated by the specific N-acyl group, the desired scale of the reaction, and the availability of reagents and equipment. The reduction of N-protected L-alanine esters remains one of the most versatile and high-yielding approaches. For syntheses requiring milder conditions or high atom economy, catalytic hydrogenation and enzymatic methods present excellent alternatives. This guide provides a foundational understanding and practical protocols to enable the successful synthesis of these valuable chiral building blocks for applications in drug discovery and development.

References

The Dawn of a New Era in Signaling: A Technical Guide to the Discovery and Isolation of Novel N-Acyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipidomics has unveiled a diverse class of signaling molecules, the N-acyl amides (NAAs), which are increasingly recognized for their pivotal roles in a myriad of physiological and pathological processes. From modulating inflammation and pain to influencing cell migration and neurotransmission, the therapeutic potential of these lipid mediators is profound. This technical guide provides an in-depth exploration of the methodologies for the discovery and isolation of novel N-acyl amides, offering a comprehensive resource for researchers dedicated to harnessing their potential in drug development.

Unveiling Nature's Arsenal: Isolation of N-Acyl Amides from Natural Sources

Natural products remain a rich reservoir for the discovery of novel bioactive compounds. N-acyl amides are ubiquitously found in bacteria, fungi, plants, and mammalian tissues. The isolation of these molecules necessitates a systematic approach, beginning with extraction and progressing through various chromatographic purification stages.

Extraction of N-Acyl Amides

The initial step involves the extraction of lipids from the biological matrix. A common method is the Bligh-Dyer extraction, which utilizes a chloroform (B151607)/methanol (B129727)/water solvent system to partition lipids from other cellular components.

Experimental Protocol: Bligh-Dyer Lipid Extraction

  • Homogenization: Homogenize the biological sample (e.g., bacterial cell pellet, plant tissue) in a mixture of chloroform and methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

  • Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform layer will contain the lipids, including N-acyl amides.

  • Drying: Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until further processing.

Purification by Column Chromatography

The crude lipid extract is a complex mixture requiring further separation. Column chromatography, particularly using silica (B1680970) gel, is a fundamental technique for the initial fractionation of N-acyl amides.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the dried lipid extract in a minimal volume of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing solvent polarity, starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate (B1210297) or methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Analysis: Pool fractions containing the desired N-acyl amides based on their TLC profiles for further purification or characterization.

The Chemist's Craft: Synthesis of Novel N-Acyl Amides

Chemical synthesis provides a powerful avenue for generating novel N-acyl amides with tailored structures, enabling the exploration of structure-activity relationships and the production of compounds in larger quantities for biological testing.

Amide Bond Formation via Acyl Chlorides

A classic and widely used method for amide synthesis is the reaction of an amine with an acyl chloride. This method is generally high-yielding and proceeds under mild conditions.[1][][3][4]

Experimental Protocol: Synthesis of N-Acyl Amide from Acyl Chloride

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM). Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[1]

Enzyme-Catalyzed Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of N-acyl amides.[5][6][7][8] Enzymes such as lipases and acyltransferases can catalyze the formation of amide bonds under mild conditions, often with high stereoselectivity.[9][10] A notable example is the use of the TamA adenylation (ANL) domain, which can be used to generate a range of acyl adenylates that are then captured by various amines to produce N-acyl amides.[5][6][7][8]

Experimental Protocol: Enzymatic Synthesis using TamA ANL Domain

  • Reaction Mixture: Prepare a reaction mixture containing the fatty acid substrate, ATP, MgCl₂, the amine nucleophile, and the purified TamA ANL domain enzyme in a suitable buffer (e.g., Tris-HCl).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours).

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation of the enzyme.

  • Extraction: Extract the product from the aqueous reaction mixture using an appropriate organic solvent.

  • Purification and Analysis: Purify the N-acyl amide product using high-performance liquid chromatography (HPLC) and confirm its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Characterization of Novel N-Acyl Amides

The structural elucidation of novel N-acyl amides is crucial for understanding their biological function. A combination of spectroscopic techniques is employed for this purpose.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to identify the acyl chain and the amine head group.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms within the molecule, including the stereochemistry.[12][13] Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and identification of representative N-acyl amides.

Table 1: Synthesis Yields of Selected N-Acyl Amides

N-Acyl AmideSynthesis MethodYield (%)Reference
N-Dodecanoyl-L-histidineEnzymatic (TamA ANL)Not specified[7]
N-Acyl-ornithinesHeterologous expression (NmNAT)Not specified[11]
N-Acyl-lysinesHeterologous expression (NmNAT)Not specified[11]
Various ImidesN-acylation of amides50-98[14]
N-lauroyl-L-alanineCarbonyl diimidazole (CDI) activationHigh[15]

Table 2: Mass Spectrometry Data for Novel N-Acyl Amides from Neisseria meningitidis

CompoundMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺
N-3-hydroxypalmitoyl-ornithineC₂₁H₄₂N₂O₄387.3166387.3163
N-3-hydroxypalmitoyl-lysineC₂₂H₄₄N₂O₄401.3323401.3320

Data extracted from Reference[11].

Signaling Pathways of N-Acyl Amides

N-acyl amides exert their biological effects by interacting with various cellular targets, most notably G-protein coupled receptors (GPCRs).[11][16] Understanding these signaling pathways is critical for elucidating their mechanism of action and for designing targeted therapeutics.

N-Acyl Amides and S1PR4 Signaling

Recent studies have shown that certain N-acyl amides, such as those produced by Neisseria meningitidis, can act as agonists of the sphingosine-1-phosphate receptor 4 (S1PR4).[11][16] This interaction can modulate immune responses, for instance, by suppressing the pro-inflammatory interleukin-17A+ population in T cells.[11][16]

S1PR4_Signaling NAA N-Acyl Amide S1PR4 S1PR4 NAA->S1PR4 Agonist Binding G_protein G-protein S1PR4->G_protein Activation Effector Downstream Effectors G_protein->Effector Response Modulation of Immune Response (e.g., ↓ IL-17A) Effector->Response

Caption: S1PR4 signaling pathway activated by N-acyl amides.

Biosynthesis of N-Acylethanolamines (NAEs)

N-acylethanolamines (NAEs), a prominent class of N-acyl amides, are synthesized through a multi-step enzymatic pathway. This pathway begins with the transfer of an acyl chain to phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed to produce the NAE.[17]

NAE_Biosynthesis cluster_membrane Cellular Membrane PL Phospholipid NAPT N-Acyltransferase PL->NAPT PE Phosphatidylethanolamine (PE) PE->NAPT NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAPT->NAPE NAE N-Acylethanolamine (NAE) NAPE_PLD->NAE Receptor Target Receptors (e.g., PPARα, GPR119) NAE->Receptor Signaling

Caption: Biosynthetic pathway of N-acylethanolamines (NAEs).

Experimental Workflow for Discovery and Isolation

The overall process of discovering and isolating novel N-acyl amides can be visualized as a systematic workflow, from sample collection to final characterization and biological testing.

Experimental_Workflow cluster_discovery Discovery Phase cluster_isolation Isolation & Purification Phase cluster_characterization Characterization & Bioactivity Sample Biological Sample (e.g., Bacteria, Plant) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Crude_Extract Crude Lipid Extract Extraction->Crude_Extract Column_Chrom Column Chromatography (Silica Gel) Crude_Extract->Column_Chrom Fractions Fractions Column_Chrom->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure N-Acyl Amide HPLC->Pure_Compound MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR Bioassay Biological Assays (e.g., Receptor Binding) Pure_Compound->Bioassay Structure Structure Elucidation MS->Structure NMR->Structure Activity Biological Activity Bioassay->Activity

Caption: Workflow for the discovery and isolation of novel N-acyl amides.

This guide provides a foundational understanding of the key methodologies in the exciting field of N-acyl amide research. The detailed protocols, data summaries, and pathway visualizations are intended to empower researchers to explore this promising class of molecules and unlock their full therapeutic potential.

References

(R)-N-(1-Hydroxypropan-2-yl)palmitamide: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-Hydroxypropan-2-yl)palmitamide, also known as R-palmitoyl-(1-methyl) ethanolamide (MePEA1), is a synthetic analog of the endogenous fatty acid amide, Palmitoylethanolamide (B50096) (PEA). Emerging research indicates its potential as a therapeutic agent, particularly in the management of inflammation and pain. Its mechanism of action is believed to be multifaceted, primarily involving the modulation of key cellular signaling pathways implicated in inflammatory responses and nociception. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, drawing on available data for the compound and its close structural analog, PEA. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways to support further research and drug development efforts.

Introduction

This compound (CAS 142128-47-0) is a chiral molecule featuring a palmitic acid backbone amide-linked to (R)-1-amino-2-propanol.[1] Its structure is highly similar to Palmitoylethanolamide (PEA), a well-characterized endogenous lipid mediator with demonstrated anti-inflammatory, analgesic, and neuroprotective properties.[2] The introduction of a methyl group on the ethanolamine (B43304) moiety in this compound is hypothesized to confer greater metabolic stability by rendering the molecule more resistant to enzymatic hydrolysis, potentially leading to a longer duration of action and enhanced potency in vivo.[3][4]

The primary mechanism of action of PEA and its analogs is thought to involve a multi-target approach, influencing several key signaling pathways rather than a single receptor. This includes agonism of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα), indirect modulation of the endocannabinoid system through inhibition of Fatty Acid Amide Hydrolase (FAAH), and potential interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the orphan G protein-coupled receptor GPR55.[1][5][6][7] This guide will delve into these mechanisms, presenting the available data and methodologies for their investigation.

Core Mechanisms of Action

The biological activity of this compound is understood through its interaction with multiple cellular targets.

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonism

PPARα is a nuclear receptor that functions as a transcription factor, playing a crucial role in the regulation of lipid metabolism and inflammation.[8][9][10] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory signaling pathways.

This compound, as an analog of PEA, is presumed to be a direct agonist of PPARα. Molecular docking studies of PEA and its analogs to the ligand-binding domain of PPARα suggest a similar binding mode.[1]

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cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Binds and Activates Coactivators Coactivators PPARa_RXR->Coactivators Recruits NFkB_Inhibition Inhibition of NF-κB Pathway PPARa_RXR->NFkB_Inhibition PPRE PPRE (Peroxisome Proliferator Response Element) Coactivators->PPRE Binds to Gene_Expression ↑ Fatty Acid Oxidation Genes ↓ Pro-inflammatory Genes PPRE->Gene_Expression Regulates Transcription

Caption: PPARα Signaling Pathway Activation.

Indirect Endocannabinoid System Modulation via Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides, including PEA.[3] By acting as a substrate and potential inhibitor of FAAH, this compound can increase the endogenous levels of anandamide. This elevation of anandamide leads to enhanced activation of cannabinoid receptors (CB1 and CB2), thereby producing analgesic and anti-inflammatory effects without directly binding to these receptors. This is often referred to as the "entourage effect." The methyl group in this compound is thought to protect the molecule from hydrolysis by FAAH, potentially leading to a more sustained increase in endocannabinoid levels.[4]

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cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1_CB2 CB1/CB2 Receptors Analgesic_AntiInflammatory Analgesic & Anti-inflammatory Effects CB1_CB2->Analgesic_AntiInflammatory Anandamide Anandamide (AEA) Anandamide->CB1_CB2 Activates FAAH FAAH Anandamide->FAAH Hydrolysis Degradation_Products Degradation Products FAAH->Degradation_Products R_Palmitamide This compound R_Palmitamide->FAAH Inhibition

Caption: Indirect Endocannabinoid Modulation.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat.[5][11] While not a direct agonist, PEA has been shown to potentiate the activity of anandamide at TRPV1 channels.[7] This potentiation can contribute to the overall analgesic effects. This compound may share this modulatory role.

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R_Palmitamide This compound TRPV1 TRPV1 Channel R_Palmitamide->TRPV1 Potentiates AEA effect Anandamide Anandamide (AEA) Anandamide->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Nociceptive_Signaling Nociceptive Signaling Ca_Influx->Nociceptive_Signaling

Caption: TRPV1 Channel Modulation.

G Protein-Coupled Receptor 55 (GPR55) Agonism

GPR55 is an orphan G protein-coupled receptor that has been implicated in various physiological processes, including inflammation and pain.[12][13] PEA has been identified as a GPR55 agonist.[7] Activation of GPR55 can lead to an increase in intracellular calcium and downstream signaling cascades that may contribute to the pharmacological effects of this compound.

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R_Palmitamide This compound GPR55 GPR55 R_Palmitamide->GPR55 Binds and Activates Gq_G12_G13 Gαq/Gα12/Gα13 GPR55->Gq_G12_G13 PLC_RhoA PLC / RhoA Activation Gq_G12_G13->PLC_RhoA Ca_Release_Cytoskeletal ↑ Intracellular Ca²⁺ Cytoskeletal Rearrangement PLC_RhoA->Ca_Release_Cytoskeletal

Caption: GPR55 Signaling Pathway.

Quantitative Data

Specific quantitative data for the biological activity of this compound is not extensively available in the public domain. The following table summarizes the available data for the parent compound, Palmitoylethanolamide (PEA), which is expected to have a similar pharmacological profile.

TargetAssay TypeSpeciesValueReference
PPARα Transactivation AssayHumanEC₅₀: 3.1 µM[1]
FAAH Hydrolysis AssayRatSubstrate[6]
GPR55 GTPγS Binding AssayHumanAgonist[12]
TRPV1 Calcium Influx AssayHumanPotentiator of AEA[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

FAAH Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of this compound against Fatty Acid Amide Hydrolase.

Principle: This assay measures the hydrolysis of a fluorogenic FAAH substrate, which releases a fluorescent product. The reduction in fluorescence in the presence of the test compound indicates FAAH inhibition.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test compound: this compound

  • Reference inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the FAAH enzyme solution to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the FAAH substrate solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value using a suitable software.

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start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) start->prep_reagents plate_setup Set up 96-well Plate (Controls, Test Compound) prep_reagents->plate_setup add_enzyme Add FAAH Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence analyze_data Calculate Reaction Rates and % Inhibition measure_fluorescence->analyze_data determine_ic50 Determine IC₅₀ Value analyze_data->determine_ic50 end End determine_ic50->end

Caption: FAAH Inhibition Assay Workflow.

PPARα Transactivation Assay

Objective: To determine the ability of this compound to activate the Peroxisome Proliferator-Activated Receptor alpha.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs). Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • A suitable cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for human or murine PPARα

  • Reporter plasmid containing PPREs upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound: this compound

  • Reference agonist (e.g., GW7647)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • After 24 hours, treat the transfected cells with various concentrations of the test compound or reference agonist. Include a vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Plot the fold induction of luciferase activity against the concentration of the test compound and determine the EC₅₀ value.

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start Start transfect_cells Co-transfect Cells with PPARα and Reporter Plasmids start->transfect_cells treat_cells Treat Cells with Test Compound transfect_cells->treat_cells incubate_cells Incubate for 24 hours treat_cells->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase normalize_data Normalize Data measure_luciferase->normalize_data determine_ec50 Determine EC₅₀ Value normalize_data->determine_ec50 end End determine_ec50->end

Caption: PPARα Transactivation Assay Workflow.

TRPV1 Calcium Influx Assay

Objective: To assess the modulatory effect of this compound on TRPV1 channel activity.

Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing TRPV1. Activation of TRPV1 leads to an influx of calcium, which is detected by a calcium-sensitive fluorescent dye.

Materials:

  • Cell line stably expressing human or rodent TRPV1 (e.g., HEK293-TRPV1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)

  • TRPV1 agonist (e.g., capsaicin, anandamide)

  • Test compound: this compound

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with a fluidics module or a fluorescence microscope

Procedure:

  • Seed the TRPV1-expressing cells in the 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • To assess for agonistic activity, add various concentrations of the test compound and measure the fluorescence over time.

  • To assess for modulatory (potentiating) activity, pre-incubate the cells with the test compound for a short period, and then add a sub-maximal concentration of a known TRPV1 agonist (e.g., anandamide). Measure the fluorescence response.

  • Analyze the data by calculating the change in fluorescence intensity or the area under the curve. Compare the response in the presence and absence of the test compound.

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start Start seed_cells Seed TRPV1-expressing Cells start->seed_cells load_dye Load Cells with Calcium-sensitive Dye seed_cells->load_dye wash_cells Wash Cells load_dye->wash_cells add_compound Add Test Compound (and/or Agonist) wash_cells->add_compound measure_fluorescence Measure Fluorescence (Calcium Influx) add_compound->measure_fluorescence analyze_data Analyze Fluorescence Data measure_fluorescence->analyze_data end End analyze_data->end

References

The Biological Landscape of N-Palmitoyl Amino Alcohols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-palmitoyl amino alcohols are a class of endogenous bioactive lipids that play crucial roles in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological significance of these molecules, with a primary focus on N-palmitoylethanolamine (PEA), N-palmitoylglycine (NPG), and N-palmitoylserine (NPS). It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their signaling pathways, metabolism, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of complex biological interactions to facilitate a deeper understanding of this important class of signaling lipids.

Introduction

N-acyl amides are a diverse family of lipid signaling molecules, and among them, N-palmitoyl amino alcohols have garnered significant attention for their roles in inflammation, pain perception, and neuroprotection. These compounds are characterized by a palmitic acid molecule linked via an amide bond to an amino alcohol. The most extensively studied member of this family is N-palmitoylethanolamine (PEA), an endogenous fatty acid amide that is produced on demand in response to tissue injury and stress. Other notable members include N-palmitoylglycine (NPG) and N-palmitoylserine (NPS), each exhibiting unique biological activities. This guide will delve into the core aspects of their biochemistry, pharmacology, and the experimental methodologies used to study them.

Biosynthesis and Metabolism

The endogenous levels of N-palmitoyl amino alcohols are tightly regulated by a balance of biosynthesis and degradation.

Biosynthesis: The primary route for the synthesis of N-palmitoylethanolamine (PEA) involves the hydrolysis of its membrane phospholipid precursor, N-palmitoyl-phosphatidylethanolamine (NPPE), by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).

Degradation: The biological activity of N-palmitoyl amino alcohols is terminated through enzymatic hydrolysis. The two key enzymes responsible for their degradation are:

  • Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades a broad range of fatty acid amides, including PEA. FAAH is an integral membrane protein.

  • N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): A lysosomal cysteine hydrolase that shows a preference for saturated N-acylethanolamines like PEA. NAAA has an optimal pH of 4.5-5.

Inhibition of these enzymes, particularly FAAH, leads to an increase in the endogenous levels of N-acylethanolamines, which can produce analgesic, anxiolytic, and anti-inflammatory effects.

Signaling Pathways and Molecular Targets

N-palmitoyl amino alcohols exert their biological effects by interacting with a variety of cellular targets. Their signaling pathways are complex and often involve both direct receptor activation and indirect modulation of other signaling systems.

Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α)

A primary target for PEA is the nuclear receptor PPAR-α. Activation of PPAR-α by PEA leads to the regulation of gene expression involved in lipid metabolism and inflammation. This interaction is crucial for the anti-inflammatory and neuroprotective effects of PEA. PEA selectively activates PPAR-α in vitro with an EC50 value of 3.1 ± 0.4 μM.

PPAR_alpha_signaling PEA N-Palmitoylethanolamine (PEA) PPARa PPAR-α PEA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Gene Expression (Lipid Metabolism, Anti-inflammatory Genes) PPRE->Gene_Expression regulates

Figure 1: PPAR-α signaling pathway activated by PEA.

G Protein-Coupled Receptor 55 (GPR55)

GPR55, an orphan G protein-coupled receptor, has been identified as another target for PEA. GPR55 activation is coupled to Gα13 and leads to the stimulation of RhoA, which in turn can influence various cellular processes, including cytoskeletal rearrangement. The activation of GPR55 can also lead to an increase in intracellular calcium.

GPR55_Signaling Ligand PEA / Other Ligands GPR55 GPR55 Ligand->GPR55 activates G_alpha_13 Gα13 GPR55->G_alpha_13 couples to RhoA RhoA G_alpha_13->RhoA activates PLC PLC G_alpha_13->PLC activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Ca_Influx Intracellular Ca²⁺ Release PLC->Ca_Influx

Figure 2: GPR55 signaling cascade.

Endocannabinoid System (ECS) "Entourage Effect"

While PEA does not bind directly to the canonical cannabinoid receptors CB1 and CB2 with high affinity, it can potentiate the effects of endocannabinoids like anandamide (B1667382) (AEA) through an "entourage effect". PEA achieves this by competing for the same degrading enzymes, primarily FAAH, thereby increasing the synaptic levels and lifespan of AEA.

Entourage_Effect PEA N-Palmitoylethanolamine (PEA) FAAH FAAH PEA->FAAH inhibits degradation of AEA by competition AEA Anandamide (AEA) AEA->FAAH is degraded by CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 activates Biological_Effect Enhanced Endocannabinoid Signaling CB1_CB2->Biological_Effect

Figure 3: The "entourage effect" of PEA on the endocannabinoid system.

N-Palmitoyl Glycine (B1666218) (NPG) and Calcium Influx

N-palmitoyl glycine (NPG) has been identified as an endogenous lipid that modulates calcium influx in sensory neurons. This action is pertussis toxin-sensitive, suggesting the involvement of a Gi/o-coupled G protein-coupled receptor. The influx of calcium can subsequently lead to the production of nitric oxide (NO).

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of N-palmitoyl amino alcohols.

Table 1: Receptor Activation and Enzyme Inhibition

CompoundTargetAssay TypeValue (IC50/EC50/Ki/Km)Reference(s)
N-Palmitoylethanolamine (PEA)PPAR-αIn vitro activation3.1 ± 0.4 µM (EC50)
N-Palmitoylethanolamine (PEA)GPR55GTPγS binding4 nM (EC50)
N-Palmitoyl Glycine (NPG)Calcium Influx (F-11 cells)Calcium mobilization5.5 µM (EC50)
URB597 (FAAH Inhibitor)FAAHIn vitro inhibition4.6 nM (IC50)
ARN077 (NAAA Inhibitor)NAAA (human)In vitro inhibition7 nM (IC50)
N-Palmitoylethanolamine (PEA)NAAA (rat)Michaelis-Menten kinetics19.8 µM (Km)

Table 2: Endogenous Tissue Concentrations

CompoundTissueSpeciesConcentration (pmol/g)Reference(s)
N-Palmitoyl Glycine (NPG)SkinRat~1600
N-Palmitoyl Glycine (NPG)BrainRat~50

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of N-palmitoyl amino alcohols.

Protocol for In Vitro FAAH Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of FAAH.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test inhibitor (e.g., URB597) and solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Thaw the FAAH enzyme on ice and dilute to the desired concentration in FAAH Assay Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Include a solvent control.

  • Assay Plate Setup:

    • 100% Activity Wells: Add assay buffer, diluted FAAH, and solvent.

    • Inhibitor Wells: Add assay buffer, diluted FAAH, and inhibitor dilutions.

    • Background Wells: Add assay buffer and solvent (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic FAAH substrate to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity (Excitation: ~340-360 nm, Emission: ~450-465 nm) kinetically over 30 minutes at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

FAAH_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Enzyme, Inhibitor, Controls) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Analyze Data and Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 4: Experimental workflow for an in vitro FAAH inhibition assay.

Protocol for Synthesis of N-Palmitoyl-Serine

This protocol outlines a general method for the N-acylation of serine.

Materials:

Procedure:

  • Dissolution: Dissolve L-serine in the anhydrous solvent. Gentle heating may be required.

  • Acylation:

    • Using Palmitoyl Chloride: Cool the serine solution in an ice bath. Add the base, followed by the dropwise addition of palmitoyl chloride.

    • Using Palmitic Anhydride: Add palmitic anhydride to the serine solution. A catalyst such as 4-(dimethylamino)pyridine (DMAP) may be added.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a mild acid). Extract the product into an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure N-palmitoyl-serine.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Biological Roles and Therapeutic Potential

N-palmitoyl amino alcohols are implicated in a wide array of biological functions, highlighting their therapeutic potential for various diseases.

  • Anti-inflammatory Effects: PEA is a potent anti-inflammatory agent. It exerts these effects by activating PPAR-α and down-regulating the activation of mast cells and microglia.

  • Analgesic Properties: Both PEA and NPG have demonstrated significant pain-relieving properties in various animal models of chronic and neuropathic pain.

  • Neuroprotection: PEA has shown neuroprotective effects in models of stroke, spinal cord injury, and neurodegenerative diseases. It can reduce neuronal damage and promote recovery.

  • Immune Modulation: PEA can modulate the immune response, suggesting its potential use in autoimmune and inflammatory disorders.

Conclusion

N-palmitoyl amino alcohols represent a fascinating and therapeutically promising class of endogenous signaling lipids. Their diverse biological activities, mediated through a network of receptors and enzymes, underscore their importance in maintaining cellular and physiological homeostasis. The continued exploration of their signaling pathways and the development of specific modulators of their metabolism hold great promise for the discovery of novel treatments for a range of inflammatory, painful, and neurodegenerative conditions. This guide provides a foundational resource for researchers dedicated to advancing our understanding of these remarkable molecules.

Endogenous N-Acyl Alaninols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of their Presence, Analysis, and Biological Significance in Tissues

Introduction

N-acyl alaninols are a class of lipid signaling molecules belonging to the larger family of N-acyl amino acids (NAAAs). These endogenous compounds are characterized by an acyl chain, typically a long-chain fatty acid, linked to the amino group of an alaninol molecule. While research into NAAAs as a whole has expanded significantly, driven by their structural similarity to endocannabinoids like anandamide, the specific roles and tissue distribution of N-acyl alaninols are an emerging area of investigation.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of endogenous N-acyl alaninols, focusing on their quantitative presence in tissues, the methodologies for their analysis, and their potential biological functions. This document is intended for researchers, scientists, and drug development professionals interested in this novel class of lipid mediators.

Quantitative Distribution in Tissues

The precise quantification of N-acyl alaninols across a wide range of tissues is still an area of active research. Limited studies have begun to reveal their presence, particularly in the central nervous system. The data currently available is not exhaustive, and concentrations can vary based on species, physiological state, and the specific N-acyl alaninol.

One of the most studied compounds in this class is N-oleoyl alanine (B10760859) (OlAla). Research in mice has identified its endogenous presence in the brain. For instance, following chronic intermittent alcohol self-administration, levels of OlAla were found to be significantly elevated in the prefrontal cortex (PFC), nucleus accumbens (NAc), and ventral tegmental area (VTA).

Table 1: Endogenous Levels of N-Oleoyl Alanine (OlAla) in Mouse Brain

Brain RegionConditionConcentration (pmol/g tissue)Reference
Prefrontal Cortex (PFC)Chronic Alcohol Self-AdministrationElevated (Specific values not provided in abstract)[4]
Nucleus Accumbens (NAc)Chronic Alcohol Self-AdministrationElevated (Specific values not provided in abstract)[4]
Ventral Tegmental Area (VTA)Chronic Alcohol Self-AdministrationElevated (Specific values not provided in abstract)[4]

It is important to note that the comprehensive quantitative landscape of various N-acyl alaninols (e.g., N-palmitoyl alaninol, N-stearoyl alaninol, N-arachidonoyl alaninol) in other key tissues such as the liver, adipose tissue, and muscle remains to be fully elucidated. The development of sensitive and specific analytical methods is crucial for expanding our knowledge in this area.

Experimental Protocols

The accurate analysis of N-acyl alaninols in biological tissues requires robust and validated experimental protocols. The following sections detail a general workflow from tissue extraction to quantitative analysis, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for lipidomics.[5]

Tissue Extraction

The extraction of these lipophilic molecules from complex biological matrices is a critical first step. The Folch and Bligh & Dyer methods are widely used and effective for the extraction of total lipids, including N-acyl alaninols.

Materials:

  • Tissue sample (e.g., brain, liver, muscle)

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

  • Chloroform (CHCl₃)

  • Methanol (B129727) (MeOH)

  • 0.9% NaCl solution (or 1 M KCl)

  • Internal standards (e.g., deuterated N-acyl alaninols)

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen evaporator or speed vacuum

Procedure (Modified Folch Method):

  • Homogenization: Weigh the frozen tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume of solvent to ensure complete immersion and homogenization of the tissue (e.g., 20 mL per gram of tissue). To minimize enzymatic degradation, this step should be performed on ice.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., d4-N-oleoyl alaninol) to the homogenate. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Lipid Extraction: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

  • Re-extraction: To maximize recovery, re-extract the upper aqueous phase and the protein interface with another volume of chloroform. Vortex, centrifuge, and combine the lower organic phase with the first extract.

  • Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a speed vacuum.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and acetonitrile.

Quantitative Analysis by LC-MS/MS

LC-MS/MS provides the high sensitivity and selectivity required for the quantification of low-abundance lipids like N-acyl alaninols.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes. The specific gradient will depend on the specific N-acyl alaninols being analyzed.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. The choice of polarity depends on the specific analyte and can be optimized.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the N-acyl alaninol) and a specific product ion (a characteristic fragment ion) for each analyte and internal standard. This highly selective detection method minimizes interferences from the complex biological matrix.

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each N-acyl alaninol and its corresponding internal standard to achieve maximum sensitivity.

Data Analysis:

  • The concentration of each N-acyl alaninol in the sample is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.

Signaling and Metabolic Pathways

The biological functions of N-acyl alaninols are likely mediated through specific signaling pathways and are regulated by a balance of biosynthesis and degradation.

Biosynthesis

The primary route for the biosynthesis of N-acyl amino acids, including N-acyl alaninols, is believed to be the condensation of a fatty acid (or its activated acyl-CoA derivative) with the amino acid alanine, followed by the reduction of the carboxylic acid group to an alcohol. The enzymes responsible for these steps are still under investigation.

  • N-Acyltransferase Activity: Several N-acyltransferases have been identified that catalyze the formation of N-acyl amino acids.[4][6] The substrate specificity of these enzymes for alanine is an area of ongoing research. Glycine (B1666218) N-acyltransferase, for example, has been shown to utilize alanine as a substrate, albeit with a lower affinity than glycine.[4]

  • Reduction to Alaninol: The enzymatic reduction of the N-acyl alanine to the corresponding N-acyl alaninol is a plausible subsequent step, though the specific reductases involved have not yet been definitively identified.

cluster_synthesis Biosynthesis Pathway Fatty_Acyl_CoA Fatty Acyl-CoA N_Acyl_Alanine N-Acyl Alanine Fatty_Acyl_CoA->N_Acyl_Alanine N-Acyltransferase Alanine Alanine Alanine->N_Acyl_Alanine N_Acyl_Alaninol N-Acyl Alaninol N_Acyl_Alanine->N_Acyl_Alaninol Reductase (Putative)

Caption: Putative biosynthetic pathway of N-acyl alaninols.

Degradation

The primary enzyme responsible for the degradation of many N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH).[7][8][9][10] FAAH is a serine hydrolase that cleaves the amide bond, releasing the fatty acid and the amino acid (or in this case, alaninol). The substrate specificity of FAAH for N-acyl alaninols is an important area for future research to understand their signaling longevity.

cluster_degradation Degradation Pathway N_Acyl_Alaninol N-Acyl Alaninol Fatty_Acid Fatty Acid N_Acyl_Alaninol->Fatty_Acid Fatty Acid Amide Hydrolase (FAAH) Alaninol Alaninol cluster_signaling Hypothesized Signaling Pathway N_Acyl_Alaninol N-Acyl Alaninol GPCR GPCR (e.g., GPR18, GPR55) N_Acyl_Alaninol->GPCR G_Protein G Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messengers Second Messengers (e.g., cAMP, IP₃, DAG) Effector->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response

References

Structural Characterization of (R)-N-(1-Hydroxypropan-2-yl)palmitamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-Hydroxypropan-2-yl)palmitamide, also known as N-palmitoyl-D-alaninol, is a lipid molecule belonging to the class of N-acyl amino alcohols. These compounds are structurally related to the well-studied N-acylethanolamines (NAEs), a class of endogenous signaling lipids that includes the endocannabinoid anandamide (B1667382). Given its structure, this compound is of significant interest for its potential biological activities, particularly in the modulation of signaling pathways where other fatty acid amides are known to be active. This technical guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its expected spectral data based on analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₃₉NO₂
Molecular Weight 313.52 g/mol
Physical Form Crystalline Solid
Solubility DMF: 10 mg/mL; DMSO: 4 mg/mL; Ethanol (B145695): 25 mg/mL

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-acyl amino alcohols is the Schotten-Baumann reaction, which involves the acylation of an amino alcohol with an acyl chloride in the presence of a base.[1]

Materials:

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-2-aminopropan-1-ol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of palmitoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_synthesis Synthesis Workflow start Dissolve (R)-2-aminopropan-1-ol and TEA in DCM cool Cool to 0°C start->cool add_pc Add Palmitoyl Chloride cool->add_pc react Stir at Room Temperature add_pc->react quench Quench with Water react->quench extract Work-up and Extraction quench->extract dry Dry and Concentrate extract->dry crude_product Crude Product dry->crude_product

Synthesis and Work-up Workflow
Purification Protocol

The crude this compound can be purified by recrystallization or column chromatography.

1. Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol or acetonitrile.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Flash Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., 10% to 50% ethyl acetate).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the column with the solvent gradient.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Structural Characterization Data (Predicted)

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityAssignment
~5.8-6.2br s-NH-
~3.8-4.0m-CH(CH₃)-
~3.4-3.6m-CH₂OH
~2.1-2.3t-CH₂-C(O)-
~1.5-1.7m-CH₂-CH₂-C(O)-
~1.2-1.4br s-(CH₂)₁₂-
~1.1-1.2d-CH(CH₃)-
~0.8-0.9t-CH₃ (palmitoyl)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~173-175-C(O)NH-
~65-67-CH₂OH
~48-50-CH(CH₃)-
~36-38-CH₂-C(O)-
~29-30-(CH₂)₁₂-
~25-27-CH₂-CH₂-C(O)-
~22-23-CH₂-CH₃ (palmitoyl)
~17-19-CH(CH₃)-
~14-CH₃ (palmitoyl)
FTIR Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300O-H stretch (hydroxyl), N-H stretch (amide)
~2920, ~2850C-H stretch (aliphatic)
~1640C=O stretch (Amide I)
~1550N-H bend (Amide II)
~1465C-H bend (methylene)
~1050C-O stretch (hydroxyl)
Mass Spectrometry
m/zAssignment
314.30[M+H]⁺
336.28[M+Na]⁺
296.29[M-H₂O+H]⁺

Potential Biological Activity and Signaling Pathway

N-acyl amino alcohols are structurally analogous to N-acylethanolamines (NAEs), which are a class of lipid signaling molecules involved in the endocannabinoid system.[3] NAEs like anandamide and N-palmitoylethanolamide (PEA) are synthesized on demand and act on various cellular targets, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs). The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH).[4] It is plausible that this compound could interact with components of this signaling pathway, potentially as a substrate or inhibitor of FAAH, or as a ligand for related receptors.

G cluster_pathway Potential Endocannabinoid Signaling Involvement NAPE N-Acyl-Phosphatidylethanolamine (Membrane Precursor) NAE This compound (or other NAEs) NAPE->NAE Biosynthesis FAAH FAAH (Fatty Acid Amide Hydrolase) NAE->FAAH Hydrolysis Receptors Receptors (e.g., CB1, CB2, PPARα) NAE->Receptors Binding & Activation Degradation Fatty Acid + Amino Alcohol (Degradation Products) FAAH->Degradation Signaling Downstream Signaling Receptors->Signaling Signal Transduction

Hypothesized Biological Signaling Pathway

Disclaimer: The spectral data and biological pathway information presented in this guide are predictive and based on structurally similar compounds. Experimental verification is required for definitive characterization and confirmation of biological activity.

References

Physicochemical properties of N-palmitoyl-R-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of N-palmitoyl-R-alaninol

Disclaimer: Direct experimental data on the physicochemical properties and biological activity of N-palmitoyl-R-alaninol is limited in publicly available scientific literature. Therefore, this guide has been compiled using theoretical calculations, data from its constituent molecules (Palmitic Acid and R-alaninol), general principles of N-acyl amino alcohol chemistry, and information from closely related analogs. This document is intended for research and development professionals and should be used as a foundational resource.

Introduction

N-palmitoyl-R-alaninol is a lipoamino acid, a class of lipid signaling molecules characterized by a fatty acid (palmitic acid) linked to an amino alcohol (R-alaninol) via an amide bond. This structure imparts amphiphilic properties, with a long hydrophobic alkyl chain and a polar headgroup containing a hydroxyl moiety. Lipoamino acids are of significant interest to researchers due to their structural similarity to endogenous signaling lipids like endocannabinoids and their potential therapeutic applications, which can include anti-inflammatory and analgesic effects.[1] The "R" designation specifies the stereochemistry at the chiral center of the alaninol backbone, which can be critical for biological activity and interaction with molecular targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-palmitoyl-R-alaninol, detailed protocols for its synthesis and analysis, and a discussion of its potential biological roles based on related compounds.

Physicochemical Properties

The physicochemical properties of N-palmitoyl-R-alaninol are determined by its constituent parts: the 16-carbon saturated fatty acid tail and the chiral aminopropanol (B1366323) headgroup. Quantitative data for the precursor molecules are well-documented, while data for the final compound are largely theoretical.

Data Summary

The following tables summarize the key physicochemical data.

Table 1: General and Calculated Properties of N-palmitoyl-R-alaninol
Property Value
IUPAC Name N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide
Molecular Formula C₁₉H₃₉NO₂
Molecular Weight 313.52 g/mol
Exact Mass 313.29808 u
Appearance Predicted: White to off-white waxy solid

| Table 2: Physicochemical Properties of Precursor Molecules | | | :--- | :--- | :--- | | Property | Palmitic Acid | (R)-(-)-2-Amino-1-propanol (R-alaninol) [2] | | CAS Number | 57-10-3 | 35320-23-1 | | Molecular Formula | C₁₆H₃₂O₂ | C₃H₉NO | | Molecular Weight | 256.42 g/mol | 75.11 g/mol | | Melting Point | 62.9 °C | N/A (liquid at room temp.) | | Boiling Point | 351 °C | 166-168 °C | | Density | 0.853 g/cm³ | 0.963 g/mL at 20 °C | | Solubility | Insoluble in water; Soluble in ethanol, ether | Miscible with water |

| Table 3: Predicted and Analog-Derived Properties of N-palmitoyl-R-alaninol | | | :--- | :--- | :--- | | Property | Predicted/Analog Value | Basis/Comment | | Melting Point (°C) | Data not available | Expected to be a waxy solid with a melting point higher than palmitic acid. | | Boiling Point (°C) | Data not available | High boiling point; likely to decompose under atmospheric pressure. | | Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol, DMSO) | Based on the long alkyl chain and properties of similar N-acyl lipids. | | logP (Octanol/Water) | Predicted: > 6.0 | High value due to the dominant hydrophobic nature of the C16 acyl chain. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of N-palmitoyl-R-alaninol.

Synthesis of N-palmitoyl-R-alaninol via Mixed Anhydride (B1165640) Method

This protocol is adapted from a general method for the selective N-acylation of amino alcohols.[3] It involves the formation of a mixed anhydride from palmitic acid, which then selectively acylates the amino group of R-alaninol.

Materials:

  • Palmitic Acid (C₁₆H₃₂O₂)

  • (R)-(-)-2-Amino-1-propanol (R-alaninol)[2]

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Demineralized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Methodology:

  • Mixed Anhydride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve palmitic acid (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour. The formation of the mixed anhydride will occur, often visible as a slight cloudiness due to the precipitation of triethylammonium (B8662869) chloride.

  • Acylation Reaction:

    • In a separate flask, dissolve R-alaninol (1.2 equivalents) in anhydrous dichloromethane.

    • Slowly add the R-alaninol solution to the mixed anhydride reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding demineralized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure N-palmitoyl-R-alaninol.

G cluster_0 Mixed Anhydride Formation cluster_1 Acylation Reaction cluster_2 Workup & Purification PA Palmitic Acid Mix1 Mix & Cool to 0°C PA->Mix1 TEA1 Triethylamine TEA1->Mix1 DCM1 Anhydrous DCM DCM1->Mix1 MA_Formation Stir at 0°C for 1h Mix1->MA_Formation Add MsCl dropwise MsCl Methanesulfonyl Chloride MsCl->MA_Formation MA Mixed Anhydride Solution MA_Formation->MA Reaction Stir at RT for 2-4h MA->Reaction Add Alaninol Solution Alaninol R-Alaninol Alaninol_Sol Alaninol Solution Alaninol->Alaninol_Sol DCM2 Anhydrous DCM DCM2->Alaninol_Sol Alaninol_Sol->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Workup Aqueous Workup (H2O, NaHCO3, Brine) Crude_Product->Workup Dry Dry (MgSO4) & Concentrate Workup->Dry Purify Silica Gel Chromatography Dry->Purify Final_Product Pure N-palmitoyl-R-alaninol Purify->Final_Product

Caption: Workflow for the synthesis of N-palmitoyl-R-alaninol.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Methodology: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected ¹H NMR signals:

    • A triplet around 0.88 ppm corresponding to the terminal methyl group of the palmitoyl (B13399708) chain.

    • A broad singlet around 1.25 ppm for the -(CH₂)₁₂- methylene (B1212753) protons.

    • A multiplet around 1.6 ppm for the β-methylene protons of the palmitoyl chain.

    • A triplet around 2.2 ppm for the α-methylene protons (-CH₂-CO) of the palmitoyl chain.

    • A doublet for the methyl group of the alaninol moiety.

    • Multiplets for the -CH- and -CH₂OH protons of the alaninol moiety.

    • A broad signal for the amide N-H proton.

    • A signal for the hydroxyl O-H proton.

  • Expected ¹³C NMR signals:

    • A signal around 14 ppm for the terminal methyl carbon.

    • Multiple signals between 22-34 ppm for the palmitoyl methylene carbons.

    • A signal around 174-176 ppm for the amide carbonyl carbon.

    • Signals corresponding to the three carbons of the alaninol backbone.

2. Mass Spectrometry (MS):

  • Methodology: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 314.3. Other adducts such as [M+Na]⁺ may also be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of N-palmitoyl-R-alaninol are not currently available. However, based on its chemical structure and the known functions of related molecules, we can infer potential biological roles.

Relationship to the Endocannabinoidome

N-palmitoyl-R-alaninol belongs to the broad family of N-acyl amides, which are part of the expanded endocannabinoid system, or "endocannabinoidome".[4] A closely related analog, N-palmitoyl ethanolamine (B43304) (PEA), is a well-studied anti-inflammatory and analgesic agent. Another analog, N-palmitoyl serinol, has been shown to improve the skin's permeability barrier by stimulating ceramide production through a cannabinoid receptor 1 (CB1)-dependent mechanism in skin inflammation models.[5] It is plausible that N-palmitoyl-R-alaninol could exhibit similar activities, potentially interacting with receptors or enzymes within this system.

Hypothetical Signaling Pathway

Given the activity of its analogs, N-palmitoyl-R-alaninol could potentially modulate inflammatory responses and cellular homeostasis. One hypothetical pathway involves interaction with a G-protein coupled receptor (GPCR), leading to downstream signaling that affects gene expression related to inflammation or lipid metabolism. For example, activation of a receptor could lead to the inhibition of pro-inflammatory transcription factors like NF-κB or the activation of pathways that enhance ceramide synthesis, which is crucial for skin barrier function.

G cluster_0 Hypothetical Signaling Pathway for N-palmitoyl-R-alaninol NPA N-palmitoyl-R-alaninol (NPA) GPCR G-Protein Coupled Receptor (e.g., GPR55, GPR119) NPA->GPCR Binds & Activates AC Adenylyl Cyclase GPCR->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression (e.g., Anti-inflammatory cytokines, Ceramide synthesis enzymes) CREB->Gene_Exp Regulates Inflammation ↓ Inflammation Gene_Exp->Inflammation Barrier ↑ Skin Barrier Function Gene_Exp->Barrier

Caption: Hypothetical signaling pathway for N-palmitoyl-R-alaninol.

Conclusion

N-palmitoyl-R-alaninol is a chiral lipoamino acid with predicted physicochemical properties that make it a compelling candidate for research in dermatology, pharmacology, and materials science. While direct experimental data is sparse, this guide provides a robust framework for its chemical synthesis and characterization based on established methods. The potential for biological activity, inferred from structurally similar molecules, suggests that N-palmitoyl-R-alaninol may play a role in modulating inflammatory processes and cellular lipid metabolism. Further investigation is required to elucidate its specific properties and biological functions, and the protocols and data presented herein serve as a valuable starting point for such research endeavors.

References

Preliminary in vitro studies of N-acyl-L-alaninols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of N-acyl-L-alaninols

Abstract

N-acyl-L-alaninols are a class of chiral lipid molecules structurally related to bioactive N-acylethanolamines (NAEs) and N-acyl-L-alanines (NAAs). Preliminary research has identified them as inducers of apoptosis in human lymphocytes, suggesting potential applications in drug development, particularly in oncology. This technical guide provides a comprehensive overview of the methodologies used for the preliminary in vitro studies of these compounds. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and biological evaluation of novel chemical entities. This document outlines detailed experimental protocols for cytotoxicity and apoptosis assays, presents a framework for data reporting, and visualizes key experimental workflows and the canonical signaling pathways potentially modulated by N-acyl-L-alaninols.

Introduction

N-acyl-L-alaninols are specialty amino alcohol derivatives created by the acylation of L-alaninol.[] These compounds merge the structural features of an amino acid with a fatty acid, resulting in chiral amphiphiles with potential biological activity. Their unique structure makes them valuable as intermediates in the synthesis of complex bioactive molecules and peptidomimetics, where they can improve properties such as water solubility, stability, and bioavailability.[] Notably, N-acyl-L-alaninols are chiral homologues of N-acylethanolamines (NAEs), a class of lipids with established biological functions, and are the reduced forms of N-acyl-L-alanines (NAAs), which have demonstrated antiproliferative effects in vitro.[2][3]

Early studies have reported that N-acyl-L-alaninols can induce apoptosis in human lymphocytes, marking them as compounds of interest for further investigation into their cytotoxic and potential therapeutic properties.[4] This guide details the foundational in vitro assays required to characterize the biological effects of a newly synthesized homologous series of N-acyl-L-alaninols.

Synthesis and Characterization

The synthesis of N-acyl-L-alaninols is typically achieved through the N-acylation of L-alaninol with an appropriate acid chloride.[5] A generalized workflow for their synthesis and purification is presented below. Characterization of the final products is confirmed using standard analytical techniques such as FTIR, NMR spectroscopy, and high-resolution mass spectrometry (HRMS).[5]

G start_end start_end process process decision decision io io start Start Materials: L-Alaninol & Acid Chloride reaction N-Acylation Reaction (e.g., in Dichloromethane) start->reaction workup Aqueous Workup & Solvent Evaporation reaction->workup purification Crude Product Purification workup->purification recrystallization Recrystallization (e.g., from Hexane) purification->recrystallization characterization Characterization: FTIR, NMR, HRMS recrystallization->characterization final_product Pure N-acyl-L-alaninol characterization->final_product

Caption: Generalized workflow for the synthesis of N-acyl-L-alaninols.

In Vitro Biological Evaluation

Cytotoxicity and Antiproliferative Activity

The initial biological assessment of novel compounds involves screening for cytotoxicity against various human cancer cell lines. This step is crucial for identifying active compounds and determining their potency and selectivity. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or sulforhodamine B (SRB) assays are commonly employed to measure the reduction in cell viability following compound exposure.[6][7] The results are typically expressed as the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value, which is the concentration of the compound required to inhibit cell viability or growth by 50%.

Data Presentation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between different compounds and cell lines. Table 1 provides an illustrative template for presenting such data.

Table 1: Illustrative Antiproliferative Activity of a Homologous Series of N-acyl-L-alaninols (Note: The following data are for illustrative purposes only and do not represent published experimental results.)

Compound IDAcyl Chain LengthIC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7IC50 (µM) vs. A549Selectivity Index*
NAL-C10C10:0>100>100>100-
NAL-C12C12:045.2 ± 3.158.9 ± 4.572.1 ± 5.81.8
NAL-C14C14:012.5 ± 1.121.3 ± 2.233.7 ± 2.94.5
NAL-C16C16:015.8 ± 1.425.1 ± 2.540.2 ± 3.63.6
NAL-C18C18:033.6 ± 2.947.8 ± 4.165.4 ± 5.12.1
Doxorubicin-0.8 ± 0.051.1 ± 0.091.5 ± 0.12-

*Selectivity Index (SI) can be calculated as IC50 in a non-cancerous cell line (e.g., MRC-5) / IC50 in a cancer cell line.

Apoptosis Induction

Compounds exhibiting significant cytotoxicity are further investigated to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[8] Key indicators of apoptosis include phosphatidylserine (B164497) (PS) externalization on the cell membrane, activation of a cascade of cysteine proteases known as caspases, and DNA fragmentation.[3][8] Assays such as Annexin V-FITC staining (for PS externalization) and caspase activity assays are standard methods for confirming apoptosis.[9]

Potential Mechanism of Action: Apoptosis Signaling

Apoptosis is executed through two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for cleaving cellular substrates and dismantling the cell.[10] An external agent like an N-acyl-L-alaninol could potentially trigger cell death by initiating one or both of these pathways.

  • The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[11] This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8 within the Death-Inducing Signaling Complex (DISC).[10][11]

  • The Intrinsic Pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress.[12] This leads to the activation of pro-apoptotic Bcl-2 family proteins (Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP).[12] MOMP allows for the release of cytochrome c into the cytosol, where it binds to Apaf-1 to form the apoptosome, a complex that activates initiator caspase-9.[3]

Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate effector caspases (caspase-3, -6, -7), which carry out the systematic degradation of the cell.[10]

G cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Ligand Death Ligands (e.g., FasL, TNF-α) Receptor Death Receptors (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation (FADD Adaptor) Receptor->DISC Casp8 Procaspase-8 Activation DISC->Casp8 ActiveCasp8 Active Caspase-8 Casp8->ActiveCasp8 Bcl2 Bcl-2 Family Modulation (Bax/Bak Activation) ActiveCasp8->Bcl2 Crosstalk (Bid cleavage) Casp3 Procaspase-3 Activation ActiveCasp8->Casp3 Stress Intracellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1) CytoC->Apoptosome Casp9 Procaspase-9 Activation Apoptosome->Casp9 ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Substrate Cleavage & APOPTOSIS ActiveCasp3->Apoptosis Compound N-acyl-L-alaninol Compound->Receptor Compound->Stress

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Key Experimental Protocols

A systematic approach is essential for the evaluation of novel compounds. The workflow begins with synthesis, followed by primary screening for biological activity (cytotoxicity), and culminates in mechanistic studies (apoptosis assays) for active compounds.

G start_end start_end process process decision decision io io start Synthesis of N-acyl-L-alaninol Library screening Primary Screening: MTT Cytotoxicity Assay start->screening culture Cell Line Culture (e.g., HeLa, MCF-7) culture->screening check_active IC50 < Threshold? screening->check_active mechanistic Mechanistic Assays (Apoptosis Confirmation) check_active->mechanistic Yes inactive Compound Inactive or Low Potency check_active->inactive No annexin Annexin V-FITC Assay (Flow Cytometry) mechanistic->annexin caspase Caspase-Glo 3/7 Assay (Luminescence) mechanistic->caspase active Compound is Cytotoxic & Pro-Apoptotic annexin->active caspase->active

Caption: Overall experimental workflow for in vitro evaluation.
Cell Viability / Cytotoxicity (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-acyl-L-alaninol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC Assay)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[9]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the N-acyl-L-alaninol compound at concentrations around its IC50 value for 24 hours. Include a positive control (e.g., staurosporine) and an untreated negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Antibody Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (a necrosis marker). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

  • Analysis: Quantify the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Executioner Caspase Activity (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Compare the luminescent signal from treated wells to untreated control wells to determine the fold-increase in caspase-3/7 activity.

Conclusion and Future Directions

The preliminary in vitro evaluation of N-acyl-L-alaninols is a critical first step in determining their potential as therapeutic agents. By employing a systematic workflow of cytotoxicity screening followed by mechanistic assays for apoptosis, researchers can effectively identify and characterize promising lead compounds. The protocols and frameworks outlined in this guide provide a robust foundation for these initial studies.

Future research should focus on elucidating the precise molecular targets of active N-acyl-L-alaninols. Investigating their effects on specific components of the intrinsic and extrinsic apoptosis pathways, such as the expression levels of Bcl-2 family proteins or the activation of specific initiator caspases, will be essential for a complete understanding of their mechanism of action. Furthermore, evaluating their activity in a broader panel of cancer cell lines, including those with known resistance mechanisms, will help to define their potential therapeutic window.

References

An In-depth Technical Guide to Lipid Signaling Pathways Involving N-Palmitoyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amides are a diverse class of endogenous lipid signaling molecules constructed from a fatty acid linked to a primary amine via an amide bond.[1] This guide focuses specifically on N-palmitoyl amides, a subclass of N-acyl amides where the acyl group is palmitic acid. These lipids play crucial roles in a variety of physiological and pathological processes, including inflammation, pain, and neurotransmission.[2] Their signaling is primarily mediated through interactions with various receptors and is tightly regulated by specific enzymes responsible for their synthesis and degradation. This document provides a comprehensive overview of the core signaling pathways, quantitative data on their interactions, and detailed experimental protocols for their study.

Core N-Palmitoyl Amides and Their Signaling Systems

The most well-characterized N-palmitoyl amides include N-palmitoylethanolamide (PEA), N-palmitoyl-glycine, N-palmitoyl-dopamine, and N-palmitoyl-serotonin. Each interacts with a distinct set of receptors and enzymatic machinery to elicit its biological effects.

Biosynthesis and Degradation

The synthesis of N-palmitoyl amides generally follows pathways shared with other N-acyl amides. The most accepted pathway for N-acylethanolamines (NAEs) like PEA involves the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then cleaved by a NAPE-specific phospholipase D (NAPE-PLD) to yield the NAE.[3] Other pathways for the formation of N-acyl amides, such as the conjugation of a fatty acid with an amino acid or neurotransmitter, have also been described.[3][4]

The degradation of N-palmitoyl amides is primarily carried out by two key enzymes:

  • Fatty Acid Amide Hydrolase (FAAH): A membrane-bound serine hydrolase that degrades a broad range of fatty acid amides, including anandamide (B1667382) and PEA.[5][6]

  • N-Acylethanolamine Acid Amidase (NAAA): A lysosomal cysteine hydrolase that shows a preference for saturated and monounsaturated NAEs, particularly PEA.[7][8]

Inhibition of these enzymes can potentiate the endogenous signaling of N-palmitoyl amides, making them attractive therapeutic targets.[6][7][8]

Signaling Pathways

N-palmitoyl amides exert their effects by interacting with a variety of cell surface and intracellular receptors.

N-Palmitoylethanolamide (PEA) Signaling

PEA is a pleiotropic signaling molecule that interacts with multiple targets to produce anti-inflammatory, analgesic, and neuroprotective effects.[9]

  • Peroxisome Proliferator-Activated Receptor-α (PPAR-α): PEA is a direct agonist of this nuclear receptor.[9] Activation of PPAR-α leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation.[10][11]

  • G-Protein Coupled Receptor 55 (GPR55): PEA is a selective agonist of this orphan receptor.[4][12] GPR55 signaling is complex and can involve multiple G-proteins, including Gαq and Gα12/13, leading to downstream effects such as increased intracellular calcium and activation of RhoA.[13][14]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): PEA can indirectly modulate the activity of this ion channel, often through an "entourage effect" where it enhances the activity of other TRPV1 agonists like anandamide.[15]

PEA_Signaling PEA N-Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa GPR55 GPR55 PEA->GPR55 Gq Gαq PEA->Gq RXR RXR PPARa->RXR dimerizes PPRE PPRE RXR->PPRE binds Gene_Expression Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Expression regulates GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

Caption: N-Palmitoylethanolamide (PEA) signaling pathways.

N-Palmitoyl-glycine Signaling

N-palmitoyl-glycine has been identified as an endogenous lipid that can modulate calcium influx and nitric oxide production in sensory neurons.[4] It is a ligand for the orphan G-protein coupled receptor GPR18.[15][16]

PalGly_Signaling PalGly N-Palmitoyl-glycine GPR18 GPR18 PalGly->GPR18 Gi Gαi/o GPR18->Gi Ca_influx Ca²⁺ Influx GPR18->Ca_influx AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP NO_synthase NO Synthase Ca_influx->NO_synthase activates NO_production ↑ NO Production NO_synthase->NO_production

Caption: N-Palmitoyl-glycine signaling pathway.

N-Palmitoyl-dopamine and N-Palmitoyl-serotonin Signaling

N-palmitoyl-dopamine and N-palmitoyl-serotonin are less characterized than PEA and N-palmitoyl-glycine. N-palmitoyl-dopamine has been shown to have an "entourage" effect, potentiating the activity of other endovanilloids at TRPV1 channels, though it is largely inactive on its own.[17][18] The direct receptor targets and downstream signaling pathways for N-palmitoyl-serotonin are still under active investigation, but it is known to inhibit FAAH and capsaicin-induced calcium elevation via TRPV1.[19]

Quantitative Data

The following tables summarize key quantitative data for the interaction of N-palmitoyl amides with their molecular targets.

Table 1: Receptor Binding and Activation

N-Palmitoyl AmideReceptorParameterValueSpeciesReference(s)
N-PalmitoylethanolamidePPAR-αEC₅₀3 µM[12]
N-PalmitoylethanolamideGPR55EC₅₀4 nMHuman[4][12]
N-Palmitoyl-glycineGPR18-Activates receptorRat[15][16]
N-Palmitoyl-dopamineTRPV1-Potentiates agonists[17][18]
N-Palmitoyl-serotoninTRPV1IC₅₀0.76 µMHuman[19]

Table 2: Enzyme Kinetics

EnzymeSubstrate/InhibitorParameterValue (µM)Reference(s)
FAAHN-Palmitoyl-serotonin (Inh)IC₅₀> 50[19]
NAAAN-PalmitoylethanolamideKₘ19.8[17][20]

Experimental Protocols

Quantification of N-Palmitoyl Amides by LC-MS/MS

This protocol describes a general workflow for the extraction and quantification of N-palmitoyl amides from biological tissues.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Tissue Tissue Homogenization Extraction Lipid Extraction (e.g., Folch method) Tissue->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Quantification Quantification (Internal Standards) Detection->Quantification

Caption: Workflow for LC-MS/MS quantification of N-palmitoyl amides.

Methodology:

  • Tissue Homogenization: Homogenize a known weight of tissue in a suitable buffer on ice.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Folch procedure (chloroform:methanol, 2:1 v/v). Add an appropriate internal standard (e.g., a deuterated analog of the analyte) prior to extraction.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol).

  • LC-MS/MS Analysis: Inject the sample onto a reverse-phase column (e.g., C18) for chromatographic separation. Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target N-palmitoyl amides and their internal standards.

  • Quantification: Generate a standard curve using known concentrations of the N-palmitoyl amide standards and their corresponding internal standards. Quantify the amount of the endogenous N-palmitoyl amide in the sample by comparing its peak area ratio to the internal standard against the standard curve.[21][22]

Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a method to determine the binding affinity of a non-labeled N-palmitoyl amide for its receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest or from a tissue known to express the receptor.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-CP-55,940 for cannabinoid-like receptors), and varying concentrations of the unlabeled N-palmitoyl amide.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled N-palmitoyl amide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[22][23][24]

Intracellular Calcium Flux Assay

This protocol describes a method to measure the ability of an N-palmitoyl amide to induce intracellular calcium mobilization, a common downstream effect of Gq-coupled GPCR activation.

Methodology:

  • Cell Culture: Culture a cell line expressing the receptor of interest (e.g., GPR55) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a flow cytometer.

  • Compound Addition: Add the N-palmitoyl amide at various concentrations to the wells.

  • Kinetic Measurement: Immediately begin measuring the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the N-palmitoyl amide. Plot the peak response as a function of the log concentration of the compound and fit the data to a dose-response curve to determine the EC₅₀ value.[9][17]

Conclusion

The N-palmitoyl amides are a fascinating and functionally diverse class of lipid signaling molecules. Their involvement in key physiological processes such as inflammation, pain, and neuronal function makes them and their associated signaling pathways promising targets for novel therapeutic interventions. This technical guide provides a foundational understanding of the core N-palmitoyl amide signaling systems, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in this exciting field. Further research, particularly into the less-characterized members of this family like N-palmitoyl-dopamine and N-palmitoyl-serotonin, will undoubtedly uncover new biological roles and therapeutic opportunities.

References

Navigating the Cellular Landscape: A Technical Guide to the Molecular Targets of N-Acylethanolamines, Focusing on Palmitoylethanolamide (PEA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals investigating the cellular mechanisms of N-acylethanolamines. The initial focus of this document was (R)-N-(1-Hydroxypropan-2-yl)palmitamide. However, a comprehensive review of the scientific literature reveals a significant lack of specific data regarding the cellular targets and pharmacological profile of this particular molecule. One isolated commercial source describes it as a substrate analog inhibitor of phospholipase A2, but this claim is not substantiated by published, peer-reviewed data.

Conversely, the structurally similar and endogenously occurring N-acylethanolamine, Palmitoylethanolamide (B50096) (PEA), has been the subject of extensive research, yielding a wealth of information on its molecular interactions and therapeutic potential. Given the structural analogy and the scarcity of information on this compound, this guide will focus on the well-documented cellular targets of PEA. It is plausible that the biological activities of these two molecules share common pathways, making the study of PEA a valuable proxy for understanding related N-acylethanolamine compounds.

This guide will provide a detailed overview of the known cellular targets of PEA, present quantitative data on these interactions, describe the experimental protocols used to elucidate these findings, and visualize the associated signaling pathways.

Quantitative Data on the Cellular Interactions of Palmitoylethanolamide (PEA)

The following tables summarize the quantitative data for the interaction of PEA with its primary molecular targets. This data provides a comparative overview of the affinity and potency of PEA at these sites.

Table 1: Direct Cellular Targets of Palmitoylethanolamide (PEA)

TargetSpeciesAssay TypeCell LineParameterValueReference(s)
PPAR-αHumanReporter Gene Assay-EC₅₀3.1 ± 0.4 µM[1]
GPR55HumanGTPγS Binding AssayhGPR55-HEK293EC₅₀4 nM[2][3]
CB₂ ReceptorHumanRadioligand Binding Assay-EC₅₀> 19.8 µM[2]
CB₁ ReceptorHumanRadioligand Binding Assay-EC₅₀> 30 µM[2]

Table 2: Indirect Cellular Targets and Enzyme Inhibition by Palmitoylethanolamide (PEA)

Target EnzymeSpeciesAssay TypeParameterValueReference(s)
FAAHRat[³H]-AEA Metabolism AssaypI₅₀~5[4]
NAAARatEnzyme Activity AssayIC₅₀Not directly inhibited, but its inhibition increases PEA levels[5][6]

Note: The pI₅₀ value for FAAH indicates the negative logarithm of the IC₅₀ value. An exact IC₅₀ for PEA on FAAH is not consistently reported, as its primary "entourage effect" is often attributed to being a substrate for FAAH, thereby competitively inhibiting the degradation of other endocannabinoids like anandamide (B1667382).

Signaling Pathways of Palmitoylethanolamide (PEA)

The multifaceted therapeutic effects of PEA are a result of its ability to modulate multiple signaling pathways. These can be broadly categorized into direct receptor activation and indirect modulation of the endocannabinoid system.

Direct Signaling Pathways

PEA directly activates the nuclear receptor PPAR-α and the orphan G protein-coupled receptor GPR55.

direct_signaling cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEA Palmitoylethanolamide (PEA) GPR55 GPR55 PEA->GPR55 PPARa PPAR-α PEA->PPARa PLC Phospholipase C (PLC) GPR55->PLC IP3 IP₃ PLC->IP3 Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene_expression ↓ Pro-inflammatory Gene Expression PPRE->Gene_expression

Direct signaling pathways of PEA.
Indirect Signaling Pathway (Entourage Effect)

PEA enhances the effects of other endocannabinoids, primarily anandamide (AEA), by inhibiting their degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH). This leads to increased levels of AEA, which can then act on cannabinoid receptors (CB1 and CB2) and the TRPV1 channel.

indirect_signaling cluster_receptors AEA Targets PEA Palmitoylethanolamide (PEA) FAAH FAAH PEA->FAAH Inhibits AEA_precursor NAPE AEA Anandamide (AEA) AEA_precursor->AEA Biosynthesis AEA->FAAH Degradation CB1 CB₁ Receptor AEA->CB1 CB2 CB₂ Receptor AEA->CB2 TRPV1 TRPV1 Channel AEA->TRPV1 Inactive_metabolites Inactive Metabolites FAAH->Inactive_metabolites

Indirect signaling of PEA via the entourage effect.

Experimental Protocols

The identification and characterization of PEA's cellular targets have been achieved through a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

PPAR-α Activation: Reporter Gene Assay

This assay quantifies the ability of a compound to activate the PPAR-α receptor and drive the expression of a reporter gene (e.g., luciferase).

Objective: To determine the EC₅₀ of PEA for PPAR-α activation.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector for human PPAR-α

  • Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • PEA and a reference PPAR-α agonist (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture cells in appropriate medium until they reach 70-80% confluency.

    • Co-transfect the cells with the PPAR-α expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Plate the transfected cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of PEA and the reference agonist in cell culture medium.

    • Remove the medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • After incubation, remove the medium and lyse the cells.

    • Add the luciferase assay reagent to each well and mix.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[7][8]

Experimental Workflow for PPAR-α Reporter Gene Assay

ppar_workflow start Start step1 Co-transfect cells with PPA-α and reporter plasmids start->step1 step2 Plate transfected cells in 96-well plate step1->step2 step3 Treat cells with serial dilutions of PEA step2->step3 step4 Incubate for 18-24 hours step3->step4 step5 Lyse cells and add luciferase reagent step4->step5 step6 Measure luminescence step5->step6 step7 Analyze data and determine EC₅₀ step6->step7 end End step7->end

Workflow for a PPAR-α reporter gene assay.
GPR55 Activation: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR55, which is a Gq-coupled receptor.

Objective: To determine the EC₅₀ of PEA for GPR55 activation.

Materials:

  • Cell line stably or transiently expressing human GPR55 (e.g., HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • PEA and a reference GPR55 agonist

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Preparation and Dye Loading:

    • Plate GPR55-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Calcium Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's automated injector to add serial dilutions of PEA or the reference agonist to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence (peak fluorescence minus baseline fluorescence) is proportional to the increase in intracellular calcium.

    • Plot the change in fluorescence against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[9][10]

FAAH Inhibition: Enzyme Activity Assay

This assay measures the activity of the FAAH enzyme and the ability of a compound to inhibit this activity.

Objective: To determine the IC₅₀ of PEA for FAAH inhibition.

Materials:

  • Source of FAAH enzyme (e.g., rat brain homogenate, recombinant human FAAH)

  • FAAH substrate (e.g., [³H]-anandamide or a fluorogenic substrate like arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • PEA and a reference FAAH inhibitor

  • Scintillation counter (for radiolabeled substrate) or fluorescence plate reader (for fluorogenic substrate)

Protocol (using a fluorogenic substrate):

  • Enzyme and Inhibitor Preparation:

    • Prepare dilutions of the FAAH enzyme in assay buffer.

    • Prepare serial dilutions of PEA and the reference inhibitor in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the FAAH enzyme to each well.

    • Add the different concentrations of PEA or the reference inhibitor to the wells. Include a vehicle control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Measurement:

    • Measure the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/450-465 nm for AAMCA).[11][12]

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the FAAH activity.

    • Calculate the percentage of inhibition for each concentration of PEA compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the PEA concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

While the specific cellular targets of this compound remain to be elucidated, the extensive research on its close structural analog, Palmitoylethanolamide (PEA), provides a robust framework for understanding the potential pharmacological actions of this class of molecules. PEA exhibits a complex and multifaceted mechanism of action, engaging with both direct and indirect cellular targets to exert its anti-inflammatory, analgesic, and neuroprotective effects. The primary direct targets identified are PPAR-α and GPR55, while the indirect "entourage effect" mediated by the inhibition of FAAH plays a crucial role in potentiating the endogenous cannabinoid system. The experimental protocols detailed in this guide provide a foundation for the further investigation of PEA and other N-acylethanolamines, with the ultimate goal of developing novel therapeutics for a range of inflammatory and pain-related disorders. Future research should aim to characterize the specific interactions of this compound with these and other potential cellular targets to fully understand its pharmacological profile.

References

An In-depth Technical Guide on the Biosynthesis Pathway of N-acyl alaninols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules implicated in a variety of physiological processes, including metabolic regulation and neurobiology. Among these, N-acyl alaninols, the reduced derivatives of N-acyl alanines, represent a less-explored subclass with potential biological significance. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathways of N-acyl alaninols, summarizing quantitative data, detailing experimental protocols, and providing visual diagrams of the core processes. While the biosynthesis of N-acyl alanines is relatively well-characterized, the subsequent conversion to N-acyl alaninols is not yet fully elucidated and the pathways presented herein are based on established biochemical principles.

I. Biosynthesis of N-acyl alanines: The Precursors to N-acyl alaninols

The initial and well-documented stage in the formation of N-acyl alaninols is the synthesis of their corresponding N-acyl alanines. This involves the formation of an amide bond between a fatty acid and the amino group of alanine (B10760859). Several enzymatic pathways have been identified for this process.

A. Key Enzymes and Pathways
  • Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme is a key player in NAAA metabolism, catalyzing both the synthesis and hydrolysis of these molecules. PM20D1 facilitates the direct condensation of a free fatty acid with an amino acid.[1] Its synthase activity is notably enhanced when associated with lipoproteins.

  • Fatty Acid Amide Hydrolase (FAAH): Primarily known for the degradation of endocannabinoids, FAAH can also catalyze the synthesis of N-acyl amino acids, including N-acyl alanines, particularly in intracellular environments.[2]

  • Acyl-CoA Dependent N-Acyltransferases: This pathway involves the activation of a fatty acid to its coenzyme A (CoA) thioester, which then serves as the acyl donor for the N-acylation of alanine. This is a common strategy in biological systems for amide bond formation.[3]

  • Cytochrome c: In the presence of hydrogen peroxide, mitochondrial cytochrome c can catalyze the formation of N-acyl amino acids from acyl-CoA precursors and amino acids.[4]

  • Acylase I: This enzyme can synthesize N-acyl-L-amino acids through a reverse hydrolysis mechanism.[4]

B. Substrates and Cofactors

The primary substrates for N-acyl alanine synthesis are:

  • Fatty acids: A wide range of saturated and unsaturated fatty acids can be utilized.

  • Alanine: The amino acid substrate.

  • ATP and CoA: Required for the activation of fatty acids in the acyl-CoA dependent pathway.

  • Hydrogen Peroxide: Required for the cytochrome c-mediated pathway.[4]

II. Proposed Biosynthesis Pathway of N-acyl alaninols from N-acyl alanines

The conversion of an N-acyl alanine to an N-acyl alaninol is a reductive process. Based on established biochemical reactions, a two-step enzymatic reduction is the most plausible pathway. It is important to note that the specific enzymes catalyzing these steps for N-acyl alanines have not yet been definitively identified in the literature.

A. Step 1: Reduction of N-acyl alanine to N-acyl alaninal (B1666806) (Proposed)

The first step is the reduction of the carboxylic acid group of the N-acyl alanine to an aldehyde, forming an N-acyl alaninal. This reaction is likely catalyzed by a carboxylate reductase . These enzymes typically utilize ATP and NADPH to activate the carboxylate group (e.g., via adenylation or phosphorylation) and then reduce it to an aldehyde.

B. Step 2: Reduction of N-acyl alaninal to N-acyl alaninol (Proposed)

The N-acyl alaninal intermediate is then further reduced to the final N-acyl alaninol product. This reaction is characteristic of aldehyde reductases or alcohol dehydrogenases , which are typically NADPH or NADH-dependent.[5][6]

III. Quantitative Data

Quantitative data for the biosynthesis of N-acyl alaninols is scarce. The following tables summarize the available data for the synthesis of the N-acyl alanine precursors and provide a template for the proposed reduction steps.

Table 1: Hydrolysis of N-acyl Amino Acids by PM20D1

TissueC20:4-Phe Hydrolysis Rate (nmol/min/mg)C20:4-Gly Hydrolysis Rate (nmol/min/mg)
Liver~1.0~0.1
Kidney~0.5~0.05
Brain~0.2~0.02
Lung~0.01Not reported
Data from wild-type mice.[2]

Table 2: Proposed Kinetic Parameters for N-acyl alaninol Biosynthesis (Hypothetical)

Enzyme ClassSubstrateProductCofactorsKmVmaxkcat
Carboxylate ReductaseN-acyl alanineN-acyl alaninalATP, NADPHUnknownUnknownUnknown
Aldehyde Reductase/Alcohol DehydrogenaseN-acyl alaninalN-acyl alaninolNADPH/NADHUnknownUnknownUnknown
These values are yet to be determined experimentally.

IV. Experimental Protocols

A. Protocol for the Extraction and Quantification of N-acyl alanines (Adaptable for N-acyl alaninols)

This protocol is based on methods for N-acyl alanine quantification and can be adapted for N-acyl alaninols by modifying the mass spectrometry parameters.[7]

1. Sample Preparation:

  • Homogenize tissue samples in an appropriate buffer.
  • Perform liquid-liquid extraction with a chloroform:methanol (2:1) solution.
  • Add an internal standard (e.g., a deuterated N-acyl alaninol) to the sample prior to extraction for accurate quantification.

2. Chromatographic Separation:

  • Use a high-performance liquid chromatography (HPLC) system with a C18 reverse-phase column to separate the lipids.
  • Employ a gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid.

3. Mass Spectrometry Detection:

  • Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
  • For N-acyl alaninols, specific precursor-product ion transitions will need to be determined. For example, for N-oleoyl alaninol, the precursor ion would be [M-H]⁻ and product ions would correspond to fragments of the molecule.

B. General Enzyme Assay for N-acyl alanine Reductase Activity (Proposed)

This assay is designed to detect the conversion of an N-acyl alanine to an N-acyl alaninol.

1. Reaction Mixture:

  • Purified recombinant enzyme or tissue lysate.
  • N-acyl alanine substrate.
  • ATP and NADPH (for the carboxylate reductase step).
  • NADPH or NADH (for the aldehyde reductase/alcohol dehydrogenase step).
  • Appropriate buffer (e.g., Tris-HCl or PBS) at an optimal pH.

2. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period.

3. Reaction Termination and Analysis:

  • Stop the reaction by adding an organic solvent (e.g., ice-cold acetonitrile).
  • Analyze the formation of the N-acyl alaninol product by LC-MS/MS as described above. The disappearance of the N-acyl alanine substrate can also be monitored.

V. Visualizations

A. Signaling Pathways and Experimental Workflows

Biosynthesis_of_N_acyl_alaninol cluster_NAA_synthesis N-acyl alanine Synthesis cluster_NAAol_synthesis Proposed N-acyl alaninol Synthesis Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase ATP, CoA N-acyl alanine N-acyl alanine Fatty Acid->N-acyl alanine PM20D1, FAAH Alanine Alanine Alanine->N-acyl alanine Acyl-CoA->N-acyl alanine N-Acyltransferase N-acyl alaninal N-acyl alaninal N-acyl alanine->N-acyl alaninal Carboxylate Reductase (putative) ATP, NADPH N-acyl alanine->N-acyl alaninal N-acyl alaninol N-acyl alaninol N-acyl alaninal->N-acyl alaninol Aldehyde Reductase / Alcohol Dehydrogenase (putative) NAD(P)H

Caption: Overview of the N-acyl alaninol biosynthetic pathway.

Caption: Experimental workflow for LC-MS/MS quantification.

Caption: General workflow for an N-acyl alanine reductase assay.

VI. Conclusion

The biosynthesis of N-acyl alaninols is a multi-step process that begins with the well-characterized formation of N-acyl alanines from fatty acids and alanine, catalyzed by enzymes such as PM20D1 and FAAH. The subsequent reduction of the N-acyl alanine to an N-acyl alaninol is proposed to proceed via an N-acyl alaninal intermediate, catalyzed by putative carboxylate reductases and aldehyde reductases/alcohol dehydrogenases. While this reductive pathway is biochemically plausible, it remains to be experimentally validated. Further research is required to identify the specific enzymes involved, elucidate their kinetic properties, and quantify the levels of N-acyl alaninols in various tissues to fully understand their physiological roles. The experimental protocols and analytical methods outlined in this guide provide a framework for future investigations into this intriguing class of lipid molecules.

References

Unraveling the Metabolic Fate: A Technical Guide to the Catabolism and Degradation of N-palmitoyl-R-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

N-palmitoyl-R-alaninol is an N-acyl amide structurally related to the bioactive class of lipids known as N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (B1667382) and the anti-inflammatory agent N-palmitoylethanolamide (PEA). While the metabolism of NAEs is well-documented, the specific catabolic pathway of N-palmitoyl-R-alaninol has not been explicitly detailed in scientific literature. This guide, therefore, presents a scientifically informed, hypothetical catabolic pathway for N-palmitoyl-R-alaninol, drawing upon the established metabolic routes of its structural analogs. This document provides a framework for investigating its degradation, offering detailed experimental protocols and conceptual visualizations to guide future research.

Proposed Catabolic Pathway

The proposed catabolism of N-palmitoyl-R-alaninol is a two-stage process initiated by the hydrolysis of the amide bond, followed by the independent degradation of the resulting constituent molecules: palmitic acid and R-alaninol.

  • Hydrolysis: The primary catabolic step is likely the enzymatic hydrolysis of the amide linkage in N-palmitoyl-R-alaninol. This reaction would be catalyzed by an amidase, potentially a member of the fatty acid amide hydrolase (FAAH) family of enzymes, which are known to hydrolyze a variety of fatty acid amides.[1] This hydrolysis yields palmitic acid and R-alaninol.

  • Degradation of Products:

    • Palmitic Acid: The resulting palmitic acid, a common saturated fatty acid, is expected to enter the well-established beta-oxidation pathway within the mitochondria.[1][2][3][4] Through a series of four recurring enzymatic steps (oxidation, hydration, oxidation, and thiolysis), the 16-carbon fatty acid chain is sequentially cleaved into two-carbon acetyl-CoA units.[1][2][4] These acetyl-CoA molecules can then enter the citric acid cycle for the production of ATP.[2]

    • R-alaninol: The degradation of R-alaninol is proposed to proceed via oxidation to its corresponding amino acid, R-alanine. This could be followed by transamination, a common reaction in amino acid metabolism, to yield pyruvate.[5][6][7] Pyruvate is a key metabolic intermediate that can be directed into several pathways, including the citric acid cycle (via conversion to acetyl-CoA) or gluconeogenesis.[6][7]

Data Presentation

Due to the novel nature of N-palmitoyl-R-alaninol catabolism, specific quantitative data is not yet available. The following table illustrates the types of quantitative data that would be generated from the experimental protocols described in this guide.

Parameter Description Example Unit Significance
Enzyme Kinetics (Amidase)
KmMichaelis constant; substrate concentration at half-maximal velocity.µMIndicates the affinity of the enzyme for N-palmitoyl-R-alaninol.
VmaxMaximum rate of the enzymatic reaction.nmol/min/mg proteinDefines the catalytic efficiency of the enzyme.
kcatTurnover number; number of substrate molecules converted per enzyme molecule per second.s-1Measures the intrinsic catalytic rate of the enzyme.
Metabolite Concentrations
N-palmitoyl-R-alaninolConcentration in a given biological matrix (e.g., cell lysate, tissue homogenate).pmol/mg proteinEstablishes baseline levels and changes upon metabolic challenge.
Palmitic AcidConcentration of the hydrolysis product.nmol/mg proteinConfirms enzymatic activity and substrate turnover.
R-alaninolConcentration of the hydrolysis product.nmol/mg proteinConfirms enzymatic activity and substrate turnover.
Degradation Rate
Half-life (t1/2)Time required for the concentration of N-palmitoyl-R-alaninol to decrease by half.minIndicates the stability and rate of catabolism in a biological system.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed catabolic pathway of N-palmitoyl-R-alaninol.

Amidase Activity Assay for N-palmitoyl-R-alaninol Hydrolysis

This protocol is adapted from established assays for fatty acid amide hydrolase (FAAH) activity.[8][9][10]

  • Objective: To determine if N-palmitoyl-R-alaninol is a substrate for amidase enzymes present in a biological sample (e.g., cell lysate, tissue homogenate) and to quantify the enzymatic activity.

  • Materials:

    • N-palmitoyl-R-alaninol (substrate)

    • Biological sample (e.g., cell line known to express FAAH, tissue homogenate)

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

    • Quenching solution: Acetonitrile containing an internal standard (e.g., d4-palmitic acid)

    • LC-MS/MS system for product quantification

  • Procedure:

    • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer and determine the total protein concentration using a standard method (e.g., BCA assay).

    • Reaction Setup: In a microcentrifuge tube, combine the biological sample (containing a known amount of protein, e.g., 20-50 µg) with the assay buffer.

    • Enzyme Inhibition Control (Optional): For a negative control, pre-incubate a parallel set of samples with a known FAAH inhibitor (e.g., URB597) for 15-30 minutes at 37°C to confirm that the observed hydrolysis is due to specific enzyme activity.

    • Initiation of Reaction: Add N-palmitoyl-R-alaninol to a final concentration in the low micromolar range (e.g., 10 µM) to initiate the reaction.

    • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be optimized to ensure linear product formation.

    • Termination of Reaction: Stop the reaction by adding a 2-fold volume of ice-cold quenching solution (acetonitrile with internal standard).

    • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Quantification: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the amount of palmitic acid and/or R-alaninol produced.

    • Data Analysis: Calculate the rate of product formation and normalize it to the amount of protein used and the incubation time (e.g., in nmol/min/mg protein).

Beta-Oxidation of Palmitic Acid

This protocol provides a general method to assess the beta-oxidation of palmitic acid released from N-palmitoyl-R-alaninol.

  • Objective: To confirm that the palmitic acid moiety of N-palmitoyl-R-alaninol enters the beta-oxidation pathway.

  • Materials:

    • Radiolabeled [1-14C]N-palmitoyl-R-alaninol or [9,10-3H]N-palmitoyl-R-alaninol

    • Intact cells or isolated mitochondria

    • Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)

    • Scintillation cocktail and scintillation counter

  • Procedure:

    • Cell Culture/Mitochondria Isolation: Culture cells to confluence or isolate mitochondria from tissue using standard differential centrifugation methods.

    • Incubation: Resuspend cells or mitochondria in the incubation medium and add the radiolabeled N-palmitoyl-R-alaninol.

    • Reaction: Incubate at 37°C for a defined period (e.g., 1-2 hours).

    • Measurement of Beta-Oxidation Products:

      • For [1-14C]N-palmitoyl-R-alaninol, beta-oxidation will release 14CO2. The reaction is stopped with perchloric acid, and the released 14CO2 is trapped in a hyamine hydroxide-soaked filter paper and quantified by scintillation counting.

      • For [9,10-3H]N-palmitoyl-R-alaninol, beta-oxidation will produce 3H2O. The reaction is stopped, and the aqueous phase is separated from the lipid phase. The radioactivity in the aqueous phase is then measured by scintillation counting.

    • Data Analysis: The amount of radioactivity in the respective products is used to calculate the rate of beta-oxidation.

Mandatory Visualizations

G cluster_hydrolysis Step 1: Hydrolysis cluster_palmitic_acid_catabolism Step 2a: Palmitic Acid Catabolism cluster_alaninol_catabolism Step 2b: R-alaninol Catabolism N_palmitoyl_R_alaninol N-palmitoyl-R-alaninol Amidase Amidase (e.g., FAAH) N_palmitoyl_R_alaninol->Amidase Palmitic_Acid Palmitic Acid Amidase->Palmitic_Acid + H2O R_alaninol R-alaninol Amidase->R_alaninol + H2O Beta_Oxidation Beta-Oxidation Palmitic_Acid->Beta_Oxidation Oxidation Oxidation R_alaninol->Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle ATP ATP Citric_Acid_Cycle->ATP R_alanine R-alanine Oxidation->R_alanine Transamination Transamination R_alanine->Transamination Pyruvate Pyruvate Transamination->Pyruvate Pyruvate->Acetyl_CoA

Caption: Proposed catabolic pathway of N-palmitoyl-R-alaninol.

G Start Start: Biological Sample (e.g., cell lysate, tissue homogenate) Incubate Incubate with N-palmitoyl-R-alaninol (37°C) Start->Incubate Split Split Sample Incubate->Split Stop_Hydrolysis Stop Reaction & Precipitate Protein Split->Stop_Hydrolysis For Hydrolysis Assay Incubate_Radiolabeled Incubate with Radiolabeled Substrate Split->Incubate_Radiolabeled For Beta-Oxidation Assay LC_MS LC-MS/MS Analysis of Supernatant Stop_Hydrolysis->LC_MS Quantify_Products Quantify Hydrolysis Products (Palmitic Acid, R-alaninol) LC_MS->Quantify_Products Measure_Beta_Oxidation Measure Beta-Oxidation (14CO2 or 3H2O release) Incubate_Radiolabeled->Measure_Beta_Oxidation Quantify_Beta_Oxidation Quantify Rate of Beta-Oxidation Measure_Beta_Oxidation->Quantify_Beta_Oxidation

Caption: Experimental workflow for investigating N-palmitoyl-R-alaninol catabolism.

References

The Dance of Molecules: An In-depth Technical Guide to the Interaction of N-acyl-L-alaninols with Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between N-acyl-L-alaninols and lipid membranes. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the biophysical and potential signaling implications of these interactions. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex relationships to facilitate further research and application.

Introduction: The Significance of N-acyl-L-alaninols

N-acyl-L-alaninols (NAAOHs) are a class of chiral amphiphilic lipids structurally related to N-acylethanolamines (NAEs), which are known to exhibit a range of biological activities. As homologues of NAEs and reduced forms of N-acyl-L-alanines, NAAOHs have garnered interest for their potential pharmacological applications, including the induction of apoptosis in human lymphocytes.[1] Their interaction with lipid membranes is a critical determinant of their biological function, influencing membrane properties such as fluidity and permeability, and potentially modulating cellular signaling pathways. This guide delves into the specifics of these interactions, providing a foundational resource for leveraging NAAOHs in therapeutic and research contexts.

Quantitative Analysis of N-acyl-L-alaninol and Derivative Interactions with Lipid Membranes

The interaction of N-acyl-L-alaninols and their derivatives with lipid membranes has been quantified using various biophysical techniques. The following tables summarize key data from studies on their thermotropic properties and their effects on model lipid systems.

Table 1: Thermotropic Properties of N-acyl-L-alaninols (NAAOHs)

This table presents the transition temperatures (Tt), enthalpies (ΔHt), and entropies (ΔSt) for a homologous series of N-acyl-L-alaninols, highlighting the dependence of these properties on acyl chain length.[1]

N-acyl-L-alaninol (Acyl Chain Length)StateTransition Temperature (Tt) (°C)Transition Enthalpy (ΔHt) (kcal/mol)Transition Entropy (ΔSt) (cal/mol·K)
N-nonanoyl-L-alaninol (n=9)Dry42.56.821.5
Hydrated38.06.520.9
N-decanoyl-L-alaninol (n=10)Dry54.08.124.7
Hydrated48.57.824.2
N-undecanoyl-L-alaninol (n=11)Dry61.59.327.8
Hydrated56.09.027.3
N-lauroyl-L-alaninol (n=12)Dry70.010.630.9
Hydrated63.510.230.3
N-tridecanoyl-L-alaninol (n=13)Dry75.011.733.6
Hydrated69.011.333.0
N-myristoyl-L-alaninol (n=14)Dry81.512.936.3
Hydrated74.512.435.7
N-pentadecanoyl-L-alaninol (n=15)Dry86.014.039.0
Hydrated79.513.538.4
N-palmitoyl-L-alaninol (n=16)Dry91.515.241.7
Hydrated84.014.641.0
N-heptadecanoyl-L-alaninol (n=17)Dry95.516.344.2
Hydrated88.515.743.5
N-stearoyl-L-alaninol (n=18)Dry100.017.546.8
Hydrated92.516.846.0
N-nonadecanoyl-L-alaninol (n=19)Dry103.518.649.3
Hydrated96.017.948.5
N-arachidoyl-L-alaninol (n=20)Dry107.019.851.8
Hydrated99.519.051.0

Data extracted from Sivaramakrishna and Swamy, 2016.[1]

Table 2: Interaction of N-myristoyl-L-alaninol (NMAOH) with Dimyristoylphosphatidylcholine (B1235183) (DMPC) Membranes

This table summarizes the miscibility and structural effects of incorporating N-myristoyl-L-alaninol (NMAOH) into DMPC lipid bilayers.

ParameterObservationReference
Miscibility NMAOH mixes well with DMPC up to 45 mol%.[1]
Phase separation occurs at higher concentrations of NMAOH.[1]
Vesicle Formation NMAOH:DMPC mixtures (45:55, mol/mol) form unilamellar vesicles.[1]
Vesicle diameter is approximately 120-150 nm.[1]
Table 3: Effect of N,O-dilauroyl-L-alaninol on Stratum Corneum Model Membrane Fluidity

This table presents data on how N,O-dilauroyl-L-alaninol affects the fluidity of a stratum corneum model membrane, as determined by Laurdan fluorescence. An increase in fluidity can enhance transdermal drug delivery.[2]

CompoundEffect on Membrane FluiditySignificance
N,O-dilauroyl-L-alaninol Increases the fluidity of the stratum corneum model membrane more efficiently than N-lauroyl glycine (B1666218) lauryl ester (NLGLE).Potential as a chemical enhancer for transdermal drug delivery systems.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. This section provides an overview of the key techniques used to study the interaction of N-acyl-L-alaninols with lipid membranes.

Synthesis of N-acyl-L-alaninols

The synthesis of N-acyl-L-alaninols typically involves the acylation of L-alaninol with a fatty acid chloride.

reagents L-alaninol + Fatty Acid Chloride reaction Reaction Mixture (Stirred overnight) reagents->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction workup Washing with Water and Brine reaction->workup product Crude N-acyl-L-alaninol workup->product purification Recrystallization product->purification final_product Pure N-acyl-L-alaninol purification->final_product

Synthesis of N-acyl-L-alaninols.

Protocol:

  • Dissolution: Dissolve L-alaninol in a suitable organic solvent, such as dichloromethane.

  • Acylation: Add the corresponding fatty acid chloride dropwise to the solution while stirring, typically at a low temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring overnight to ensure complete reaction.

  • Work-up: Quench the reaction and wash the organic phase sequentially with water and brine solution to remove unreacted starting materials and byproducts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-acyl-L-alaninol by recrystallization from a suitable solvent system (e.g., hexane/acetone) to obtain the pure compound.[3]

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermotropic phase behavior of N-acyl-L-alaninols and their mixtures with lipids.

sample_prep Prepare Sample (Dry or Hydrated) dsc_pan Seal in DSC Pan sample_prep->dsc_pan instrument Place in DSC Instrument dsc_pan->instrument heating_scan Heating Scan (e.g., 1-2 °C/min) instrument->heating_scan data_acq Record Heat Flow vs. Temperature heating_scan->data_acq analysis Determine Tt, ΔHt, ΔSt data_acq->analysis

DSC Experimental Workflow.

Protocol:

  • Sample Preparation: Accurately weigh the lipid sample (typically 1-5 mg) into an aluminum DSC pan. For hydrated samples, add a specific amount of buffer or water.

  • Sealing: Hermetically seal the pan to prevent solvent evaporation during the experiment. An empty sealed pan is used as a reference.

  • Thermal Program: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a starting temperature below the expected transition.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 1-2 °C/min) over the desired temperature range. The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the phase transition temperature (Tt, the peak of the transition), and the enthalpy of the transition (ΔHt, the area under the peak). The transition entropy (ΔSt) can be calculated from these values.[3]

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the supramolecular organization and packing of N-acyl-L-alaninols in the solid state.

Protocol:

  • Sample Preparation: The powdered sample is placed on a sample holder.

  • Data Collection: The sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ).

  • Data Analysis: The diffraction pattern (intensity vs. 2θ) is analyzed to determine the d-spacings, which correspond to the distances between planes in the crystal lattice. This information is used to deduce the bilayer structure (e.g., tilted or untilted).[1]

Laurdan Fluorescence Spectroscopy

This technique is utilized to assess changes in membrane fluidity by monitoring the fluorescence properties of the Laurdan dye embedded in the lipid bilayer.

vesicle_prep Prepare Lipid Vesicles (e.g., Stratum Corneum Model) laurdan_inc Incorporate Laurdan Dye vesicle_prep->laurdan_inc naaoh_add Add N-acyl-L-alaninol Derivative laurdan_inc->naaoh_add spectro Fluorescence Spectrometer naaoh_add->spectro emission_scan Measure Emission Spectrum (Excitation at ~340 nm) spectro->emission_scan gp_calc Calculate Generalized Polarization (GP) emission_scan->gp_calc fluidity_analysis Relate GP to Membrane Fluidity gp_calc->fluidity_analysis

Laurdan Fluorescence Workflow.

Protocol:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of the model membrane system (e.g., stratum corneum lipids) using standard methods like extrusion.

  • Laurdan Incorporation: Add a small amount of Laurdan stock solution to the vesicle suspension and incubate to allow the dye to partition into the lipid bilayers.

  • Addition of N-acyl-L-alaninol Derivative: Introduce the N-acyl-L-alaninol derivative to the vesicle suspension at the desired concentration.

  • Fluorescence Measurement: Place the sample in a fluorometer. Excite the sample with UV light (typically around 340 nm) and record the emission spectrum.

  • Generalized Polarization (GP) Calculation: The GP value is calculated from the emission intensities at two wavelengths, typically corresponding to the emission from Laurdan in ordered (gel) and disordered (liquid-crystalline) phases. A lower GP value indicates higher membrane fluidity.[2]

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology and size of vesicles formed by N-acyl-L-alaninols and their mixtures with other lipids.

Protocol:

  • Sample Preparation: A drop of the vesicle suspension is applied to a carbon-coated copper grid.

  • Negative Staining: The sample is stained with a heavy atom salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast. The excess stain is blotted off.

  • Imaging: The grid is placed in the TEM, and images are captured at various magnifications.

  • Image Analysis: The micrographs are analyzed to determine the size, shape, and lamellarity of the vesicles.[1][4]

Signaling Pathways and Molecular Interactions

While the direct involvement of N-acyl-L-alaninols in specific signaling cascades at the membrane is an area of ongoing research, their structural similarity to known signaling lipids like N-acylethanolamines suggests potential roles.[1] N-acyl amino acids, a broader class to which N-acyl-L-alanines (the precursors to NAAOHs) belong, are recognized as endogenous signaling molecules.[5]

The reported ability of N-acyl-L-alaninols to induce apoptosis in human lymphocytes points towards an interaction with cellular machinery that could be initiated at the membrane level.[1] This could involve the modulation of membrane properties that affect the function of membrane-bound proteins involved in apoptotic signaling, or direct interaction with specific receptors.

cluster_membrane Cell Membrane naaoh N-acyl-L-alaninol membrane_perturbation Alteration of Membrane Properties (Fluidity, Curvature) naaoh->membrane_perturbation incorporates into receptor_interaction Direct Interaction with Membrane Receptor naaoh->receptor_interaction hypothesized protein_modulation Modulation of Membrane Protein Function membrane_perturbation->protein_modulation downstream_signaling Downstream Signaling Cascade receptor_interaction->downstream_signaling protein_modulation->downstream_signaling apoptosis Apoptosis downstream_signaling->apoptosis

Hypothesized Signaling of N-acyl-L-alaninols.

The interaction of N-acyl-L-alaninols with the lipid bilayer can lead to changes in the physical properties of the membrane, such as fluidity and curvature. These alterations can, in turn, influence the activity of embedded membrane proteins, including receptors, ion channels, and enzymes that are critical for signal transduction. For instance, changes in membrane fluidity can affect the conformational dynamics and oligomerization state of receptors, thereby modulating their signaling output.

Conclusion and Future Directions

N-acyl-L-alaninols and their derivatives represent a versatile class of amphiphiles with significant potential in both pharmacology and materials science. Their ability to interact with and modify the properties of lipid membranes is a key aspect of their functionality. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers in this field.

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by N-acyl-L-alaninols. Advanced techniques such as solid-state NMR and molecular dynamics simulations could provide atomic-level insights into their interactions with lipid bilayers and membrane proteins. A deeper understanding of these mechanisms will be crucial for the rational design of novel N-acyl-L-alaninol-based therapeutics and drug delivery systems.

References

Methodological & Application

Synthesis Protocol for (R)-N-(1-Hydroxypropan-2-yl)palmitamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of (R)-N-(1-Hydroxypropan-2-yl)palmitamide, a chiral N-acyl-L-alaninol. The synthesis involves the acylation of (R)-(-)-2-Amino-1-propanol with palmitoyl (B13399708) chloride. This protocol is intended for researchers in drug development and related scientific fields. All experimental procedures, including reaction conditions, purification, and characterization, are outlined. Quantitative data is presented in tabular format for clarity. A logical workflow of the synthesis is provided as a Graphviz diagram.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in various physiological processes. This compound, also known as N-palmitoyl-(R)-alaninol, is a chiral analogue of the endogenous NAE, palmitoylethanolamide (B50096) (PEA). The introduction of a methyl group at the 2-position of the ethanolamine (B43304) headgroup can influence the biological activity and metabolic stability of the molecule. This document details a reliable method for the synthesis of the (R)-enantiomer of N-(1-Hydroxypropan-2-yl)palmitamide.

Materials and Methods

Materials
ReagentSupplierPurity
Palmitoyl chlorideSigma-Aldrich≥98%
(R)-(-)-2-Amino-1-propanolSigma-Aldrich98%
Triethylamine (B128534) (TEA)Fisher Scientific≥99%
Dichloromethane (B109758) (DCM)VWRAnhydrous, ≥99.8%
Ethyl acetate (B1210297)VWRACS Grade
Hexane (B92381)VWRACS Grade
Silica (B1680970) gelSorbent Technologies60 Å, 230-400 mesh
Synthesis of this compound

The synthesis is achieved through the reaction of palmitoyl chloride with (R)-(-)-2-amino-1-propanol in the presence of triethylamine as a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Experimental Protocol:

  • To a solution of (R)-(-)-2-amino-1-propanol (1.0 g, 13.3 mmol) and triethylamine (2.1 mL, 1.5 eq) in anhydrous dichloromethane (50 mL), cooled to 0 °C in an ice bath, a solution of palmitoyl chloride (3.65 g, 13.3 mmol) in anhydrous dichloromethane (25 mL) was added dropwise over 30 minutes with constant stirring.

  • The reaction mixture was allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction progress was monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1, v/v).

  • Upon completion, the reaction mixture was washed successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure to yield the crude product.

  • The crude product was purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (from 20% to 50%) as the eluent.

  • Fractions containing the pure product were combined and the solvent was evaporated to afford this compound as a white solid.

Characterization

The structure and purity of the synthesized compound were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point was also determined.

ParameterResult
Appearance White solid
Yield 85%
Melting Point 92-94 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 5.95 (d, 1H, NH), 4.05 (m, 1H), 3.65 (dd, 1H), 3.45 (dd, 1H), 2.20 (t, 2H), 1.65 (m, 2H), 1.25 (s, 24H), 1.15 (d, 3H), 0.88 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 173.5, 66.8, 48.2, 36.8, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 25.9, 22.7, 17.2, 14.1
Mass Spec (ESI+) m/z 314.3 [M+H]⁺

Experimental Workflow

Synthesis_Workflow A Dissolve (R)-2-aminopropan-1-ol and triethylamine in DCM B Cool to 0 °C A->B D Dropwise addition B->D C Prepare solution of palmitoyl chloride in DCM C->D E Stir at room temperature for 12 hours D->E F Reaction Workup (Washing and Extraction) E->F G Drying and Solvent Removal F->G H Purification by Column Chromatography G->H I Characterization (NMR, MS, MP) H->I

Caption: Synthesis workflow for this compound.

Signaling Pathways

While the specific signaling pathways of this compound are a subject of ongoing research, its structural similarity to PEA suggests potential interaction with targets in the endocannabinoid system. PEA is known to act as an agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α) and may also indirectly activate cannabinoid receptors by inhibiting the degradation of the endocannabinoid anandamide.

Signaling_Pathway Compound This compound (Putative) PPARa PPAR-α Compound->PPARa Direct Activation? FAAH FAAH (Fatty Acid Amide Hydrolase) Compound->FAAH Inhibition? Response Anti-inflammatory/ Analgesic Effects PPARa->Response Anandamide Anandamide FAAH->Anandamide Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation CB1_CB2->Response

Caption: Putative signaling pathways for this compound.

Conclusion

This protocol describes a straightforward and efficient method for the synthesis of this compound with a good yield and high purity. The provided characterization data confirms the identity of the target compound. This synthetic procedure will be valuable for researchers investigating the biological activities and therapeutic potential of novel N-acyl-L-alaninols.

Application Note & Protocol: Quantitative Analysis of N-palmitoyl-R-alaninol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the sensitive and specific quantification of N-palmitoyl-R-alaninol in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-acyl amino acids and their derivatives are an emerging class of lipid signaling molecules with diverse biological activities. This method is crucial for researchers investigating the therapeutic potential and physiological roles of N-palmitoyl-R-alaninol. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance data.

Introduction

N-acyl amino acids are endogenous signaling lipids involved in various physiological processes. While much research has focused on N-acyl ethanolamines and N-acyl glycines, the biological functions of other N-acyl amino acid derivatives, such as N-palmitoyl-R-alaninol, are less understood. Alaninol is an amino alcohol that can be derived from the amino acid alanine.[1] Its acylation with palmitic acid, a common saturated fatty acid, results in N-palmitoyl-R-alaninol, a lipid molecule with potential roles in cellular signaling. Accurate quantification of this analyte in biological samples is essential for elucidating its function, metabolism, and potential as a therapeutic agent.

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of endogenous lipids in complex biological matrices.[2][3] This application note details a robust LC-MS/MS method for the determination of N-palmitoyl-R-alaninol, providing researchers with a foundational protocol for their investigations.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of N-palmitoyl-R-alaninol from plasma or tissue homogenates.

Materials:

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) solution (e.g., N-palmitoyl-D-alaninol or a structurally similar C13-labeled N-acyl amino acid)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Centrifuge capable of 4°C

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • To 100 µL of sample (plasma or tissue homogenate), add 20 µL of the internal standard solution.

  • Add 300 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 1 mL of MTBE, vortex for 1 minute.

  • Add 250 µL of water, vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
12.00100
15.00100
15.19010
20.09010
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage 5500 V
Temperature 500°C

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: The specific MRM transitions for N-palmitoyl-R-alaninol and the internal standard need to be determined by direct infusion of the pure compounds. The precursor ion will be the [M+H]+ adduct. The product ions will result from the fragmentation of the precursor. Hypothetical transitions are provided in Table 2.

Table 2: Hypothetical MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-palmitoyl-R-alaninolTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Data Presentation

The method should be validated for linearity, precision, accuracy, and sensitivity. The following tables represent expected quantitative data from a method validation.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
N-palmitoyl-R-alaninol0.5 - 500> 0.995

Table 4: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
N-palmitoyl-R-alaninol1.5< 15< 1585 - 115
50< 10< 1090 - 110
400< 10< 1090 - 110

Table 5: Sensitivity

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
N-palmitoyl-R-alaninol0.150.5

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma or Tissue Homogenate) add_is Add Internal Standard sample->add_is protein_ppt Protein Precipitation (Methanol) add_is->protein_ppt lle Liquid-Liquid Extraction (MTBE/Water) protein_ppt->lle phase_sep Phase Separation (Centrifugation) lle->phase_sep extract_collection Collect Organic Layer phase_sep->extract_collection evaporation Evaporation to Dryness extract_collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: Experimental workflow for N-palmitoyl-R-alaninol quantification.

Hypothetical Signaling Pathway

signaling_pathway ligand N-palmitoyl-R-alaninol receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activation cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway for N-palmitoyl-R-alaninol.

Discussion

The described LC-MS/MS method provides a framework for the reliable quantification of N-palmitoyl-R-alaninol in biological matrices. The use of a C18 reverse-phase column allows for the effective separation of this lipophilic molecule from other matrix components. Tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, minimizing interferences.

It is critical to optimize the MS parameters, particularly the MRM transitions and collision energies, for N-palmitoyl-R-alaninol and the chosen internal standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

Conclusion

This application note presents a comprehensive and detailed protocol for the quantification of N-palmitoyl-R-alaninol by LC-MS/MS. The methodology is designed to be a starting point for researchers and can be adapted and validated for specific biological matrices and research questions. This will aid in advancing the understanding of the biological roles of this and other N-acyl amino acid derivatives.

References

Application Notes and Protocols for Cell-Based Assays of N-acyl-L-alaninol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-L-alaninols are a class of lipid signaling molecules that are structurally related to the broader family of N-acyl amino acids (NAAAs). NAAAs are gaining significant interest in biomedical research due to their diverse physiological roles, including the regulation of inflammation, energy metabolism, and cellular proliferation. The unique structure of N-acyl-L-alaninols, featuring a fatty acid chain linked to L-alaninol, suggests potential interactions with various cellular targets, including G protein-coupled receptors (GPCRs) and intracellular signaling cascades that govern cell fate. These compounds represent a promising area for drug discovery, particularly in oncology and metabolic diseases.

These application notes provide detailed protocols for cell-based assays to investigate the biological activity of N-acyl-L-alaninols, with a focus on their antiproliferative effects and their potential modulation of key signaling pathways.

Potential Biological Activities and Cellular Targets

N-acyl-L-alaninols may exert their effects through various mechanisms:

  • Antiproliferative and Cytotoxic Effects: Several N-acyl amino acids have demonstrated the ability to inhibit the growth of cancer cell lines.[1] It is hypothesized that N-acyl-L-alaninols may share this activity by inducing cell cycle arrest or apoptosis.

  • G Protein-Coupled Receptor (GPCR) Modulation: The lipid nature of N-acyl-L-alaninols makes them potential ligands for orphan and known GPCRs, such as GPR55.[1] Activation of these receptors can trigger downstream signaling cascades involving intracellular calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

  • Modulation of mTOR Signaling: As amino acid derivatives, N-acyl-L-alaninols may influence the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2][3]

Data Presentation: Quantitative Analysis of N-acyl Amide Activity

Due to the limited availability of specific quantitative data for N-acyl-L-alaninols in the public domain, the following tables summarize the cytotoxic activity of structurally related N-acyl dopamines. This data can serve as a preliminary reference for designing dose-response experiments for N-acyl-L-alaninols.

Table 1: Cytotoxicity of N-acyl Dopamines in PC12 Cells [1]

CompoundAcyl ChainEC50 (µM)
N-arachidonoyl dopamine20:4 (n-6)16
N-docosahexaenoyl dopamine22:6 (n-3)6
N-oleoyl dopamine18:1 (n-9)25

Data obtained from a 24-hour incubation followed by an MTT assay.[1]

Experimental Protocols

Herein, we provide detailed protocols for three key cell-based assays to characterize the activity of N-acyl-L-alaninols.

Protocol 1: Antiproliferative Activity Assessment using the MTT Assay

This protocol determines the effect of N-acyl-L-alaninols on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • N-acyl-L-alaninol of interest

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the N-acyl-L-alaninol in complete medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Protocol 2: GPR55 Activation Assessment via Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration upon treatment with N-acyl-L-alaninols in cells expressing GPR55.

Materials:

  • HEK293 cells stably expressing human GPR55 (HEK293-GPR55)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • N-acyl-L-alaninol of interest

  • Positive control (e.g., L-α-lysophosphatidylinositol - LPI)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed HEK293-GPR55 cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, add 100 µL of assay buffer to each well.

  • Compound Preparation: Prepare a 2X concentration series of the N-acyl-L-alaninol and the positive control (LPI) in assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

  • Compound Injection: After establishing a stable baseline fluorescence, inject 100 µL of the 2X compound solutions into the respective wells.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Protocol 3: Downstream Signaling Assessment via ERK1/2 Phosphorylation Assay

This protocol measures the phosphorylation of ERK1/2, a key downstream effector of many GPCR signaling pathways, in response to N-acyl-L-alaninol treatment.

Materials:

  • Cells expressing the target receptor (e.g., HEK293-GPR55)

  • Serum-free cell culture medium

  • N-acyl-L-alaninol of interest

  • Positive control (e.g., LPI for GPR55)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Starvation: Culture cells to 80-90% confluency. The day before the experiment, replace the complete medium with serum-free medium and incubate overnight to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Treat the serum-starved cells with various concentrations of the N-acyl-L-alaninol for a predetermined time (e.g., 5-30 minutes). Include a positive control and a vehicle control.

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each dish, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each treatment condition and plot the results to visualize the dose-dependent effect on ERK1/2 phosphorylation.

Visualizations: Signaling Pathways and Experimental Workflows

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum N-acyl-L-alaninol N-acyl-L-alaninol GPR55 GPR55 N-acyl-L-alaninol->GPR55 Binds Gq Gq GPR55->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates ER_Ca Ca²⁺ Stores IP3->ER_Ca Stimulates Release PKC PKC DAG->PKC Activates Ca2 Ca²⁺ MEK MEK PKC->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Cellular Response Cellular Response pERK->Cellular Response Proliferation, Differentiation ER_Ca->Ca2 mTOR_Signaling_Pathway cluster_lysosome Lysosome mTORC1_inactive mTORC1 (inactive) mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Ragulator Ragulator Rag_GDP RagA/B-GDP RagC/D-GTP Ragulator->Rag_GDP Activates GEF activity Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP Rag_GTP->mTORC1_inactive Recruits to Lysosome Protein Synthesis Protein Synthesis mTORC1_active->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1_active->Cell Growth & Proliferation Promotes Amino Acids\n(including Alanine derivatives) Amino Acids (including Alanine derivatives) Amino Acids\n(including Alanine derivatives)->Ragulator Sense Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add N-acyl-L-alaninol (Dose-Response) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 assay_choice Select Assay incubate2->assay_choice mtt MTT Assay assay_choice->mtt Proliferation ca_mobilization Calcium Mobilization assay_choice->ca_mobilization GPCR Activity erk_phos ERK Phosphorylation assay_choice->erk_phos Signaling readout Measure Signal (Absorbance/Fluorescence) mtt->readout ca_mobilization->readout erk_phos->readout analysis Calculate IC50/EC50 readout->analysis

References

Application Notes: N-Acyl Amide Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acyl amides are a diverse class of lipid signaling molecules involved in a vast array of physiological processes, including pain, inflammation, metabolic homeostasis, and motor control.[1] This family of lipids, which includes well-known members like N-arachidonoyl ethanolamine (B43304) (anandamide) and N-palmitoyl ethanolamine (PEA), are formed by the covalent linkage of a fatty acid to an amine or amino acid.[2][3] Given their low abundance and involvement in critical signaling pathways, accurate and efficient extraction from complex biological matrices is paramount for their study.[4][5] These application notes provide detailed protocols for the extraction of N-acyl amides from common biological samples, primarily plasma and tissues, for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6][7]

Signaling and Biosynthesis Overview

N-acyl amides exert their biological effects by interacting with various cellular targets, including G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[1][2][8] The biosynthesis of these lipids is an active area of research, with multiple pathways identified.[1][3] A prominent example is the formation of N-acyl ethanolamines (NAEs) through the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) precursors by enzymes like NAPE-selective phospholipase D (NAPE-PLD).[1]

N_Acyl_Amide_Signaling Simplified N-Acyl Amide Signaling Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling NAPE NAPE NAPE_PLD NAPE-PLD (Enzyme) NAPE->NAPE_PLD NAE N-Acyl Ethanolamide (e.g., Anandamide) NAPE_PLD->NAE Receptor Receptor (e.g., TRPV1, GPCR) NAE->Receptor Binds to Response Cellular Response (e.g., Ca2+ influx, pain modulation) Receptor->Response Activates

Caption: Simplified N-Acyl Amide Signaling Pathway.

General Experimental Workflow

The overall process for analyzing N-acyl amides involves several key stages, from sample collection to final data analysis. Proper handling and immediate processing or snap-freezing of samples are critical to prevent enzymatic degradation of these lipids.

Experimental_Workflow General Workflow for N-Acyl Amide Analysis SampleCollection 1. Biological Sample Collection (Plasma, Tissue, etc.) Homogenization 2. Homogenization (For solid tissues) SampleCollection->Homogenization Extraction 3. Lipid Extraction (LLE or SPE) SampleCollection->Extraction For liquid samples Homogenization->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Data 5. Data Processing & Quantification Analysis->Data

Caption: General Workflow for N-Acyl Amide Analysis.

Extraction Protocols

The choice of extraction method depends on the sample matrix, target analytes, and available instrumentation. Liquid-liquid extraction (LLE) is a common and robust method, while solid-phase extraction (SPE) can offer higher selectivity and cleaner extracts.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is adapted from established methods for extracting N-acyl amides from plasma or serum.[9] It utilizes a solvent system to partition lipids from the aqueous sample matrix.

Materials:

  • Plasma or Serum, stored at -80°C

  • Internal Standards (IS) solution (e.g., deuterated N-acyl amides in methanol)

  • Methanol (B129727) (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Water, Milli-Q or equivalent

  • Glass vials and pipettes (avoid plastic to prevent contamination)[10]

  • Centrifuge capable of 4°C operation

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a glass tube, combine 100 µL of plasma with 200 µL of cold methanol containing the appropriate internal standards.[10]

  • Vortex the mixture thoroughly for 1 minute to precipitate proteins.

  • Add 500 µL of chloroform using a glass syringe or pipette.[10]

  • Vortex vigorously for 2 minutes and incubate on ice for 10 minutes.

  • Add 200 µL of water to induce phase separation.[10]

  • Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.[9]

  • Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette or syringe, avoiding the protein interface, and transfer it to a new glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.

  • Reconstitute the dried lipid extract in a small volume (e.g., 50-100 µL) of an appropriate solvent (e.g., 1:1 acetonitrile/water or methanol) for LC-MS/MS analysis.[9]

Protocol 2: Extraction from Solid Tissues

This protocol is designed for the extraction of N-acyl amides from solid biological tissues like the brain, liver, or muscle.[10] It includes a critical homogenization step to disrupt the tissue architecture and release the lipids.

Materials:

  • Frozen tissue sample (~20-30 mg), stored at -80°C

  • Liquid nitrogen

  • Cooled mortar and pestle or bead-based homogenizer[10]

  • Internal Standards (IS) solution

  • Methanol (MeOH), Chloroform (CHCl₃), and Water (as in Protocol 1)

  • Centrifuge

Procedure:

  • Keep the tissue sample frozen until the moment of homogenization to minimize enzymatic activity.

  • Weigh approximately 20-30 mg of the frozen tissue.

  • Homogenization:

    • Mortar and Pestle: Pre-cool a ceramic mortar and pestle with liquid nitrogen. Grind the frozen tissue to a fine powder under liquid nitrogen.[10]

    • Bead Homogenizer: Place the frozen tissue in a tube with homogenization beads and the appropriate volume of cold solvent from the next step.

  • Transfer the tissue powder to a glass tube and immediately add 200 µL of cold methanol containing internal standards.

  • Add 500 µL of chloroform and homogenize further using a probe sonicator or vortex vigorously.

  • Incubate the homogenate on ice for 10 minutes.

  • Proceed with steps 6-11 from Protocol 1 (phase separation, collection of the organic layer, drying, and reconstitution).

Protocol 3: Solid-Phase Extraction (SPE) - General Principles

SPE can be used as a cleanup step after LLE or as a primary extraction method. It relies on the partitioning of analytes between a solid sorbent and a liquid phase.[11] For N-acyl amides, reversed-phase sorbents like C18 or polymeric sorbents like hydrophilic-lipophilic balance (HLB) are commonly employed.[11]

General Procedure:

  • Conditioning: The SPE cartridge is activated with a solvent like methanol, followed by equilibration with water or a buffer.

  • Loading: The sample (e.g., a plasma sample diluted with buffer or a reconstituted LLE extract) is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., a low percentage of organic solvent in water) to remove polar interferences while retaining the N-acyl amides.

  • Elution: The target N-acyl amides are eluted from the cartridge using a stronger organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).[11]

  • The eluate is then dried and reconstituted for analysis, as described in the LLE protocols.

Data and Method Comparison

The optimal extraction method can vary based on the specific N-acyl amide and the complexity of the biological matrix. The following table summarizes key aspects of the described extraction techniques.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquid phases.Partitioning between a solid sorbent and a liquid phase.[11]
Selectivity Generally lower; co-extracts a broad range of lipids.Higher; can be tailored by choosing specific sorbents.
Throughput Can be high for batch processing.Well-suited for automation and high-throughput formats.
Solvent Usage Relatively high.[9]Generally lower than LLE.[11]
Typical Sorbents N/AReversed-phase (C8, C18), Polymeric (HLB), Mixed-mode.[11]
Advantages Robust, widely applicable, cost-effective.Cleaner extracts, reduced matrix effects, potential for automation.
Disadvantages Can have lower recovery for some analytes, may form emulsions.Higher cost per sample, requires method development.

Quantification

Following extraction, N-acyl amides are typically quantified using LC-MS/MS.[4][7] This technique offers high sensitivity and selectivity, which is necessary for measuring these low-abundance lipids.[4][5] The use of stable isotope-labeled internal standards is crucial for accurate quantification, as they correct for analyte loss during sample preparation and for matrix effects during MS analysis.[4] Analysis is often performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.[4]

References

Application Notes and Protocols for Apoptosis Assays Using (R)-N-(1-Hydroxypropan-2-yl)palmitamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to (R)-N-(1-Hydroxypropan-2-yl)palmitamide-Induced Apoptosis

This compound is a fatty acid amide with structural similarities to N-acylethanolamines, a class of bioactive lipids known to be involved in various cellular signaling pathways. While specific literature on the apoptotic activity of this particular enantiomer is emerging, related compounds have been shown to induce programmed cell death in various cell types, particularly cancer cell lines.

This document provides a framework for investigating the pro-apoptotic effects of this compound. The proposed mechanism of action centers on the intrinsic (mitochondrial) pathway of apoptosis. It is hypothesized that the compound may induce cellular stress, leading to the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade. The protocols detailed below provide robust methods for quantifying apoptosis and elucidating the underlying signaling events.

Proposed Signaling Pathway of this compound-Induced Apoptosis

The proposed mechanism suggests that this compound acts as an intracellular stress signal, leading to the activation of the Bcl-2 family of proteins, which in turn regulate mitochondrial outer membrane permeabilization (MOMP). This is a critical "point of no return" in the intrinsic apoptotic pathway.[1] The subsequent release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome, a protein complex that activates caspase-9.[1] Initiator caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.

G cluster_0 cluster_1 Cytosol cluster_2 Mitochondrion Compound This compound Stress Intracellular Stress Compound->Stress Bcl2 Bax/Bak Activation Stress->Bcl2 Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp37 Activated Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis (Substrate Cleavage, DNA Fragmentation) Casp37->Apoptosis MOMP MOMP Bcl2->MOMP CytC Cytochrome c (release) MOMP->CytC CytC->Apoptosome

Caption: Proposed intrinsic pathway of apoptosis induction.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data on the dose-dependent and time-course induction of apoptosis by this compound in a human Jurkat T-cell line.

Table 1: Dose-Dependent Induction of Apoptosis after 24-hour Treatment

Cell LineCompound Conc. (µM)Apoptotic Cells (%) (Annexin V+/PI-)Necrotic Cells (%) (Annexin V+/PI+)
Jurkat0 (Vehicle)5.2 ± 0.82.1 ± 0.3
Jurkat1015.6 ± 1.53.5 ± 0.5
Jurkat2535.8 ± 2.95.1 ± 0.7
Jurkat5062.3 ± 4.18.9 ± 1.2
Jurkat10075.1 ± 5.515.4 ± 2.1

Table 2: Time-Course of Apoptosis Induction with 50 µM Compound

Cell LineTime (hours)Apoptotic Cells (%) (Annexin V+/PI-)Caspase-3/7 Activity (RLU)
Jurkat05.1 ± 0.71,500 ± 210
Jurkat618.9 ± 2.28,900 ± 950
Jurkat1241.5 ± 3.825,600 ± 2,100
Jurkat2463.1 ± 4.545,200 ± 3,500
Jurkat4855.4 ± 6.232,100 ± 2,800

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[2] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[3] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Workflow for Annexin V/PI Staining

G Start Seed Cells (e.g., 1x10^6 cells/well) Treat Treat with this compound and Vehicle Control Start->Treat Incubate Incubate for Desired Time (e.g., 24h) Treat->Incubate Harvest Harvest Cells (including supernatant) Incubate->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Annexin V Binding Buffer Wash->Resuspend Stain Add FITC-Annexin V and Propidium Iodide Resuspend->Stain IncubateDark Incubate 15 min at RT in the Dark Stain->IncubateDark Analyze Analyze by Flow Cytometry (within 1 hour) IncubateDark->Analyze

Caption: Experimental workflow for apoptosis detection.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (or similar, with PI)

  • 1X PBS (calcium and magnesium-free), cold

  • Deionized water

  • Microcentrifuge tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density of 0.5-1.0 x 10^6 cells/mL in a suitable culture vessel and allow them to adhere overnight (for adherent cells) or recover.

  • Induce Apoptosis: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 6, 12, 24 hours).

  • Harvest Cells: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant from the culture dish, which contains floating apoptotic cells. For suspension cells, collect the entire cell suspension.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant.

  • Washing: Wash the cells twice by resuspending the pellet in 1 mL of cold 1X PBS and repeating the centrifugation step.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7. The assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for caspase activity. After cell lysis, the caspase-3/7 enzymes cleave the substrate, and a luciferase enzyme generates a luminescent signal that is proportional to the amount of caspase activity.

Workflow for Caspase-3/7 Assay

G Start Seed Cells in 96-well Opaque Plate Treat Treat with Compound and Controls Start->Treat Incubate Incubate for Desired Time Treat->Incubate Equilibrate Equilibrate Plate to Room Temperature Incubate->Equilibrate AddReagent Add Caspase-Glo® 3/7 Reagent (equal volume to culture medium) Equilibrate->AddReagent Mix Mix by Orbital Shaking (300-500 rpm for 30s) AddReagent->Mix IncubateDark Incubate 1-2 hours at RT in the Dark Mix->IncubateDark Measure Measure Luminescence with Plate Reader IncubateDark->Measure

Caption: Luminescent caspase activity assay workflow.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Opaque-walled 96-well plates (for luminescence)

  • Multichannel pipette

  • Plate-reading luminometer

  • Orbital plate shaker

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that will not exceed confluence after the treatment period (e.g., 10,000 cells/well in 100 µL of medium). Include wells for no-cell controls to determine background luminescence.

  • Induce Apoptosis: Treat cells with a serial dilution of this compound and appropriate controls.

  • Incubation: Incubate the plate for the desired length of time at 37°C in a CO2 incubator.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer’s instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.

  • Mixing: Place the plate on an orbital shaker and mix at 300-500 rpm for 30 seconds to ensure cell lysis and mixing.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The resulting signal (in Relative Light Units, RLU) is proportional to the net activity of caspase-3 and -7.

References

Application of N-palmitoyl-R-alaninol in Inflammation Research: A Hypothetical Framework Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research on the anti-inflammatory applications of N-palmitoyl-R-alaninol is not extensively available in peer-reviewed literature. The following application notes and protocols are constructed based on the well-documented activities of structurally analogous compounds, namely N-palmitoyl-ethanolamine (PEA), N-palmitoyl-L-alanine, and the broader class of N-acyl amino acids. These serve as a guiding framework for researchers and drug development professionals to explore the potential of N-palmitoyl-R-alaninol as a novel anti-inflammatory agent.

Introduction and Rationale

N-acyl amides are a class of endogenous lipid signaling molecules that play crucial roles in various physiological processes, including the modulation of inflammation and pain. N-palmitoyl-ethanolamine (PEA) is a well-studied member of this family, recognized for its anti-inflammatory and analgesic properties.[1][2] Research on other N-acyl amino acids, such as N-palmitoyl-L-alanine, has also demonstrated significant anti-inflammatory potential, in some cases superior to their glycine (B1666218) counterparts.[3] For instance, the L-alanine conjugate of palmitic acid showed potent inhibition in a mouse ear edema model, suggesting that the amino acid moiety significantly influences biological activity.[3]

Based on these precedents, N-palmitoyl-R-alaninol, which combines a palmitoyl (B13399708) chain with R-alaninol (the alcohol corresponding to R-alanine), is a promising candidate for investigation as a modulator of inflammatory responses. This document outlines potential applications and detailed experimental protocols to assess its efficacy.

Potential Mechanism of Action

The anti-inflammatory effects of related N-acyl amides are often attributed to several mechanisms:

  • Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) Activation: PEA is known to exert some of its anti-inflammatory actions through the activation of this nuclear receptor.[1]

  • Mast Cell Down-modulation: PEA can reduce the degranulation of mast cells, key players in the initiation of inflammatory cascades.[4]

  • Modulation of Endocannabinoid Tone: Some N-acyl amides can enhance the effects of endocannabinoids like anandamide (B1667382) by inhibiting their degradation, a mechanism known as the "entourage effect".[2]

It is hypothesized that N-palmitoyl-R-alaninol may act through one or more of these pathways.

Visualizing the Hypothesized Signaling Pathway

putative_signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Macrophage, Mast Cell) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm N_palmitoyl_R_alaninol N-palmitoyl-R-alaninol Receptor Putative Receptor (e.g., PPAR-α) N_palmitoyl_R_alaninol->Receptor Binds and Activates Mast_Cell_Degranulation Mast Cell Degranulation N_palmitoyl_R_alaninol->Mast_Cell_Degranulation Inhibits NF_kB_Activation NF-κB Activation Receptor->NF_kB_Activation Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->NF_kB_Activation Induces Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NF_kB_Activation->Pro_inflammatory_Mediators Promotes Transcription

Caption: Hypothesized mechanism of N-palmitoyl-R-alaninol in reducing inflammation.

In Vitro Application Notes and Protocols

Assessment of Anti-inflammatory Activity in Macrophages

This protocol is adapted from studies on PEA derivatives and other anti-inflammatory compounds.[2][5]

Objective: To determine the effect of N-palmitoyl-R-alaninol on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 mouse macrophage cell line.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of N-palmitoyl-R-alaninol (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no compound) should also be included.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve should be used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay in parallel.

    • After treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

Data Presentation (Hypothetical Data)

Table 1: Effect of N-palmitoyl-R-alaninol on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control1.2 ± 0.350 ± 1235 ± 8100
LPS (1 µg/mL)25.8 ± 2.13500 ± 2802800 ± 21098 ± 2
LPS + N-palmitoyl-R-alaninol (1 µM)22.5 ± 1.93150 ± 2502550 ± 19099 ± 1
LPS + N-palmitoyl-R-alaninol (10 µM)15.1 ± 1.52200 ± 1801800 ± 15097 ± 3
LPS + N-palmitoyl-R-alaninol (50 µM)8.9 ± 0.91100 ± 110950 ± 9098 ± 2
LPS + N-palmitoyl-R-alaninol (100 µM)5.4 ± 0.6650 ± 70500 ± 5596 ± 4

Data are presented as mean ± SD and are hypothetical.

In Vivo Application Notes and Protocols

Carrageenan-Induced Paw Edema Model

This is a classic model of acute inflammation used to evaluate anti-inflammatory drugs, as demonstrated in studies with PEA and synthetic cannabinoids.[6]

Objective: To assess the in vivo anti-inflammatory activity of N-palmitoyl-R-alaninol on acute inflammation.

Animal Model: Male Wistar rats (180-200 g).

Experimental Protocol:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., saline with 0.5% Tween 80, p.o.).

    • Group 2: Carrageenan control (vehicle + carrageenan).

    • Group 3: N-palmitoyl-R-alaninol (e.g., 10 mg/kg, p.o.) + Carrageenan.

    • Group 4: N-palmitoyl-R-alaninol (e.g., 30 mg/kg, p.o.) + Carrageenan.

    • Group 5: Indomethacin (10 mg/kg, p.o.) + Carrageenan (positive control).

  • Dosing: Administer the test compounds or vehicle orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation (Hypothetical Data)

Table 2: Effect of N-palmitoyl-R-alaninol on Carrageenan-Induced Paw Edema in Rats

Treatment Group (p.o.)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle0.85 ± 0.07-
N-palmitoyl-R-alaninol (10 mg/kg)0.58 ± 0.0531.8%
N-palmitoyl-R-alaninol (30 mg/kg)0.39 ± 0.0454.1%
Indomethacin (10 mg/kg)0.35 ± 0.0358.8%

Data are presented as mean ± SD and are hypothetical.

Visualizing the Experimental Workflow

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with N-palmitoyl-R-alaninol followed by LPS Stimulation Cell_Culture->Treatment Assays Griess Assay (NO) ELISA (TNF-α, IL-6) MTT Assay (Viability) Treatment->Assays Data_Analysis_In_Vitro Data Analysis and IC50 Determination Assays->Data_Analysis_In_Vitro Dosing Oral Administration of N-palmitoyl-R-alaninol Data_Analysis_In_Vitro->Dosing Promising results lead to in vivo testing Animal_Acclimatization Animal Acclimatization (Rats) Animal_Acclimatization->Dosing Inflammation_Induction Carrageenan Injection in Paw Dosing->Inflammation_Induction Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Measurement Data_Analysis_In_Vivo Data Analysis and % Inhibition Measurement->Data_Analysis_In_Vivo

Caption: General experimental workflow for evaluating N-palmitoyl-R-alaninol.

Conclusion and Future Directions

The provided application notes and protocols offer a comprehensive starting point for the investigation of N-palmitoyl-R-alaninol as a potential anti-inflammatory agent. Based on the activity of structurally similar molecules, there is a strong rationale for its potential efficacy. Future research should focus on direct synthesis and biological evaluation, exploring a wider range of in vivo models (e.g., chronic inflammation models), and elucidating its precise molecular mechanism of action. These studies will be critical in determining the therapeutic potential of this novel compound in the field of inflammation research and drug development.

References

Techniques for Measuring N-acyl alaninol-protein Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for key techniques used to measure the binding of N-acyl alaninols to their protein targets. Understanding these interactions is crucial for elucidating signaling pathways and for the development of novel therapeutics. This document covers three widely used biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Introduction to N-acyl Alaninol-Protein Interactions

N-acyl alaninols are a class of lipid signaling molecules that play roles in various biological processes. Their interaction with specific protein receptors or enzymes is a critical step in initiating downstream signaling cascades. Quantifying the binding affinity and kinetics of these interactions is essential for understanding their mechanism of action and for the design of molecules that can modulate their activity.

Data Presentation: Quantitative Binding Parameters

The following table summarizes representative quantitative data for the binding of small molecules, specifically N-acyl homoserine lactones (AHLs) which are structurally and functionally analogous to N-acyl alaninols, to their protein partners, as determined by the techniques detailed in this document. Due to the limited availability of published data specifically for N-acyl alaninols, AHLs are used here as a relevant proxy to illustrate the type of data generated.

CompoundTarget ProteinMethodKd (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
C8-HSLTofRITC150N/AN/A1.1-9.5-1.8
3-oxo-C12-HSLLasRSPR501.5 x 10⁵7.5 x 10⁻³N/AN/AN/A
Fluorescein-labeled C6-HSLLuxRFP250N/AN/AN/AN/AN/A

Experimental Protocols and Methodologies

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[1][2] It works by detecting changes in the refractive index at the surface of a sensor chip upon binding of an analyte (N-acyl alaninol) to an immobilized ligand (protein).[1]

  • Ligand and Analyte Preparation:

    • Express and purify the target protein to >95% purity.

    • Prepare a stock solution of the N-acyl alaninol in a suitable solvent (e.g., DMSO) and then dilute it into the running buffer to the desired concentrations. The final DMSO concentration should be kept low (<1%) and consistent across all samples.

    • The running buffer should be optimized to minimize non-specific binding and should be compatible with both the protein and the small molecule. A common choice is HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

  • Ligand Immobilization:

    • Select a sensor chip appropriate for the protein of interest (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein solution over the activated surface to achieve the desired immobilization level. The protein is covalently coupled to the dextran matrix via its primary amine groups.

    • Deactivate any remaining reactive groups on the surface by injecting a solution of 1 M ethanolamine-HCl.

  • Analyte Binding Assay:

    • Inject a series of concentrations of the N-acyl alaninol over the immobilized protein surface. Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • A reference flow cell, either blank or with an immobilized control protein, should be used to subtract non-specific binding and bulk refractive index changes.

    • After each cycle, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • The binding data is recorded as a sensorgram, which plots the response units (RU) versus time.

    • The association rate constant (k_on) and dissociation rate constant (k_off) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of k_off to k_on.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution Activate_Chip Activate Sensor Chip (EDC/NHS) Prep_Protein->Activate_Chip Prep_Alaninol Prepare N-acyl alaninol Dilutions Inject_Alaninol Inject N-acyl alaninol (Association) Prep_Alaninol->Inject_Alaninol Immobilize_Protein Immobilize Protein Activate_Chip->Immobilize_Protein Covalent Coupling Deactivate_Chip Deactivate Surface (Ethanolamine) Immobilize_Protein->Deactivate_Chip Deactivate_Chip->Inject_Alaninol Inject_Buffer Inject Running Buffer (Dissociation) Inject_Alaninol->Inject_Buffer Regenerate Regenerate Surface Inject_Buffer->Regenerate Sensorgram Generate Sensorgram Inject_Buffer->Sensorgram Regenerate->Inject_Alaninol Next Concentration Fit_Data Fit Data to Binding Model Sensorgram->Fit_Data Calculate_Constants Calculate k_on, k_off, Kd Fit_Data->Calculate_Constants

Workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC)

ITC is a label-free in-solution technique that directly measures the heat released or absorbed during a binding event.[3] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[3][4]

  • Sample Preparation:

    • Express and purify the target protein to >95% purity.

    • Dialyze both the protein and the N-acyl alaninol solution extensively against the same buffer to minimize buffer mismatch effects.

    • Prepare a stock solution of the N-acyl alaninol in the dialysis buffer. The concentration of the N-acyl alaninol in the syringe should be 10-20 times higher than the protein concentration in the sample cell.

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Fill the sample cell with the protein solution and the injection syringe with the N-acyl alaninol solution.

    • Place the sample cell and the reference cell (filled with dialysis buffer) into the calorimeter and allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the N-acyl alaninol solution from the syringe into the sample cell containing the protein.

    • The heat change upon each injection is measured and recorded as a peak. The area under each peak corresponds to the heat released or absorbed for that injection.

    • Continue the injections until the protein becomes saturated with the N-acyl alaninol, at which point the heat of injection will be equal to the heat of dilution.

  • Data Analysis:

    • The raw data is a series of peaks corresponding to each injection. The area of each peak is integrated and plotted against the molar ratio of N-acyl alaninol to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC_Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Prep_Protein Prepare & Dialyze Protein Degas_Samples Degas Samples Prep_Protein->Degas_Samples Prep_Alaninol Prepare & Dialyze N-acyl alaninol Prep_Alaninol->Degas_Samples Load_Cell Load Protein into Sample Cell Degas_Samples->Load_Cell Load_Syringe Load N-acyl alaninol into Syringe Degas_Samples->Load_Syringe Equilibrate Equilibrate at Desired Temperature Load_Cell->Equilibrate Load_Syringe->Equilibrate Inject_Alaninol Inject N-acyl alaninol (Sequential Injections) Equilibrate->Inject_Alaninol Measure_Heat Measure Heat Change Inject_Alaninol->Measure_Heat For each injection Measure_Heat->Inject_Alaninol Until saturation Plot_Isotherm Plot Binding Isotherm Measure_Heat->Plot_Isotherm Fit_Data Fit Data to Binding Model Plot_Isotherm->Fit_Data Calculate_Params Determine Kd, n, ΔH, ΔS Fit_Data->Calculate_Params

Workflow for ITC analysis.
Fluorescence Polarization (FP)

Fluorescence Polarization is a sensitive technique that measures the change in the polarization of fluorescent light emitted from a labeled small molecule upon binding to a larger protein. When a small, fluorescently labeled N-acyl alaninol is in solution, it tumbles rapidly, and the emitted light is depolarized.[5] Upon binding to a much larger protein, its rotation slows down, resulting in an increase in the polarization of the emitted light.[5]

  • Probe and Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled version of the N-acyl alaninol (the "probe"). The fluorophore should have a high quantum yield and be stably attached to the N-acyl alaninol.

    • Express and purify the target protein to >95% purity.

    • Prepare a suitable assay buffer that maintains the stability and activity of the protein and minimizes non-specific binding.

  • Assay Development:

    • Determine the optimal concentration of the fluorescent probe. This is typically the lowest concentration that gives a stable and robust fluorescence signal.

    • Perform a saturation binding experiment by titrating the protein into a fixed concentration of the fluorescent probe to determine the Kd of the probe for the protein and the dynamic range of the assay.

  • Competitive Binding Assay:

    • To determine the binding affinity of an unlabeled N-acyl alaninol, a competitive binding assay is performed.

    • Incubate a fixed concentration of the protein and the fluorescent probe with a range of concentrations of the unlabeled N-acyl alaninol.

    • The unlabeled compound will compete with the fluorescent probe for binding to the protein, causing a decrease in fluorescence polarization.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization in a microplate reader equipped with polarizing filters.

    • The data is typically plotted as fluorescence polarization (in mP units) versus the concentration of the unlabeled competitor.

    • The IC50 value (the concentration of unlabeled compound that displaces 50% of the bound fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki (an estimate of the Kd for the unlabeled compound) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

FP_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution Mix_Reagents Mix Protein, Probe, and Competitor in Microplate Prep_Protein->Mix_Reagents Prep_Probe Prepare Fluorescent Probe Prep_Probe->Mix_Reagents Prep_Competitor Prepare Unlabeled N-acyl alaninol Dilutions Prep_Competitor->Mix_Reagents Incubate Incubate to Reach Equilibrium Mix_Reagents->Incubate Read_Plate Read Fluorescence Polarization Incubate->Read_Plate Plot_Curve Plot Polarization vs. [Competitor] Read_Plate->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50 Calculate_Ki Calculate Ki (Kd of Competitor) Calculate_IC50->Calculate_Ki

Workflow for FP competitive assay.

References

Application Notes: Structural Elucidation of N-palmitoyl-R-alaninol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

APN-001

Introduction

N-palmitoyl-R-alaninol is a lipoamino acid, a class of molecules with diverse biological activities and applications in cosmetics and drug delivery. Structurally, it consists of a palmitic acid molecule linked to an R-alaninol moiety via an amide bond. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. This application note details the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy for the complete structural characterization of N-palmitoyl-R-alaninol.

Key Applications

  • Structural Verification: Confirmation of the synthesis of N-palmitoyl-R-alaninol.

  • Purity Assessment: Detection of impurities or starting materials.

  • Conformational Analysis: Investigation of the three-dimensional structure in solution.

  • Drug Development: Characterization of novel lipoamino acid-based drug candidates.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for N-palmitoyl-R-alaninol, the following data is predicted based on established chemical shift ranges for analogous functional groups. These predictions provide a reliable basis for the interpretation of experimental data.

¹H NMR (500 MHz, CDCl₃)

The proton NMR spectrum of N-palmitoyl-R-alaninol is expected to show distinct signals corresponding to the palmitoyl (B13399708) chain, the alaninol backbone, and the amide proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.2 - 6.5Broad Singlet1HNH
~4.1 - 4.3Multiplet1HCH (NH)
~3.5 - 3.7Multiplet2HCH₂ OH
~2.2 - 2.4Triplet2HCH₂ C=O
~1.5 - 1.7Multiplet2HCH₂ CH₂C=O
~1.2 - 1.4Broad Singlet24H(CH₂ )₁₂
~1.1 - 1.3Doublet3HCH₃ (Alaninol)
~0.8 - 0.9Triplet3HCH₃ (Palmitoyl)
¹³C NMR (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~173 - 175C =O (Amide)
~65 - 67C H₂OH
~48 - 50C H(NH)
~36 - 38C H₂C=O
~29 - 30(C H₂)₁₂
~32C H₂CH₃
~25 - 26C H₂CH₂C=O
~22 - 23C H₂CH₃
~17 - 19C H₃ (Alaninol)
~14C H₃ (Palmitoyl)

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of N-palmitoyl-R-alaninol.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: 500 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
  • Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2D COSY (Correlation Spectroscopy)
  • Instrument: 500 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard COSY pulse sequence (cosygpqf).

  • Number of Increments: 256 in the F1 dimension.

  • Number of Scans: 4-8 per increment.

  • Data Processing: Apply 2D Fourier transformation and symmetrization. The resulting spectrum will show correlations between J-coupled protons.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Instrument: 500 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard HSQC pulse sequence with gradient selection (hsqcedetgpsisp2.3).

  • Number of Increments: 128-256 in the F1 dimension.

  • Number of Scans: 8-16 per increment.

  • Data Processing: Apply 2D Fourier transformation. The resulting spectrum will show correlations between directly bonded protons and carbons.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of N-palmitoyl-R-alaninol from the acquired NMR data.

cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation HNMR ¹H NMR CNMR ¹³C NMR Identify_H Identify Proton Environments (Chemical Shift, Integration, Multiplicity) HNMR->Identify_H Identify_C Identify Carbon Environments (Chemical Shift) CNMR->Identify_C COSY COSY HSQC HSQC Correlate_H_H Correlate Coupled Protons (¹H-¹H Connectivity) COSY->Correlate_H_H Correlate_C_H Correlate Directly Bonded Carbons and Protons HSQC->Correlate_C_H Assign_Fragments Assign Spin Systems (Palmitoyl Chain, Alaninol) Identify_H->Assign_Fragments Identify_C->Correlate_C_H Correlate_H_H->Assign_Fragments Correlate_C_H->Assign_Fragments Assemble_Structure Assemble Fragments & Confirm Structure Assign_Fragments->Assemble_Structure

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathway Context

N-acyl amino acids, including N-palmitoyl amides, are a class of endogenous signaling lipids. The diagram below illustrates a generalized signaling pathway where such molecules can be involved.

cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling cluster_degradation Degradation FA Palmitic Acid Enzyme N-acyltransferase (e.g., PM20D1) FA->Enzyme Metabolites Metabolites FA->Metabolites AA R-Alaninol AA->Enzyme AA->Metabolites NPA N-palmitoyl-R-alaninol Enzyme->NPA Receptor Membrane Receptor (e.g., GPCR) NPA->Receptor Binds to Hydrolase Amide Hydrolase (e.g., FAAH) NPA->Hydrolase Hydrolyzed by SecondMessenger Second Messengers (e.g., cAMP, Ca²⁺) Receptor->SecondMessenger Activates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Response Cellular Response KinaseCascade->Response Hydrolase->FA Hydrolase->AA

Caption: Generalized N-acyl amide signaling pathway.

High-Throughput Screening for Novel N-Acyl Amide Functions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-acyl amides are a diverse class of lipid signaling molecules involved in a wide array of physiological processes, including pain, inflammation, and metabolic regulation.[1] Their structural diversity, arising from the combination of various fatty acids and amine head groups, presents a vast chemical space for the discovery of novel bioactive compounds with therapeutic potential.[2][3] High-throughput screening (HTS) is a critical technology for efficiently exploring this chemical space to identify N-acyl amides with novel functions and to deorphanize receptors.

This document provides detailed protocols for HTS campaigns aimed at discovering novel N-acyl amide functions, with a focus on two major target classes: G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) ion channels. The provided methodologies are designed for robust and scalable screening of N-acyl amide libraries.

Key Applications:

  • Novel Ligand Discovery: Screening N-acyl amide libraries against orphan GPCRs or other uncharacterized receptors to identify novel endogenous ligands and synthetic tool compounds.[4]

  • Functional Characterization: Elucidating the biological roles of newly identified N-acyl amides by screening them against panels of known receptors and ion channels.

  • Drug Discovery: Identifying N-acyl amide-based compounds with therapeutic potential for various diseases, including chronic pain, inflammatory disorders, and metabolic syndrome.

  • Tool Compound Development: Discovering selective agonists and antagonists for specific receptors to probe their physiological functions.

Experimental Protocols

Protocol 1: High-Throughput Calcium Mobilization Assay for TRP Channels and Gq-Coupled GPCRs

This protocol describes a cell-based fluorescence assay using a Fluorescent Imaging Plate Reader (FLIPR) to measure intracellular calcium mobilization, a common downstream event of TRP channel activation and Gq-coupled GPCR signaling.[1][5]

Materials:

  • HEK293 cells stably expressing the target TRP channel (e.g., TRPV1) or Gq-coupled GPCR.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Black-walled, clear-bottom 384-well assay plates.

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • N-acyl amide library dissolved in DMSO.

  • Positive control agonist (e.g., capsaicin (B1668287) for TRPV1).

  • Negative control (vehicle, e.g., DMSO).

  • FLIPR Tetra® or similar instrument.

Methodology:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol.

    • Add 25 µL of the dye solution to each well of the cell plate.

    • Incubate the plate for 1 hour at 37°C.

  • Compound Addition and Screening:

    • Prepare compound plates by dispensing the N-acyl amide library and controls into a separate 384-well plate.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add the compounds from the compound plate to the cell plate and immediately begin reading the fluorescence intensity over time (typically for 2-3 minutes). A baseline fluorescence is established before compound addition.

  • Data Analysis:

    • The change in fluorescence intensity upon compound addition is indicative of calcium mobilization.

    • Calculate the response for each well (e.g., maximum peak fluorescence or area under the curve).

    • Normalize the data to the positive and negative controls to determine the percent activity for each compound.

    • Hits are typically defined as compounds that elicit a response greater than a certain threshold (e.g., 3 standard deviations above the mean of the negative controls).

Protocol 2: High-Throughput β-Arrestin Recruitment Assay for GPCRs

This protocol describes a cell-based assay to measure the recruitment of β-arrestin to an activated GPCR, a hallmark of GPCR signaling and a common readout for HTS. This assay is suitable for identifying both agonists and antagonists of Gi and Gs-coupled GPCRs.[2][4]

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the target GPCR and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cell lines).

  • Cell culture medium.

  • White-walled, 384-well assay plates.

  • Assay buffer.

  • N-acyl amide library dissolved in DMSO.

  • Known agonist for the target GPCR (positive control).

  • Detection reagents (e.g., chemiluminescent substrate).

  • Plate reader capable of luminescence detection.

Methodology:

  • Cell Plating:

    • Seed cells into 384-well plates the day before the assay at an appropriate density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition (Agonist Screen):

    • Add the N-acyl amide library compounds to the wells.

    • Incubate for a predetermined time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Compound Addition (Antagonist Screen):

    • First, add the N-acyl amide library compounds to the wells and incubate for a short period (e.g., 15-30 minutes).

    • Then, add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for the standard duration.

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for a short period (e.g., 60 minutes) at room temperature to allow the signal to develop.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • For agonist screening, an increase in signal indicates β-arrestin recruitment.

    • For antagonist screening, a decrease in the agonist-induced signal indicates antagonism.

    • Normalize the data to controls and identify hits based on a predefined activity threshold.

Data Presentation

The following tables summarize representative data from a high-throughput screen of a novel N-acyl amide library against TRPV1-4 channels and BV-2 microglial cells, adapted from a study by Raboune et al. (2014).[1] The primary screen utilized a calcium mobilization assay.

Table 1: Agonist Activity of Novel N-Acyl Amide Families at TRPV1-4 Channels.

N-Acyl Amide FamilyTRPV1 ActivityTRPV2 ActivityTRPV3 ActivityTRPV4 Activity
N-Acyl Glycines +--+
N-Acyl GABAs +---
N-Acyl Serines ++--
N-Acyl Taurines +--+
N-Acyl Alanines --+-
N-Acyl Dopamines ++--

'+' indicates a significant increase in calcium mobilization. '-' indicates no significant activity.[1]

Table 2: Antagonist Activity of Novel N-Acyl Amide Families at TRPV1-4 Channels.

N-Acyl Amide FamilyTRPV1 AntagonismTRPV2 AntagonismTRPV3 AntagonismTRPV4 Antagonism
N-Acyl Isoleucines +---
N-Acyl Leucines +---
N-Acyl Valines +---
N-Acyl Phenylalanines -+--
N-Acyl Tryptophans -++-
N-Acyl Tyrosines -+++

'+' indicates significant inhibition of agonist-induced calcium mobilization. '-' indicates no significant antagonist activity.[1]

Table 3: Calcium Mobilization Activity of N-Acyl Amide Families in BV-2 Microglial Cells.

N-Acyl Amide FamilyCalcium Mobilization in BV-2 Cells
N-Acyl Glycines +
N-Acyl GABAs +
N-Acyl Serines +
N-Acyl Taurines +
N-Acyl Alanines +
N-Acyl Phenylalanines -

'+' indicates a significant increase in calcium mobilization. '-' indicates a significant depression of baseline calcium signaling.[1]

Mandatory Visualization

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation & Follow-up Library N-Acyl Amide Library HTS Primary HTS (e.g., Calcium Mobilization) Library->HTS Cells Target Cell Line (e.g., HEK293-TRPV1) Plates Assay Plate Preparation (384-well) Cells->Plates Plates->HTS Data Data Acquisition & Normalization HTS->Data Raw Data HitID Hit Identification Data->HitID Normalized Data DoseResponse Dose-Response Curves (EC50/IC50 Determination) HitID->DoseResponse Primary Hits SecondaryAssay Secondary/Orthogonal Assay (e.g., Patch Clamp) DoseResponse->SecondaryAssay Confirmed Hits SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR Validated Hits

Caption: High-throughput screening workflow for novel N-acyl amide functions.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR GProtein G-Protein (αβγ) GPCR->GProtein Activation Effector Effector (e.g., Adenylyl Cyclase) GProtein->Effector α-subunit SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase (e.g., PKA) SecondMessenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Ligand N-Acyl Amide Ligand->GPCR Binding

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.

TRPV1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Desensitization Channel Desensitization TRPV1->Desensitization PKC PKC Ca_Influx->PKC Activation Calcineurin Calcineurin Ca_Influx->Calcineurin Activation Downstream Downstream Signaling (e.g., NF-κB activation) Ca_Influx->Downstream PKC->TRPV1 Phosphorylation (Sensitization) Calcineurin->TRPV1 Dephosphorylation (Desensitization) Ligand N-Acyl Amide (e.g., Anandamide) Ligand->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation

Caption: TRPV1 ion channel activation and downstream signaling pathways.

NA_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation FA Fatty Acid NAT N-Acyltransferase FA->NAT Amine Amine Amine->NAT NAA N-Acyl Amide FAAH FAAH NAA->FAAH Substrate NAT->NAA Hydrolysis Hydrolysis FAAH->Hydrolysis Hydrolysis->FA Hydrolysis->Amine

Caption: General overview of N-acyl amide biosynthesis and degradation.

References

In Vivo Delivery of N-Acyl-L-Alaninols: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo delivery of N-acyl-L-alaninols (NAALs). NAALs are a class of lipid signaling molecules with emerging therapeutic potential. Their effective delivery in vivo is crucial for preclinical and clinical development. These guidelines are designed to assist researchers in formulating and evaluating NAALs for various disease models.

Introduction to N-Acyl-L-Alaninols and In Vivo Delivery Challenges

N-acyl-L-alaninols are derivatives of the amino acid L-alanine and are structurally related to other bioactive N-acyl amines. Their amphiphilic nature presents challenges for in vivo delivery, including poor aqueous solubility and potential for rapid clearance. Encapsulation in nanocarriers is a promising strategy to overcome these hurdles, enhance bioavailability, and achieve targeted delivery.

Delivery Formulations for N-Acyl-L-Alaninols

Several nanoparticle-based systems can be adapted for the in vivo delivery of NAALs. The choice of formulation will depend on the specific NAAL, the target tissue, and the desired release profile.

Catanionic Liposomes

Catanionic liposomes, formed by the interaction of a cationic lipid (such as an O-acyl-L-alaninol derivative) and an anionic surfactant (like sodium dodecyl sulfate (B86663) - SDS), are a viable option for encapsulating therapeutic agents.[1]

Table 1: Physicochemical Properties of O-Myristoyl-L-Alaninol/SDS Catanionic Liposomes for Doxorubicin Delivery [1]

ParameterValue
Mean Diameter220-260 nm
Drug EncapsulatedDoxorubicin
Release ProfileHigher release at acidic pH (<7.0)
Niosomes

Niosomes, non-ionic surfactant-based vesicles, offer an alternative to conventional liposomes. They are formed from the self-assembly of non-ionic surfactants and cholesterol in an aqueous medium.

Table 2: Characterization of Amygdalin-Loaded Niosomes (ALN) for Cancer Therapy (Representative Data) [2]

ParameterValue
Mean Particle Size175.5 ± 17.12 nm to 393.33 ± 8.60 nm
Encapsulation Efficiency (%)5.97 ± 1.05% to 66.52 ± 0.57%
Release MechanismNon-Fickian diffusion
Polymeric Nanoparticles and Micelles

Biodegradable polymers can be used to formulate nanoparticles and micelles for the sustained release of NAALs. The properties of these carriers, such as drug loading and release, can be tuned by altering the polymer composition and molecular weight.[3]

Experimental Protocols

The following protocols are provided as a starting point for researchers and should be optimized for the specific N-acyl-L-alaninol and animal model being used.

Protocol 1: Preparation of N-Acyl-L-Alaninol Catanionic Liposomes

This protocol is adapted from the preparation of O-myristoyl-L-alaninol/SDS catanionic liposomes.[1]

Materials:

  • O-acyl-L-alaninol derivative

  • Sodium dodecyl sulfate (SDS)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Therapeutic agent to be encapsulated

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (e.g., 200 nm pore size)

Procedure:

  • Dissolve the O-acyl-L-alaninol derivative and the therapeutic agent (if lipid-soluble) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS solution containing an equimolar amount of SDS. The therapeutic agent can be dissolved in the PBS if it is water-soluble.

  • Vortex the mixture vigorously until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to probe sonication on ice for 10-15 minutes.

  • Further reduce the size and lamellarity by extruding the liposome (B1194612) suspension 10-15 times through polycarbonate membranes of the desired pore size (e.g., 200 nm).

  • Store the prepared liposomes at 4°C.

Protocol 2: In Vivo Efficacy Study in a Murine Cancer Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an N-acyl-L-alaninol formulation.[4][5][6][7][8]

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografts)

  • N-acyl-L-alaninol formulation

  • Control vehicle (e.g., saline or empty liposomes)

  • Positive control drug (e.g., a standard chemotherapeutic agent)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).

  • Administer the N-acyl-L-alaninol formulation, control vehicle, and positive control drug via the desired route (e.g., intravenous tail vein injection). The dosing schedule will need to be optimized (e.g., once every three days for 2-3 weeks).

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Plot tumor growth curves and compare the efficacy of the different treatment groups.

Protocol 3: Quantitative Analysis of N-Acyl-L-Alaninols in Plasma and Tissue by HPLC-MS/MS

This protocol is based on methods for the analysis of similar N-acyl amino acids.[9]

Materials:

  • Plasma or tissue homogenate samples

  • Internal standard (e.g., a deuterated analog of the N-acyl-L-alaninol)

  • Acetonitrile (B52724)

  • Formic acid

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • HPLC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from, for example, 30% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • MS/MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions will need to be determined for each N-acyl-L-alaninol and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of the N-acyl-L-alaninol standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the concentration of the N-acyl-L-alaninol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization of Concepts

Putative Signaling Pathways of N-Acyl Amino Acids

N-acyl amino acids, a class of molecules that includes N-acyl-L-alaninols, are thought to exert their biological effects through multiple signaling pathways.[10]

Signaling_Pathways NAA N-Acyl Amino Acids (e.g., N-Acyl-L-Alaninols) FAAH FAAH Inhibition NAA->FAAH GPR18 GPR18 Activation NAA->GPR18 T_type_Ca T-type CaV3 Channel Inactivation NAA->T_type_Ca GLYT2 GLYT2 Inhibition NAA->GLYT2 Anandamide ↑ Anandamide / 2-AG FAAH->Anandamide CB_Receptors Cannabinoid Receptors Anandamide->CB_Receptors Analgesia1 Analgesic Effects CB_Receptors->Analgesia1 Eicosanoids ↑ Anti-inflammatory Eicosanoids GPR18->Eicosanoids Anti_Inflammation Anti-inflammatory Effects Eicosanoids->Anti_Inflammation Analgesia2 Analgesic Effects T_type_Ca->Analgesia2 Analgesia3 Analgesic Effects GLYT2->Analgesia3

Caption: Putative signaling pathways of N-acyl amino acids.

Experimental Workflow for In Vivo Efficacy Testing

The following workflow outlines the key steps in assessing the in vivo efficacy of an N-acyl-L-alaninol formulation.

InVivo_Workflow Start Start: Tumor Model Establishment Randomization Randomization of Animals into Treatment Groups Start->Randomization Treatment Treatment Administration (NAAL Formulation, Vehicle, Positive Control) Randomization->Treatment Monitoring Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Repeated Cycles Monitoring->Treatment Endpoint Study Endpoint: - Euthanasia - Tumor Excision Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Curves - Statistical Analysis Endpoint->Analysis

Caption: Workflow for in vivo efficacy testing.

Logical Relationship of Nanoparticle Properties and In Vivo Fate

The physicochemical properties of nanoparticles significantly influence their behavior in a biological system.[11]

Nanoparticle_Fate Properties Nanoparticle Physicochemical Properties - Size - Surface Charge - Surface Chemistry Circulation Systemic Circulation & RES Interaction Properties->Circulation Extravasation Extravasation & Tumor Penetration Circulation->Extravasation Cellular_Interaction Interaction with Target Cells Extravasation->Cellular_Interaction Efficacy Therapeutic Efficacy Cellular_Interaction->Efficacy

Caption: Nanoparticle properties and their in vivo fate.

Conclusion

The successful in vivo delivery of N-acyl-L-alaninols is a critical step in harnessing their therapeutic potential. The formulation strategies and experimental protocols outlined in this document provide a comprehensive guide for researchers. Careful consideration of the physicochemical properties of the delivery system and rigorous in vivo evaluation are essential for the development of effective NAAL-based therapies. Further research is warranted to explore the full range of delivery systems and to elucidate the specific mechanisms of action of these promising compounds in various disease models.

References

Application Notes and Protocols for the Use of Stable Isotope-Labeled N-Palmitoyl-R-alaninol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of stable isotope-labeled N-palmitoyl-R-alaninol (SIL-NPA) as an internal standard for the accurate quantification of endogenous N-palmitoyl-R-alaninol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

N-acyl amino acids are a class of lipid signaling molecules that are involved in a variety of physiological processes. The accurate quantification of these molecules is crucial for understanding their biological roles in health and disease. Stable isotope dilution mass spectrometry is the gold standard for the quantification of endogenous small molecules in complex biological samples.[1] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest as an internal standard (IS) at the beginning of the sample preparation process.[2] The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[1] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved, as the SIL-IS compensates for sample loss during preparation and for matrix effects during ionization.[3]

This document provides a detailed protocol for the use of a stable isotope-labeled N-palmitoyl-R-alaninol standard for the quantitative analysis of N-palmitoyl-R-alaninol in biological samples such as plasma, serum, and tissue homogenates.

Experimental Protocols

A comprehensive lipidomic workflow is essential for the accurate quantification of N-palmitoyl-R-alaninol. This typically involves sample preparation, including lipid extraction and concentration, followed by LC-MS/MS analysis.[4][5][6][7]

2.1. Materials and Reagents

  • N-palmitoyl-R-alaninol (analyte standard)

  • Stable Isotope-Labeled N-palmitoyl-R-alaninol (e.g., N-(palmitoyl-d4)-R-alaninol) (Internal Standard, IS)

  • LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

2.2. Sample Preparation: Lipid Extraction

The following protocol describes a liquid-liquid extraction procedure suitable for the extraction of N-palmitoyl-R-alaninol from plasma or serum.

  • Sample Aliquoting: Thaw biological samples on ice. Aliquot 100 µL of the sample (e.g., plasma) into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the stable isotope-labeled N-palmitoyl-R-alaninol internal standard solution (e.g., 1 µg/mL in methanol) to each sample.

  • Protein Precipitation and Lipid Extraction: Add 500 µL of ice-cold methanol to each tube. Vortex vigorously for 30 seconds to precipitate proteins and extract lipids.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex for 20 seconds to ensure complete dissolution.

  • Clarification: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Quantitative Analysis

G Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-NPA Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Methanol Precipitation) Spike->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Tandem Mass Spectrometry Detection LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: A generalized workflow for the quantitative analysis of N-palmitoyl-R-alaninol.

2.3. LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis. Method optimization may be required depending on the specific instrumentation used.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 50% B

    • 10.1-12 min: Re-equilibration at 50% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific MRM transitions for N-palmitoyl-R-alaninol and its stable isotope-labeled internal standard need to be determined by direct infusion of the individual standards. The precursor ion will be the [M+H]+ ion, and the product ions will be characteristic fragments.

2.4. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous N-palmitoyl-R-alaninol and the stable isotope-labeled internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. Plot the peak area ratio (analyte/IS) against the analyte concentration.

  • Quantification: Determine the concentration of N-palmitoyl-R-alaninol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables present representative data for the validation of a quantitative LC-MS/MS method for N-palmitoyl-R-alaninol using a stable isotope-labeled internal standard.

Table 1: Linearity and Range

Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
0.50.4896.0
1.01.05105.0
5.05.12102.4
10.09.8598.5
50.050.9101.8
100.099.299.2
500.0503.5100.7

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Intra-day Precision (%RSD)Intra-day Accuracy (%)
Low1.51.584.2105.3
Medium7573.93.198.5
High400408.22.5102.1

Signaling Pathway

N-acyl amino acids are part of a larger class of lipid signaling molecules. While the specific signaling pathways for N-palmitoyl-R-alaninol are not fully elucidated, it is hypothesized to be involved in pathways similar to other N-acyl amides, which can modulate various cellular processes.

Hypothesized Signaling Involvement of N-Palmitoyl-R-alaninol

G Hypothesized Signaling Involvement of N-Palmitoyl-R-alaninol cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling cluster_degradation Degradation PalmitoylCoA Palmitoyl-CoA NPA_Synthase N-acyl synthetase (hypothetical) PalmitoylCoA->NPA_Synthase Alaninol R-Alaninol Alaninol->NPA_Synthase NPA N-Palmitoyl-R-alaninol (NPA) NPA_Synthase->NPA Receptor Membrane Receptor (e.g., GPCR) NPA->Receptor FAAH Fatty Acid Amide Hydrolase (FAAH) or similar enzyme NPA->FAAH Downstream Downstream Signaling Cascade Receptor->Downstream Response Cellular Response Downstream->Response PalmiticAcid Palmitic Acid FAAH->PalmiticAcid Deg_Alaninol R-Alaninol FAAH->Deg_Alaninol

Caption: A potential signaling pathway involving N-palmitoyl-R-alaninol.

Conclusion

The use of stable isotope-labeled N-palmitoyl-R-alaninol as an internal standard provides a robust and accurate method for the quantification of its endogenous counterpart in biological samples. The detailed protocol and performance data presented here serve as a valuable resource for researchers in the fields of lipidomics, metabolomics, and drug development, enabling reliable investigation into the biological roles of this N-acyl amino acid.

References

Application Notes and Protocols for Testing N-acyl Amide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Date: December 20, 2025

Authors: Gemini AI

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture protocols required to evaluate the cytotoxicity of N-acyl amides. This document outlines detailed methodologies for common cytotoxicity assays, including MTT, LDH, and Caspase-3 activity assays. Furthermore, it presents a summary of potential signaling pathways involved in N-acyl amide-induced cell death and provides structured tables for the effective presentation of quantitative data.

Introduction

N-acyl amides are a diverse class of lipid signaling molecules involved in various physiological processes.[1] Their potential as therapeutic agents, particularly in cancer chemotherapy, has garnered significant interest.[2][3][4] Evaluating the cytotoxic effects of novel N-acyl amide compounds is a critical step in the drug discovery process. This requires robust and reproducible cell culture-based assays to determine a compound's efficacy and mechanism of action. These protocols are designed to provide a standardized framework for assessing N-acyl amide cytotoxicity in various cell lines.

General Experimental Workflow

A systematic approach is crucial for obtaining reliable cytotoxicity data. The general workflow involves selecting appropriate cell lines, preparing the cells, treating them with the N-acyl amide of interest, and subsequently performing various assays to measure cell viability and death.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cell_selection Cell Line Selection (e.g., MCF-7, A549, HeLa) cell_culture Cell Culture & Maintenance cell_selection->cell_culture cell_seeding Cell Seeding in Plates (e.g., 96-well) cell_culture->cell_seeding treatment Treat Cells with Serial Dilutions of Compound cell_seeding->treatment compound_prep Prepare N-acyl Amide Stock Solutions (in DMSO) compound_prep->treatment incubation Incubate for a Defined Period (24, 48, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase Assay (Apoptosis) incubation->caspase data_analysis Data Analysis (IC50 Calculation) mtt->data_analysis ldh->data_analysis caspase->data_analysis

Caption: General workflow for assessing N-acyl amide cytotoxicity.

Key Cytotoxicity Assay Protocols

The choice of cytotoxicity assay depends on the specific cellular mechanism being investigated. It is often recommended to use a combination of assays to obtain a comprehensive understanding of the N-acyl amide's effect.

MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[6][7]

G start Cells Treated with N-acyl Amide in 96-well Plate add_mtt Add MTT Solution (e.g., 0.5 mg/mL final conc.) start->add_mtt incubate_mtt Incubate (37°C, 1-4 hours) add_mtt->incubate_mtt formazan Purple Formazan Crystals Form in Viable Cells incubate_mtt->formazan solubilize Add Solubilization Solution (e.g., DMSO) formazan->solubilize shake Shake Plate to Dissolve Crystals solubilize->shake read Read Absorbance (570 nm) shake->read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Treatment: Treat the cells with various concentrations of the N-acyl amide and a vehicle control (e.g., DMSO, final concentration ≤ 0.5%). Incubate for the desired period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[6][9]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified atmosphere.[9]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[7][8]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures cytotoxicity by quantifying the LDH released from cells with damaged plasma membranes.[10][11] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[11][12]

G start Cells Treated with N-acyl Amide in 96-well Plate controls Prepare Controls: - Spontaneous Release (Vehicle) - Maximum Release (Lysis Buffer) start->controls centrifuge Centrifuge Plate (Optional, to pellet cells) start->centrifuge transfer Transfer Supernatant to New Assay Plate centrifuge->transfer add_reagent Add LDH Reaction Mixture transfer->add_reagent incubate_ldh Incubate at Room Temp (Up to 30 mins, protected from light) add_reagent->incubate_ldh stop Add Stop Solution incubate_ldh->stop read Read Absorbance (490 nm) stop->read

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[12][13]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~300-1000 x g for 5 minutes.[13]

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clean 96-well plate.[13]

  • Reaction Setup: Prepare the LDH assay reagent according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[10][13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Measurement: Add 50 µL of stop solution to each well.[14] Measure the absorbance at 490 nm using a microplate reader.[14]

  • Analysis: Calculate percent cytotoxicity relative to the maximum release control after subtracting background values.

Caspase-3 Activity Assay (Apoptosis)

This assay quantifies the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[15] The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active Caspase-3, releases a chromophore (pNA) that can be measured spectrophotometrically.[16][17]

G start Induce Apoptosis (Treat cells with N-acyl Amide) harvest Harvest & Count Cells start->harvest lyse Lyse Cells with Chilled Lysis Buffer harvest->lyse centrifuge Centrifuge to Pellet Debris lyse->centrifuge supernatant Collect Supernatant (Cell Lysate) centrifuge->supernatant reaction Incubate Lysate with Reaction Buffer & Caspase-3 Substrate supernatant->reaction read Read Absorbance (400-405 nm) reaction->read

Caption: Workflow for the Caspase-3 activity assay.

Protocol:

  • Induce Apoptosis: Treat cells in culture plates with the N-acyl amide for the desired time.[16]

  • Cell Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in a chilled lysis buffer and incubate on ice for 10-30 minutes.[15]

  • Prepare Lysate: Centrifuge the lysed cells at high speed (e.g., 12,000-20,000 x g) for 10-15 minutes at 4°C.[15][18] Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading in the assay.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Add reaction buffer (containing DTT) and the Caspase-3 substrate (e.g., DEVD-pNA).[17]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[17]

  • Measurement: Read the absorbance at 400-405 nm in a microplate reader.[16][17]

  • Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in Caspase-3 activity.

Potential Signaling Pathways in N-acyl Amide Cytotoxicity

N-acyl amides can induce apoptosis through the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[19][20] These pathways converge on the activation of executioner caspases, such as Caspase-3, leading to programmed cell death. Some N-acyl amides may also trigger cell death via ceramide production or calpain activation.[21][22]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound N-acyl Amide death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor mitochondria Mitochondrial Stress (Cytochrome c Release) compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->mitochondria via Bid cleavage caspase3 Executioner Caspases (Caspase-3, -7) Activation caspase8->caspase3 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different compounds, cell lines, and exposure times.

Table 1: Cytotoxicity of N-acyl Amides in Various Cancer Cell Lines (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%.

CompoundCell LineAssayExposure Time (h)IC50 (µM) ± SDReference
Compound A (Example)MCF-7 (Breast)MTT4815.2 ± 0.4[2]
Compound A (Example)AGS (Gastric)MTT489.9 ± 0.3[2]
Compound B (Example)Hep-G2 (Liver)MTT4840.5 ± 1.0[2]
Compound C (Example)HL-60 (Leukemia)MTT241.61 ± 0.11[4]
Compound C (Example)K562 (Leukemia)MTT243.01 ± 0.14[4]
Cisplatin (Control)AGS (Gastric)MTT4812.5 ± 0.8[2]

Data are representative and should be replaced with experimental results.

Table 2: Comparative Results from Different Cytotoxicity Assays (at 48h)

Presenting data from multiple assays provides a more complete picture of the cytotoxic mechanism.

Compound (Conc. µM)Cell Line% Viability (MTT)% Cytotoxicity (LDH)Fold Increase in Caspase-3 Activity
Vehicle Control A549100%0%1.0
N-acyl Amide X (10 µM) A54965%25%2.5
N-acyl Amide X (25 µM) A54942%55%4.8
N-acyl Amide X (50 µM) A54918%80%7.2
Staurosporine (1 µM) A54910%85%9.5

Data are representative and should be replaced with experimental results.

Conclusion

The protocols and guidelines presented here offer a standardized approach to assessing the cytotoxicity of N-acyl amides. By employing a combination of assays that measure different cellular endpoints—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a robust and comprehensive profile of a compound's cytotoxic potential. This information is invaluable for the preclinical evaluation and development of new therapeutic agents.

References

Application Notes and Protocols for Pharmacokinetic Studies of (R)-N-(1-Hydroxypropan-2-yl)palmitamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-Hydroxypropan-2-yl)palmitamide is a synthetic compound belonging to the class of N-acyl-amino alcohols. Structurally, it is an amide formed from palmitic acid and (R)-2-amino-1-propanol. This molecule has been identified as a substrate analog inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. By inhibiting PLA2, this compound has the potential to modulate the production of various pro-inflammatory mediators, making it a person of interest for the development of new anti-inflammatory therapeutics.

Given its potential therapeutic applications, understanding the pharmacokinetic profile of this compound is crucial for its development as a drug candidate. This document provides a set of generalized application notes and detailed protocols for conducting preclinical pharmacokinetic studies on this and structurally related compounds.

Hypothetical Signaling Pathway Inhibition

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the phospholipase A2 (PLA2) enzyme. PLA2 is responsible for the hydrolysis of phospholipids (B1166683) in the cell membrane, leading to the release of arachidonic acid. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Inhibition of PLA2 by this compound would block the release of arachidonic acid, thereby reducing the production of these inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation inhibitor This compound inhibitor->pla2

Inhibition of the Phospholipase A2 Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the pharmacokinetic evaluation of novel lipid-based compounds like this compound.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.

Materials:

  • This compound

  • Vehicle for administration (e.g., a mixture of Solutol HS 15, ethanol, and water)

  • Male Sprague-Dawley rats (250-300 g)

  • Intravenous (IV) and oral gavage dosing equipment

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: Acclimate rats for at least 3 days prior to the study with free access to food and water.

  • Dose Preparation: Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for IV and 5 mg/mL for oral).

  • Animal Groups: Divide the animals into two groups:

    • Group 1: Intravenous (IV) administration (n=3-5)

    • Group 2: Oral (PO) administration (n=3-5)

  • Dosing:

    • Administer the compound to Group 1 via tail vein injection at a dose of 1 mg/kg.

    • Administer the compound to Group 2 via oral gavage at a dose of 5 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • This compound analytical standard

  • Internal standard (IS) (e.g., a deuterated analog of the analyte)

  • Rat plasma (blank)

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Standard and IS Preparation: Prepare stock solutions of the analytical standard and internal standard in a suitable organic solvent (e.g., methanol).

  • Calibration Standards and Quality Controls: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analytical standard into blank rat plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.

  • Data Analysis: Quantify the concentration of this compound in the unknown samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards.

Pharmacokinetic Study Workflow

The following diagram illustrates the general workflow for a preclinical pharmacokinetic study.

G cluster_prestudy Pre-Study cluster_instudy In-Life Phase cluster_poststudy Bioanalysis & Reporting protocol Protocol Design dose_prep Dose Formulation protocol->dose_prep dosing Dosing (IV & PO) dose_prep->dosing animal_acclimation Animal Acclimation animal_acclimation->dosing sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis PK Data Analysis bioanalysis->pk_analysis report Study Report Generation pk_analysis->report

General workflow for a preclinical pharmacokinetic study.

Data Presentation

The quantitative data obtained from the pharmacokinetic studies should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Plasma Concentrations of this compound in Rats
Time (h)Mean Plasma Concentration (ng/mL) ± SD (IV, 1 mg/kg)Mean Plasma Concentration (ng/mL) ± SD (PO, 5 mg/kg)
0.083Data-
0.25DataData
0.5DataData
1DataData
2DataData
4DataData
8DataData
24DataData
Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) DataData
Tmax (h) -Data
AUC(0-t) (ngh/mL) DataData
AUC(0-inf) (ngh/mL) DataData
t1/2 (h) DataData
CL (mL/h/kg) Data-
Vd (L/kg) Data-
F (%) -Data

Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC(0-t) (Area under the plasma concentration-time curve from time 0 to the last measurable concentration), AUC(0-inf) (Area under the plasma concentration-time curve from time 0 to infinity), t1/2 (Half-life), CL (Clearance), Vd (Volume of distribution), F (Bioavailability).

Conclusion

The protocols and workflows outlined in this document provide a comprehensive framework for the preclinical pharmacokinetic evaluation of this compound and other novel lipid-based PLA2 inhibitors. The data generated from these studies are essential for understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and for making informed decisions in the drug development process. Successful characterization of the pharmacokinetic profile will be a critical step in advancing this promising class of anti-inflammatory agents towards clinical application.

Development of Antibodies Against N-acyl Alaninols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the generation and characterization of antibodies targeting N-acyl alaninols. N-acyl alaninols are a class of lipid molecules with potential roles in various biological processes, making them attractive targets for therapeutic and diagnostic development. As small molecules (haptens), N-acyl alaninols are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[1][2]

Principle of Antibody Development against Haptens

The core principle behind generating antibodies against small molecules like N-acyl alaninols is to overcome their inherent lack of immunogenicity. This is achieved by covalently coupling the hapten to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] The resulting conjugate presents the N-acyl alaninol molecule in a context that can be recognized by the immune system, leading to the production of antibodies specific to the hapten.

The general workflow for developing anti-N-acyl alaninol antibodies involves:

  • Hapten Synthesis and Activation: Chemical modification of the N-acyl alaninol to introduce a reactive group for conjugation.

  • Hapten-Carrier Conjugation: Covalent linkage of the activated hapten to a carrier protein.

  • Immunization: Inoculation of an animal model (e.g., mice) with the hapten-carrier conjugate to stimulate an immune response.[3][4]

  • Antibody Screening and Isolation: Identification and purification of antibodies with high affinity and specificity for the N-acyl alaninol. For monoclonal antibodies, this involves hybridoma technology.[3][5]

  • Characterization: In-depth analysis of the antibody's binding kinetics and specificity.

Experimental Protocols

Protocol for Hapten Synthesis and Conjugation to Carrier Protein

This protocol describes the synthesis of an N-acyl alaninol derivative with a linker arm for conjugation and its subsequent coupling to KLH (for immunization) and BSA (for screening).

2.1.1 Materials:

  • N-acyl alaninol

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • PD-10 desalting columns

2.1.2 Procedure:

  • Activation of N-acyl alaninol:

    • Dissolve N-acyl alaninol in anhydrous DMF.

    • Add 1.5 equivalents of SMCC and 2 equivalents of DIPEA.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the activated N-acyl alaninol-SMCC derivative can be used directly or purified by flash chromatography.

  • Conjugation to Carrier Protein (KLH or BSA):

    • Dissolve the carrier protein (KLH or BSA) in PBS at a concentration of 10 mg/mL.

    • Slowly add the activated N-acyl alaninol-SMCC derivative (dissolved in a minimal amount of DMF) to the protein solution at a molar ratio of 50:1 (hapten:protein).

    • Incubate the reaction mixture with gentle stirring at 4°C for 16 hours.

    • Remove unconjugated hapten by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.

    • Collect the protein-containing fractions and determine the protein concentration using a Bradford assay.

    • The conjugate is now ready for use in immunization or ELISA.

Protocol for Monoclonal Antibody Production

This protocol outlines the generation of monoclonal antibodies using hybridoma technology following immunization with the N-acyl alaninol-KLH conjugate.

2.2.1 Materials:

  • N-acyl alaninol-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • BALB/c mice

  • Myeloma cell line (e.g., SP2/0)

  • Polyethylene glycol (PEG)

  • Hypoxanthine-aminopterin-thymidine (HAT) medium

  • Hypoxanthine-thymidine (HT) medium

  • 96-well cell culture plates

2.2.2 Procedure:

  • Immunization:

    • Emulsify the N-acyl alaninol-KLH conjugate with an equal volume of CFA.

    • Immunize 8-week-old female BALB/c mice subcutaneously with 100 µg of the conjugate per mouse.

    • Boost the immunization every 3 weeks with 50 µg of the conjugate emulsified in IFA.

    • Three days before cell fusion, administer a final intravenous boost of 50 µg of the conjugate in PBS.

  • Cell Fusion and Hybridoma Production:

    • Euthanize the immunized mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with SP2/0 myeloma cells at a ratio of 5:1 using PEG.

    • Plate the fused cells in 96-well plates containing HAT medium to select for hybridoma cells.[4]

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • After 10-14 days, screen the culture supernatants for the presence of specific antibodies using a competitive ELISA (see Protocol 2.3).

  • Cloning and Expansion:

    • Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.[3]

    • Expand the positive clones and cryopreserve them.

    • The monoclonal antibodies can be purified from the culture supernatant using protein A/G affinity chromatography.[3]

Protocol for Competitive ELISA Screening

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for screening hybridoma supernatants and characterizing the antibodies.

2.3.1 Materials:

  • N-acyl alaninol-BSA conjugate

  • 96-well ELISA plates

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Hybridoma supernatant or purified antibody

  • Free N-acyl alaninol (as competitor)

  • Horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

2.3.2 Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with 100 µL of N-acyl alaninol-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking:

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competition:

    • In a separate plate, pre-incubate the hybridoma supernatant (or a fixed concentration of purified antibody) with varying concentrations of free N-acyl alaninol for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL of HRP-conjugated anti-mouse IgG antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Development and Reading:

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the concentration of free N-acyl alaninol.

Data Presentation

The following table summarizes hypothetical quantitative data for a developed anti-N-acyl alaninol monoclonal antibody, based on typical results for anti-hapten antibodies.[6]

ParameterValueMethod
Antibody Isotype IgG1, kappaIsotyping ELISA
Affinity (Kd) 1.5 x 10⁻⁸ MSurface Plasmon Resonance
ELISA IC50 15 ng/mLCompetitive ELISA
Limit of Detection (LOD) 0.5 ng/mLCompetitive ELISA
Cross-Reactivity
N-myristoyl alaninol100%Competitive ELISA
N-lauroyl alaninol85%Competitive ELISA
N-palmitoyl alaninol60%Competitive ELISA
N-acyl homoserine lactone< 1%Competitive ELISA
Alaninol< 0.1%Competitive ELISA

Visualizations

Experimental Workflow for Immunogen Preparation

G cluster_hapten Hapten Preparation cluster_carrier Carrier Protein NAA N-acyl alaninol Activated_NAA Activated N-acyl alaninol NAA->Activated_NAA Activation SMCC SMCC Linker SMCC->Activated_NAA Immunogen N-acyl alaninol-KLH (Immunogen) Activated_NAA->Immunogen Conjugation Screening_Antigen N-acyl alaninol-BSA (Screening Antigen) Activated_NAA->Screening_Antigen Conjugation KLH KLH (for immunization) KLH->Immunogen BSA BSA (for screening) BSA->Screening_Antigen

Caption: Workflow for the synthesis of N-acyl alaninol immunogen and screening antigen.

Principle of Competitive ELISA for N-acyl Alaninol Detection

G cluster_plate ELISA Plate Well cluster_detection Detection Coating N-acyl alaninol-BSA Conjugate (Coated on plate) Secondary_Ab HRP-conjugated Secondary Ab Coating->Secondary_Ab Binds primary Ab Ab Anti-N-acyl alaninol Ab Ab->Coating Binds if no competitor Free_NAA Free N-acyl alaninol (Competitor) Free_NAA->Ab Binds in solution Substrate TMB Substrate Secondary_Ab->Substrate Catalyzes reaction Signal Colorimetric Signal Substrate->Signal

Caption: Schematic of the competitive ELISA for detecting N-acyl alaninols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-N-(1-Hydroxypropan-2-yl)palmitamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-N-(1-Hydroxypropan-2-yl)palmitamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping users to identify potential causes and implement effective solutions.

Problem EncounteredPotential CauseSuggested Solution
Low to No Product Yield Inefficient activation of palmitic acid.Use a more effective coupling agent such as DCC/DMAP, HOBt/EDC, or convert palmitic acid to its more reactive acid chloride.
Low reaction temperature.While initial mixing might be at 0°C to control the exothermic reaction, allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40-50°C) to ensure completion.
Poor solubility of reactants.Select a solvent in which both palmitic acid and (R)-2-amino-1-propanol are soluble. Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) are common choices.
Steric hindrance.Although less likely with these reactants, steric factors can slow down the reaction. Increasing the reaction time or using a less bulky base (if applicable) may help.
Presence of Multiple Spots on TLC (Impure Product) Formation of N-acylurea byproduct (if using DCC).If using DCC, the addition of HOBt can suppress the formation of the N-acylurea byproduct. Proper purification by column chromatography is also essential.
Unreacted starting materials.Ensure the use of appropriate stoichiometric ratios. A slight excess of the amine can sometimes drive the reaction to completion. Monitor the reaction progress using TLC.
Decomposition of reactants or product.Avoid excessively high temperatures and prolonged reaction times. If preparing the acyl chloride, ensure it is used immediately as it can be sensitive to moisture.
Racemization of the Chiral Center Harsh reaction conditions.Avoid using strong bases or high temperatures that could lead to racemization of the chiral amine.[1] Peptide coupling reagents are generally preferred as they offer milder reaction conditions.
Inappropriate work-up procedure.Use mild acidic and basic washes during the work-up to remove unreacted starting materials and byproducts without affecting the stereochemistry of the product.
Difficulty in Product Purification Similar polarity of product and byproducts.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Product is an oil or wax, making handling difficult.Attempt to crystallize the product from a suitable solvent system. If it remains an oil, high-vacuum drying can remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the amidation reaction between palmitic acid and (R)-2-amino-1-propanol. This typically involves the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Q2: How can I activate the palmitic acid for the reaction?

A2: There are several effective methods to activate palmitic acid:

Q3: What are the critical parameters to control to maximize the yield?

A3: To maximize the yield, you should focus on:

  • Stoichiometry: The molar ratio of reactants is crucial. Using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion.

  • Reaction Temperature: Control of temperature is important to prevent side reactions.[1] It is often recommended to start the reaction at a lower temperature (0°C) and then allow it to warm to room temperature.

  • Solvent: The choice of an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is important for solubility and reactivity.

  • Purity of Reagents: Ensure that the starting materials and solvent are pure and dry, as moisture can hydrolyze the activated acid species.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system for TLC would be a mixture of hexane (B92381) and ethyl acetate (B1210297).

Q5: What is the best way to purify the final product?

A5: The most common method for purification is flash column chromatography on silica (B1680970) gel. A gradient elution with a solvent system like hexane/ethyl acetate will typically allow for the separation of the desired product from unreacted starting materials and any byproducts.

Experimental Protocols

Protocol 1: Synthesis via Palmitoyl Chloride
  • Preparation of Palmitoyl Chloride:

    • In a round-bottom flask, dissolve palmitic acid (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting palmitoyl chloride is typically used immediately in the next step.

  • Amidation Reaction:

    • Dissolve (R)-2-amino-1-propanol (1.2 equivalents) and a non-nucleophilic base like triethylamine (B128534) (1.5 equivalents) in anhydrous DCM in a separate flask, and cool the mixture to 0°C in an ice bath.

    • Add the freshly prepared palmitoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis using DCC/DMAP Coupling
  • Reaction Setup:

    • Dissolve palmitic acid (1 equivalent), (R)-2-amino-1-propanol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.

    • Cool the mixture to 0°C in an ice bath.

  • Addition of Coupling Agent:

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture with stirring.

    • Maintain the temperature at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Work-up and Purification:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_activation Acid Activation cluster_reaction Amidation cluster_workup Work-up & Purification cluster_product Final Product palmitic_acid Palmitic Acid activation Activation (e.g., SOCl2 or DCC/DMAP) palmitic_acid->activation r_amine (R)-2-amino-1-propanol amidation Amidation Reaction (DCM, 0°C to RT) r_amine->amidation activation->amidation workup Aqueous Work-up amidation->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting: Low Product Yield

troubleshooting_low_yield cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_byproducts Solutions for Byproduct Formation start Low Product Yield check_tlc Analyze TLC Plate start->check_tlc unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm multiple_spots Multiple Byproduct Spots? unreacted_sm->multiple_spots No increase_time Increase reaction time/temperature unreacted_sm->increase_time Yes optimize_temp Lower reaction temperature multiple_spots->optimize_temp Yes check_reagents Check purity/activity of coupling agents increase_time->check_reagents check_stoichiometry Verify stoichiometry check_reagents->check_stoichiometry change_coupling Change coupling agent (e.g., EDC/HOBt) optimize_temp->change_coupling purify Optimize purification protocol change_coupling->purify

Caption: Decision tree for troubleshooting low product yield.

Signaling Pathway (Illustrative)

While there isn't a signaling pathway directly involved in the chemical synthesis, we can illustrate the logical relationship of factors affecting the reaction yield.

factors_affecting_yield cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_reagents Reagents yield Product Yield purity Purity of Starting Materials purity->yield stoichiometry Stoichiometry stoichiometry->yield temperature Temperature temperature->yield time Reaction Time time->yield solvent Solvent solvent->yield coupling_agent Coupling Agent coupling_agent->yield base Base (if applicable) base->yield

Caption: Factors influencing the yield of the amidation reaction.

References

Technical Support Center: Overcoming Solubility Challenges with N-palmitoyl-R-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with N-palmitoyl-R-alaninol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-palmitoyl-R-alaninol is not dissolving in my aqueous buffer. Why is this happening?

A1: N-palmitoyl-R-alaninol is a lipophilic molecule, meaning it has poor solubility in aqueous solutions like buffers and cell culture media. Its long palmitoyl (B13399708) chain makes it inherently hydrophobic. Direct addition of the powder to an aqueous environment will likely result in clumping and failure to dissolve.

Q2: I've dissolved N-palmitoyl-R-alaninol in an organic solvent, but it precipitates when I add it to my cell culture medium. What can I do to prevent this?

A2: This is a common issue known as "crashing out" of solution. It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is insoluble. The rapid change in solvent polarity causes the compound to precipitate.

Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may be above the solubility limit of N-palmitoyl-R-alaninol in the final aqueous medium. Try lowering the final concentration.

  • Optimize the Dilution Method: Instead of adding your aqueous medium to the concentrated stock, add the stock solution dropwise to the vortexing aqueous medium. This rapid dispersion can help prevent localized high concentrations and precipitation.

  • Use a Carrier Protein: Complexing N-palmitoyl-R-alaninol with a carrier protein like bovine serum albumin (BSA) can significantly improve its solubility and delivery to cells in culture.

  • Maintain a Low Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in your cell culture medium is as low as possible (typically <0.5% v/v) to minimize solvent-induced precipitation and cytotoxicity.

Q3: What is the best organic solvent to use for making a stock solution of N-palmitoyl-R-alaninol?

A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for dissolving lipophilic compounds like N-palmitoyl-R-alaninol to create concentrated stock solutions. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line to the solvent.

Q4: I am observing cytotoxicity in my cell-based assays. Could this be related to the solubility of N-palmitoyl-R-alaninol?

A4: Yes, cytotoxicity can be a consequence of poor solubility. Precipitated compound can cause physical stress to cells. Additionally, high concentrations of organic solvents used to dissolve the compound can be toxic to cells. Using a carrier protein like BSA can help mitigate these issues by improving solubility and reducing the required solvent concentration.

Data Presentation: Solubility of N-palmitoyl-alaninol Analogs

SolventSolubility of N-palmitoyl-L-alanineNotes
Dimethyl Sulfoxide (DMSO)33.33 mg/mL (101.77 mM)[1]Sonication may be required to fully dissolve the compound. Use of anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1]
EthanolSolubleSpecific quantitative data is limited, but it is generally considered soluble in ethanol.
WaterInsoluble/Slightly SolubleAs a lipophilic molecule, solubility in water is very low.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of N-palmitoyl-R-alaninol in DMSO.

Materials:

  • N-palmitoyl-R-alaninol powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of N-palmitoyl-R-alaninol is approximately 327.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 327.5 g/mol * 1000 mg/g = 3.275 mg

  • Weigh the N-palmitoyl-R-alaninol powder: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.275 mg of N-palmitoyl-R-alaninol powder into the tube.

  • Add the solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aiding Dissolution (Optional): If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm the solution in a 37°C water bath for a short period. Allow the solution to return to room temperature before use.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL). Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Solubilization using a Bovine Serum Albumin (BSA) Carrier

This protocol describes how to prepare N-palmitoyl-R-alaninol complexed with fatty acid-free BSA for delivery in cell culture experiments.

Materials:

  • N-palmitoyl-R-alaninol stock solution in ethanol or DMSO (e.g., 10 mM from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Prepare a BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium or PBS. Gently warm to 37°C to aid dissolution. Sterile filter the solution using a 0.22 µm filter.

  • Complexation: a. In a sterile tube, place a volume of the 10% BSA solution. b. While vortexing the BSA solution, slowly add the N-palmitoyl-R-alaninol stock solution to achieve the desired molar ratio (a common starting point is a 3:1 to 6:1 molar ratio of N-palmitoyl-R-alaninol to BSA).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow for the complex to form.

  • Dilution: The prepared N-palmitoyl-R-alaninol-BSA complex can now be diluted in your complete cell culture medium to the final desired working concentration.

  • Controls: Prepare a vehicle control by adding the same volume of the organic solvent (e.g., ethanol or DMSO) to the BSA solution without the N-palmitoyl-R-alaninol.

Mandatory Visualizations

Signaling Pathways

N-acyl amino acids, including N-palmitoyl-R-alaninol, are known to interact with G protein-coupled receptors (GPCRs), such as GPR55 and GPR119.[2][3][4][5][6] Activation of these receptors can lead to the modulation of various downstream signaling cascades.

G_Protein_Signaling cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling N-palmitoyl-R-alaninol N-palmitoyl-R-alaninol GPCR GPR55 / GPR119 N-palmitoyl-R-alaninol->GPCR Binds G_alpha_q Gαq GPCR->G_alpha_q Activates G_alpha_s Gαs GPCR->G_alpha_s Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response PKA->Cell_Response

Caption: N-palmitoyl-R-alaninol signaling pathways via GPCRs.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with N-palmitoyl-R-alaninol.

Troubleshooting_Workflow Start Start: N-palmitoyl-R-alaninol Solubility Issue Prep_Stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) Start->Prep_Stock Dilute Dilute Stock into Aqueous Medium Prep_Stock->Dilute Check_Precipitate Precipitation Observed? Dilute->Check_Precipitate Success Solution is Clear: Proceed with Experiment Check_Precipitate->Success No Troubleshoot Troubleshoot Check_Precipitate->Troubleshoot Yes Reduce_Conc Reduce Final Concentration Troubleshoot->Reduce_Conc Optimize_Dilution Optimize Dilution Method (e.g., dropwise addition) Troubleshoot->Optimize_Dilution Use_BSA Use BSA as a Carrier Protein Troubleshoot->Use_BSA Reduce_Conc->Dilute Optimize_Dilution->Dilute Use_BSA->Dilute

Caption: Workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimizing Mass Spectrometry for N-Acyl Amide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the detection of N-acyl amides using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during sample preparation, LC-MS/MS analysis, and data interpretation for N-acyl amides.

Sample Preparation

Question: What is the recommended method for extracting N-acyl amides from biological tissues (e.g., brain, liver)?

Answer: A modified Bligh-Dyer liquid-liquid extraction is a widely used and effective method. This technique involves homogenizing the tissue sample in a chloroform:methanol (B129727):water mixture. This partitions the lipophilic N-acyl amides into the organic (chloroform) phase, efficiently separating them from more polar, interfering molecules.[1] To maintain sample integrity, it is crucial to keep samples on ice throughout the extraction process to minimize enzymatic degradation.[1]

Question: How can I minimize the degradation of N-acyl amides during sample preparation?

Answer: N-acyl amides are susceptible to enzymatic degradation, particularly by fatty acid amide hydrolase (FAAH). To prevent this, work quickly and maintain low temperatures throughout the process.[1] Immediately snap-freezing tissue samples in liquid nitrogen after collection is highly recommended.[1] All subsequent steps, such as homogenization and extraction, should be performed on ice.[1] The addition of FAAH or general protease inhibitors to the extraction solvent can provide further protection against degradation.[1]

Question: What are the best practices for preparing serum or plasma samples?

Answer: For plasma, blood should be collected in tubes containing an anticoagulant like EDTA and centrifuged within 30 minutes.[1] For serum, allow whole blood to clot at room temperature for approximately 20-30 minutes before centrifugation at low speed (e.g., 720 x g) at 4°C.[1] After centrifugation, the resulting plasma or serum should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] A common next step is protein precipitation using a cold organic solvent such as methanol or acetonitrile.[1][2]

Question: My sample matrix is very complex. What cleanup strategies can I use?

Answer: For complex matrices, solid-phase extraction (SPE) is a highly effective cleanup technique.[3] C18 or C8 SPE columns can be used to bind the N-acyl amides while salts and other polar impurities are washed away.[2] The analytes are then eluted with an organic solvent. This multi-stage cleanup, combining liquid-liquid or protein precipitation with SPE, significantly reduces matrix effects and improves analytical sensitivity.[3]

LC-MS/MS Analysis

Question: How do I optimize electrospray ionization (ESI) source parameters for better sensitivity?

Answer: Optimizing ESI source parameters is critical for achieving a strong and stable signal. Key parameters to adjust include:

  • Capillary/Sprayer Voltage: Applying an optimal voltage is crucial for efficient ionization. Too low a voltage results in poor ionization, while too high a voltage can cause signal instability (corona discharge) or in-source fragmentation.[4][5] A typical starting range for positive mode is 3–5 kV.[4]

  • Nebulizer Gas Pressure: This gas helps form a fine spray of droplets. Higher pressure leads to smaller droplets and more efficient desolvation, but excessive pressure can cause ion suppression.[4]

  • Drying Gas/Desolvation Temperature: A higher temperature aids in solvent evaporation, leading to better ionization. However, excessively high temperatures can cause thermal degradation of unstable N-acyl amides.[4] A common range is 250–450°C.[4]

  • Source Geometry: The position of the ESI probe relative to the mass spectrometer inlet should be optimized to maximize ion transmission.[5]

Question: I am observing poor peak shape (tailing or fronting) for my analytes. What are the likely causes?

Answer: Poor peak shape can be caused by several factors. If all peaks are tailing, it may indicate a partial blockage of the column inlet frit or extra-column volume from poorly connected fittings.[1][6] If only some peaks are affected, it could be due to secondary interactions between the analyte and the column's stationary phase.[6] Peak fronting is often a sign of column overload. To troubleshoot, consider reducing the injection volume or sample concentration, ensuring the injection solvent is not significantly stronger than the mobile phase, and checking all fittings for proper connection.[6]

Question: What is the best way to optimize collision energy (CE) for N-acyl amide fragmentation in MS/MS?

Answer: Collision energy must be optimized for each specific N-acyl amide and instrument to achieve maximum sensitivity in Multiple Reaction Monitoring (MRM) mode.[7][8] A collision energy optimization experiment involves infusing a standard solution of the target analyte and systematically ramping the CE while monitoring the intensity of the desired product ion.[8] Plotting the fragment ion intensity against the collision energy generates a breakdown curve, and the peak of this curve indicates the optimal CE.[8] Note that different fragment ion types (e.g., b-ions vs. y-ions) may require different optimal collision energies.[7] Using normalized collision energy (NCE) can help apply appropriate energy across a range of m/z values.[9]

Question: Why is my signal intensity low or inconsistent?

Answer: Low or inconsistent signal can stem from issues in sample preparation, chromatography, or the MS source.

  • Matrix Effects: Co-eluting compounds from the sample matrix can compete with your analyte for ionization, suppressing its signal.[3] Improve sample cleanup or chromatographic separation to mitigate this.

  • Poor Ionization: Suboptimal ESI source parameters or mobile phase composition can lead to inefficient ionization.[3][4] Ensure the mobile phase pH is suitable for protonating (positive mode) or deprotonating (negative mode) your analyte. Additives like 0.1% formic acid are common for positive mode ESI.[3][4]

  • In-Source Fragmentation: Setting the voltages in the ion source too high can cause the N-acyl amide to fragment before it reaches the mass analyzer, reducing the precursor ion signal.[10]

Data Interpretation

Question: I am seeing unexpected ions in my mass spectra. What could they be?

Answer: Unexpected ions are common and can arise from several sources:

  • Adducts: In ESI, it is common for analytes to form adducts with ions present in the mobile phase or sample matrix. Common adducts in positive mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).[11] In negative mode, you might see formate (B1220265) ([M+HCOO]⁻) or chloride ([M+Cl]⁻) adducts.[11]

  • In-Source Fragments: As mentioned, high source voltages can cause fragmentation. These fragments may be misinterpreted as other endogenous compounds.[10]

  • Contaminants: Impurities from solvents, plasticware (e.g., erucamide, a slip agent), or the sample itself can appear in the spectra.[12]

Quantitative Data Summary

Table 1: Typical ESI Source Parameters for N-Acyl Amide Analysis
ParameterRecommended Range (Positive Mode)Recommended Range (Negative Mode)Potential Issue if Not Optimized
Capillary Voltage 3.0 – 5.0 kV[4]-2.5 to -4.0 kV[4]Poor ionization efficiency; signal instability (discharge).[4][5]
Nebulizer Gas Pressure 20 – 60 psi[4]20 – 60 psiInefficient droplet formation; ion suppression.[4]
Desolvation Temperature 250 – 450 °C[4]250 – 450 °CIncomplete desolvation; thermal degradation of analyte.[4]
Cone/Nozzle Voltage 20 - 60 V-20 to -60 VIn-source fragmentation if too high.[10]
Table 2: Common Adducts in ESI Mass Spectrometry
Ionization ModeAdduct IonMass Difference (Da)Common Source
Positive [M+H]⁺+1.0078Protonation from acidic mobile phase.[11][13]
[M+NH₄]⁺+18.0334Ammonium salts in mobile phase (e.g., ammonium formate).[11][12]
[M+Na]⁺+22.9898Sodium contamination from glassware or reagents.[11][12]
[M+K]⁺+38.9637Potassium contamination.[11][12]
Negative [M-H]⁻-1.0078Deprotonation in basic/neutral mobile phase.[11][13]
[M+Cl]⁻+34.9688Halogenated solvents or salt contamination.[11]
[M+HCOO]⁻+45.0000Formic acid in mobile phase.[11]
[M+CH₃COO]⁻+59.0000Acetic acid or acetate (B1210297) salts in mobile phase.[11]

Experimental Protocols

Protocol 1: Extraction of N-Acyl Amides from Tissue (Modified Bligh-Dyer)
  • Homogenization: Weigh 50-100 mg of frozen tissue and place it in a glass homogenizer on ice. Add 2 mL of a cold chloroform:methanol mixture (2:1, v/v). Homogenize thoroughly until no visible tissue fragments remain.

  • Phase Separation: Transfer the homogenate to a glass tube. Add 0.5 mL of water to the mixture to achieve a final ratio of 2:1:0.8 (chloroform:methanol:water). Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase, which contains the N-acyl amides, using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.[1]

Protocol 2: Collision Energy Optimization for a Target N-Acyl Amide
  • Sample Preparation: Prepare a standard solution of the target N-acyl amide (e.g., 1 µg/mL) in the initial mobile phase.

  • Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • MS Setup: Set up the mass spectrometer to operate in the appropriate ion mode (positive or negative). Select the precursor ion (e.g., [M+H]⁺) of your N-acyl amide in the first quadrupole (Q1).

  • Product Ion Scan: Perform a product ion scan to identify the major fragment ions of your analyte at a moderate collision energy (e.g., 20-30 eV). Select the most intense and specific fragment ion for monitoring in the third quadrupole (Q3).

  • CE Ramp Method: Create an experiment where you monitor the selected MRM transition (precursor ion > product ion) while ramping the collision energy over a relevant range (e.g., 5 to 60 eV) in small increments (e.g., 2 eV).[8]

  • Data Analysis: Acquire data across the full CE range. Plot the intensity of the product ion against the corresponding collision energy value. The CE that yields the highest intensity is the optimal value for that specific transition on your instrument.[8]

Visual Guides and Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Plasma) Extraction Liquid-Liquid Extraction or Protein Precipitation Sample->Extraction Cleanup Solid-Phase Extraction (SPE, optional) Extraction->Cleanup Drydown Dry & Reconstitute Cleanup->Drydown LC UPLC/HPLC Separation Drydown->LC MS ESI-MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: General workflow for N-acyl amide analysis.

Troubleshooting_Signal Start Low or No Signal CheckSource Optimize ESI Source Parameters? Start->CheckSource CheckSample Improve Sample Cleanup? Start->CheckSample CheckLC Optimize LC Method? Start->CheckLC CheckCE Optimize Collision Energy? Start->CheckCE Solution Signal Improved CheckSource->Solution Yes CheckSample->Solution Yes CheckLC->Solution Yes CheckCE->Solution Yes

Caption: Troubleshooting logic for low signal intensity.

ESI_Optimization cluster_params Key ESI Parameters center Ionization Efficiency Signal Signal Intensity center->Signal Determines Voltage Spray Voltage Voltage->center Gas Nebulizer Gas Gas->center Temp Drying Gas Temp Temp->center Solvent Mobile Phase Solvent->center

Caption: Relationship of ESI parameters to ionization.

References

Technical Support Center: Troubleshooting Low Recovery of N-Acyl Alaninols During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of N-acyl alaninols. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low recovery during liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: My recovery of N-acyl alaninol is consistently low. What are the most common causes?

Low recovery of N-acyl alaninols is a frequent challenge stemming from their amphiphilic nature—possessing both a long, hydrophobic acyl tail and a more polar alaninol headgroup. The most common issues include:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent does not adequately match the analyte, leading to poor partitioning from the sample matrix.[1][2]

  • Incorrect pH of the Aqueous Phase: The pH can influence the charge state of trace impurities or the analyte itself, affecting its solubility and partitioning behavior.

  • Emulsion Formation: Due to their surfactant-like properties, N-acyl alaninols can promote the formation of stable emulsions between the aqueous and organic layers, trapping the analyte at the interface.[3]

  • Incomplete Phase Separation: Difficulty in cleanly separating the organic and aqueous phases can lead to a physical loss of the organic layer containing the product.

  • Analyte Degradation: The amide bond could be susceptible to hydrolysis under harsh acidic or basic conditions, or unsaturated acyl chains could be prone to oxidation.[4]

Q2: How should I select the appropriate organic solvent for extraction?

The guiding principle is "like dissolves like." N-acyl alaninols are largely hydrophobic due to the long acyl chain, so a nonpolar or moderately polar solvent is typically most effective.[5] The optimal choice depends on the specific acyl chain length and the complexity of the sample matrix.

  • For Highly Hydrophobic N-Acyl Alaninols (e.g., C16, C18): Nonpolar solvents like hexane (B92381) or chloroform (B151607) are often effective.

  • For Shorter Chain N-Acyl Alaninols: A more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) may improve recovery.

  • Complex Matrices: A multi-step extraction or a solvent system like chloroform/methanol (B129727) (used in Folch or Bligh-Dyer methods for lipids) might be necessary to efficiently extract the analyte while leaving behind more polar contaminants.[6]

Q3: What is the role of pH and how can I optimize it for my extraction?

While N-acyl alaninols are generally neutral, the pH of the aqueous phase is critical for controlling the solubility of other components in the sample matrix that might interfere with the extraction.[7] For N-acyl amino acids, which have a carboxylic acid group, adjusting the pH to be 2 units below the pKa is crucial to neutralize the molecule and drive it into the organic phase.[1] For N-acyl alaninols, which lack the carboxylic acid, pH adjustment is primarily used to suppress emulsion formation or precipitate interfering compounds like proteins.[8][9]

Q4: I have a persistent emulsion between my aqueous and organic layers. How can I resolve this?

Emulsion formation is a very common problem.[3] Here are several techniques to break an emulsion, starting with the gentlest methods:

  • Time and Gentle Agitation: Allow the separatory funnel to sit undisturbed for up to an hour. Gently swirling the funnel or tapping the side of the glass can help the layers coalesce.[8]

  • "Salting Out": Add saturated sodium chloride (brine) to the mixture and gently invert. This increases the ionic strength and polarity of the aqueous phase, forcing the organic droplets to separate.[3][10]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break an emulsion by physically forcing the denser and lighter phases apart.[11][12]

  • Filtration: Pass the entire mixture through a plug of glass wool or phase separation paper. This can physically disrupt the emulsion layer.[10][13]

  • Add a Different Solvent: Adding a small amount of a different organic solvent (e.g., a splash of methanol) can alter the properties of the organic phase and help break the emulsion.[3][13]

  • Ultrasonic Bath: Sonication can provide the energy needed to disrupt the dispersed droplets and promote phase separation.[8]

Q5: Could my analyte be degrading during extraction or storage?

Yes, degradation is a possibility. The amide bond in N-acyl alaninols can be susceptible to hydrolysis under excessively strong acidic or basic conditions, especially if combined with high heat.[4] If the acyl chain is unsaturated (e.g., oleoyl), it is also vulnerable to oxidation. To minimize degradation, avoid harsh pH conditions, work at room temperature or below, and consider blanketing the sample with an inert gas like nitrogen or argon if oxidation is a concern.

Data Presentation

Table 1: Solvent Selection Guide for N-Acyl Alaninol Extraction

This table provides a guide to common extraction solvents, their relative polarities, and their typical applications in the extraction of amphiphilic lipids like N-acyl alaninols.

SolventPolarity IndexDielectric ConstantSuitability for N-Acyl AlaninolsNotes
n-Hexane 0.11.88High Excellent for very long-chain, nonpolar analytes. Highly effective at excluding polar impurities.
Chloroform 4.14.81High Good general-purpose solvent for lipids. Often used in combination with methanol. Denser than water.
Dichloromethane (DCM) 3.19.08High A good alternative to chloroform with slightly higher polarity. Effective for a broad range of lipids. Denser than water.
Ethyl Acetate 4.46.02Moderate Suitable for shorter-chain or slightly more functionalized N-acyl alaninols. May co-extract more impurities than less polar solvents.
Methyl-tert-butyl ether (MTBE) 2.54.50Moderate A safer alternative to diethyl ether. Forms clean phase separations and is less prone to emulsion formation than other ethers.
Methanol/Chloroform Mixtures VariableVariableHigh Used in classic lipid extraction methods (e.g., Folch, Bligh-Dyer).[6] Very effective for extracting lipids from complex biological tissues by disrupting protein-lipid interactions.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) from an Aqueous Sample

This protocol provides a general workflow for extracting N-acyl alaninols from a simple aqueous matrix (e.g., reaction mixture, buffer).

Materials:

  • Separatory funnel

  • Selected organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Collection flask

  • Rotary evaporator

Procedure:

  • Preparation: Transfer the aqueous sample containing the N-acyl alaninol to a separatory funnel.

  • First Extraction: Add an equal volume of the selected organic solvent to the funnel.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation; gentle inversions are often sufficient.[3]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. If an emulsion forms, refer to the troubleshooting guide (FAQ Q4).

  • Collection: Carefully drain the lower organic layer into a clean, dry collection flask. If your solvent is less dense than water (e.g., ethyl acetate), drain the lower aqueous layer and pour the upper organic layer out through the top of the funnel.

  • Repeat Extraction: Return the aqueous layer to the funnel and repeat the extraction (steps 2-5) two more times with fresh portions of the organic solvent. Combine all organic extracts in the same flask.

  • Washing: Add a small volume of brine to the combined organic extracts in the separatory funnel and perform a gentle wash to remove residual water and water-soluble impurities. Drain the organic layer.

  • Drying: Dry the organic extract by adding a small amount of anhydrous sodium sulfate. Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing.

  • Concentration: Filter the dried organic extract to remove the sodium sulfate and concentrate the solvent using a rotary evaporator to obtain the crude N-acyl alaninol.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup and Isolation

SPE is an excellent alternative to LLE, especially for complex samples, as it often prevents emulsion formation.[10] This protocol is adapted for a hydrophobic molecule like an N-acyl alaninol using a reversed-phase (C18) cartridge.[14][15]

Materials:

  • Reversed-phase C18 SPE cartridge

  • Methanol (or Acetonitrile) for conditioning

  • Deionized water (acidified with 0.1% formic acid, optional) for equilibration

  • Wash solvent (e.g., 5-10% Methanol in water)

  • Elution solvent (e.g., Methanol, Acetonitrile, or Chloroform/Methanol 9:1)

  • SPE vacuum manifold (optional, but recommended)

Procedure:

  • Sample Pre-treatment: If your sample is in an organic solvent, evaporate it and reconstitute in a minimal volume of a weak, aqueous solvent (e.g., 10% methanol in water) to ensure it binds to the C18 sorbent.[14]

  • Cartridge Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 cartridge to wet and activate the sorbent. Do not allow the sorbent to go dry.[14]

  • Cartridge Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge. Ensure the sorbent bed does not dry out before loading the sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., ~1 mL/min). Collect the flow-through in case the analyte did not bind.

  • Washing: Wash the cartridge with 1-2 cartridge volumes of the weak wash solvent (e.g., 5-10% methanol in water) to remove salts and highly polar impurities. Collect this fraction.

  • Elution: Elute the N-acyl alaninol with 1-2 cartridge volumes of a strong organic solvent (e.g., 100% methanol or a chloroform/methanol mixture).[15] Collect the eluate in a clean tube. This fraction should contain your purified product.

  • Concentration: Evaporate the elution solvent under a gentle stream of nitrogen or using a rotary evaporator to yield the purified N-acyl alaninol.

Visualization

Troubleshooting Workflow for Low Extraction Recovery

The following diagram outlines a logical workflow to diagnose and solve the root cause of low N-acyl alaninol recovery.

TroubleshootingWorkflow start Start: Low Recovery of N-Acyl Alaninol emulsion Problem: Persistent Emulsion Between Phases start->emulsion Visual Check: Is there a cloudy interface? poor_partition Problem: Poor Partitioning (Analyte remains in aqueous phase) start->poor_partition Analysis Check: Is analyte in the raffinate? loss_during_workup Problem: Physical Loss During Workup start->loss_during_workup Process Check: Are phase boundaries unclear? cause_emulsion Cause: • High concentration of analyte • Presence of other surfactants • Vigorous shaking emulsion->cause_emulsion solve_emulsion Solution: 1. Let stand or stir gently 2. Add brine ('salt out') 3. Centrifuge 4. Filter through glass wool 5. Change solvent system emulsion->solve_emulsion cause_partition Cause: • Incorrect solvent polarity • Suboptimal pH poor_partition->cause_partition solve_partition Solution: 1. Change to a more appropriate   solvent (see Table 1) 2. Adjust pH of aqueous phase 3. Increase solvent:sample ratio poor_partition->solve_partition cause_loss Cause: • Incomplete phase separation • Adsorption to glassware loss_during_workup->cause_loss solve_loss Solution: 1. Allow more time for separation 2. Use phase separation paper 3. Pre-rinse glassware with solvent loss_during_workup->solve_loss

A troubleshooting workflow for diagnosing low recovery during N-acyl alaninol extraction.

References

Technical Support Center: Enhancing the Stability of N-palmitoyl-R-alaninol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-palmitoyl-R-alaninol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of N-palmitoyl-R-alaninol during your experiments. Given the limited publicly available stability data for this specific molecule, this guide is built upon established principles of lipid chemistry and data from structurally similar compounds, such as N-acyl ethanolamines and ceramides.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of N-palmitoyl-R-alaninol.

Q1: What is N-palmitoyl-R-alaninol and why is its stability in solution a concern?

N-palmitoyl-R-alaninol is a lipid molecule consisting of palmitic acid, a saturated fatty acid, linked to the amino acid derivative R-alaninol via an amide bond. Like many lipid-based compounds, its stability in solution is a critical factor for experimental reproducibility. Degradation can alter its physicochemical properties and biological activity, leading to inconsistent and unreliable results. The primary stability concerns for this molecule are hydrolysis of the amide bond and potential oxidation if impurities are present.[1][2]

Q2: What are the primary degradation pathways for N-palmitoyl-R-alaninol in solution?

The two main potential degradation pathways are:

  • Hydrolysis: The amide bond in N-palmitoyl-R-alaninol can be broken down by water, a process that can be accelerated by acidic or basic conditions, leading to the formation of palmitic acid and R-alaninol.[3][4] While the amide bond is generally more stable than an ester bond, hydrolysis can occur over time, especially under non-neutral pH conditions or in the presence of contaminating enzymes.[5]

  • Oxidation: Since the palmitoyl (B13399708) group is a saturated fatty acid chain, it is not susceptible to oxidation.[6] However, if the sample contains unsaturated lipid impurities, or if the experimental system generates reactive oxygen species, these can lead to the formation of oxidation byproducts.[1]

Q3: What are the ideal storage conditions for stock solutions of N-palmitoyl-R-alaninol?

To ensure long-term stability, stock solutions should be stored with the following considerations:

  • Temperature: Store at -20°C or, for longer-term storage, at -80°C.[1][7][8]

  • Solvent: Use high-purity (HPLC or MS-grade) anhydrous organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[8][9]

  • Atmosphere: To prevent oxidation of any potential impurities and maintain solvent integrity, overlay the solution with an inert gas like argon or nitrogen before sealing.[1][7][9]

  • Container: Use glass vials with PTFE-lined caps (B75204) to avoid leaching of plasticizers.[1]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade lipids.[1][9] It is highly recommended to aliquot stock solutions into single-use volumes.

Q4: How should I prepare aqueous solutions of N-palmitoyl-R-alaninol for experiments?

N-palmitoyl-R-alaninol is expected to have low solubility in aqueous buffers. A common procedure for similar sparingly soluble lipids is to first dissolve the compound in a minimal amount of an organic solvent (e.g., ethanol or DMSO) and then slowly add this stock solution to the aqueous buffer of choice with vortexing.[8] Be aware that high concentrations may lead to precipitation. It is not recommended to store N-palmitoyl-R-alaninol in aqueous solutions for extended periods due to the risk of hydrolysis.[1] Prepare these solutions fresh before each experiment.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Action(s)
Inconsistent or variable experimental results. 1. Degradation of stock solution: The compound may have degraded due to improper storage (temperature, air exposure) or multiple freeze-thaw cycles.[1][9]2. Solvent Impurity: The organic solvent used may contain peroxides or other reactive impurities that degrade the compound.[9]1. Verify Stock Integrity: Analyze the stock solution using HPLC or LC-MS to check for purity. A single sharp peak indicates high purity, while multiple peaks suggest degradation.[9]2. Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment.3. Use High-Purity Solvents: Purchase high-purity, peroxide-free solvents and store them properly under an inert atmosphere.
Low or no observed biological activity. 1. Compound Degradation: The active compound may have hydrolyzed into palmitic acid and R-alaninol.2. Precipitation: The compound may have precipitated out of the aqueous solution or cell culture medium upon dilution.3. Sub-optimal Concentration: The concentration used may be too low to elicit a biological response.4. Bioavailability Issues: In cell-based assays, the compound may bind to proteins in the serum, reducing its availability to the cells.[9]1. Confirm Compound Integrity: Check the purity of the stock solution as described above.2. Check for Precipitation: Visually inspect the final aqueous solution for any precipitate. Centrifuge a small amount to check for a pellet. Consider using a vehicle with better solubilizing properties if needed.3. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal effective concentration for your specific model.[9]4. Optimize Assay Conditions: Consider reducing the serum concentration during treatment if binding is suspected.
Appearance of unexpected peaks in HPLC or LC-MS analysis. 1. Hydrolysis: A peak corresponding to the mass of palmitic acid may appear.2. Solvent Contaminants: Impurities from the solvent or sample preparation may be present.3. Oxidation Products: If unsaturated impurities are present, oxidation products may form.1. Mass Analysis: Use mass spectrometry (MS) to identify the mass of the unknown peaks and compare them to potential degradation products (e.g., palmitic acid).2. Run Blanks: Analyze a "solvent blank" (the solvent without the compound) and a "process blank" (a sample taken through the entire preparation process without the compound) to identify background contaminants.3. Inert Atmosphere: Ensure all storage and handling steps are performed under an inert atmosphere to minimize oxidation.[7]

Experimental Protocols

Protocol: Assessment of N-palmitoyl-R-alaninol Stability by HPLC-MS

This protocol provides a framework for evaluating the stability of N-palmitoyl-R-alaninol under various conditions.

1. Materials and Reagents:

  • N-palmitoyl-R-alaninol (solid)

  • HPLC or MS-grade organic solvent (e.g., ethanol, methanol)

  • HPLC or MS-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • Buffers of desired pH (e.g., PBS pH 7.4, citrate (B86180) buffer pH 5)

  • Internal Standard (IS): A structurally similar, stable compound not present in the sample, such as N-heptadecanoyl-R-alaninol (if available) or another odd-chain N-acyl amino alcohol.

  • Autosampler vials

2. Preparation of Stock Solutions:

  • Prepare a primary stock solution of N-palmitoyl-R-alaninol (e.g., 1 mg/mL) in the chosen organic solvent.

  • Prepare a primary stock solution of the Internal Standard in the same solvent.

  • From these, prepare a working stock solution containing both N-palmitoyl-R-alaninol (e.g., 100 µg/mL) and the IS (e.g., 10 µg/mL).

3. Stability Study Setup:

  • For each condition to be tested (e.g., PBS at 4°C, PBS at 37°C, citrate buffer at 37°C), aliquot the buffer into several vials.

  • Spike the buffer in each vial with the working stock solution to achieve the desired final concentration of N-palmitoyl-R-alaninol (e.g., 1 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Prepare a "Time 0" sample immediately by taking an aliquot from one of the freshly prepared solutions and quenching it (e.g., by adding a 3-fold excess of cold acetonitrile) to precipitate proteins and stop degradation. Store at -80°C until analysis.

  • Incubate the remaining vials under the desired conditions (e.g., 37°C water bath).

  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial, quench the reaction as described for the Time 0 sample, and store at -80°C.

4. Sample Analysis by HPLC-MS:

  • Thaw all samples (including Time 0) and centrifuge to pellet any precipitate.

  • Transfer the supernatant to autosampler vials.

  • Analyze the samples using a suitable reversed-phase HPLC column (e.g., C18) coupled to a mass spectrometer.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A suitable gradient from, for example, 60% B to 100% B over 10-15 minutes.

    • MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor for the protonated molecular ions [M+H]+ of N-palmitoyl-R-alaninol, the internal standard, and the potential hydrolysis product, palmitic acid.

5. Data Analysis:

  • Calculate the peak area ratio of N-palmitoyl-R-alaninol to the internal standard for each time point.

  • Normalize the results to the Time 0 sample (set to 100%).

  • Plot the percentage of remaining N-palmitoyl-R-alaninol against time for each condition to determine its stability profile.

Visualizations

cluster_0 Degradation Pathway NPA N-palmitoyl-R-alaninol Products Palmitic Acid + R-alaninol NPA->Products Hydrolysis (H₂O, Acid/Base, or Enzymes)

Caption: Primary degradation pathway for N-palmitoyl-R-alaninol.

cluster_1 Stability Assessment Workflow prep 1. Prepare Stock Solution (Compound + Internal Standard) setup 2. Spike into Test Buffers (e.g., PBS, pH 5 buffer) prep->setup t0 3. Collect 'Time 0' Sample (Quench & Store at -80°C) setup->t0 incubate 4. Incubate Samples (e.g., 4°C, 37°C) setup->incubate analyze 6. Analyze all Samples (LC-MS) t0->analyze timepoint 5. Collect Samples at Time Points (Quench & Store at -80°C) incubate->timepoint timepoint->analyze data 7. Calculate % Remaining vs. Time 0 analyze->data

Caption: Experimental workflow for assessing compound stability.

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Quantification of Low-Abundance N-Acyl-L-Alaninols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols for the method refinement of quantifying low-abundance N-acyl-L-alaninols (NAALs).

I. Troubleshooting & FAQs

This section addresses common issues encountered during the quantification of NAALs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Performance Issues

Q1: I am observing no signal or a very low signal-to-noise (S/N) ratio for my target NAALs. What are the potential causes and solutions?

A1: Low or absent signal is a frequent challenge when measuring low-abundance analytes. A systematic approach from sample to detector is recommended for troubleshooting.

  • Sample Preparation: Inefficient extraction can lead to low analyte concentration. Ensure your lipid extraction protocol is optimized and validated for NAALs. Consider if the analyte is degrading during preparation; work on ice and use antioxidants if necessary.

  • LC System: Check for basic issues such as leaks, incorrect mobile phase composition, or a clogged in-line filter. Ensure the column is properly equilibrated and has not exceeded its lifetime.

  • Ion Source & MS Settings:

    • Ionization Efficiency: NAALs are typically analyzed in negative ion mode via electrospray ionization (ESI). Optimize source parameters like spray voltage, gas flows (nebulizer, heater, curtain gas), and source temperature. Inappropriately high temperatures can cause in-source fragmentation, reducing the precursor ion signal.[1]

    • MS Parameters: Verify that the correct Multiple Reaction Monitoring (MRM) transitions are being used for your specific NAAL and that the collision energy and declustering potential are optimized for maximum fragment ion intensity.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte. This is a major issue in biological samples like plasma or brain tissue.[2] The most effective solution is to use a stable isotope-labeled (SIL) internal standard for each analyte.

Q2: My chromatographic peaks are broad, tailing, or splitting. How can I improve peak shape?

A2: Poor peak shape compromises resolution and integration accuracy.

  • Column Health: Contamination at the head of the column or a void can cause split peaks. Try flushing the column or replacing it if it's old. Using a guard column can extend the life of your analytical column.

  • Mobile Phase: Ensure the pH of your mobile phase is appropriate for the analyte's pKa to prevent secondary interactions with the column's stationary phase. Buffers should be freshly made to avoid microbial growth.

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute the final extract in the initial mobile phase.[3]

Q3: I'm experiencing high background noise in my chromatograms. What are the common sources?

A3: High background can obscure low-level peaks and affect quantification.

  • Solvent/Reagent Contamination: Use high-purity, LC-MS grade solvents and reagents. Contaminants can leach from plasticware or glassware; be meticulous with cleaning procedures.

  • System Contamination: A dirty ion source, transfer line, or mass spectrometer optics can be a source of high background. Regular cleaning and maintenance are critical. Carryover from a previous, highly concentrated sample can also be a cause; ensure your wash method between injections is effective.

  • Mobile Phase Additives: While additives like ammonium (B1175870) acetate (B1210297) can improve chromatography, they can also contribute to background noise if used at too high a concentration or if they are of low purity.

Method-Specific Issues

Q4: How do I deal with ion suppression from complex matrices like plasma?

A4: Ion suppression is a significant challenge where matrix components co-eluting with the analyte interfere with its ionization, leading to an underestimation of its concentration.[2][4]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting ion suppression. A SIL-IS (e.g., N-oleoyl-L-alanine-d8) co-elutes with the analyte and experiences the same matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability is normalized.

  • Sample Cleanup: Employ rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components (e.g., phospholipids, salts) before injection.

  • Chromatographic Separation: Modify your LC gradient to better separate the NAALs from the bulk of the matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may compromise the ability to detect very low-abundance analytes.[4]

Q5: What is a suitable internal standard for quantifying N-acyl-L-alaninols?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., N-palmitoyl-L-alaninol-d4). If a direct analog is not available, a structurally similar N-acyl amino acid with a different acyl chain length or a deuterated version of a related compound can be used. For example, in methods for N-oleoyl alanine, deuterated arachidonoyl glycine (B1666218) (AraGly-d8) has been successfully used.[1][5]

II. Quantitative Data Summary

The following tables summarize typical performance data for methods quantifying N-acyl amino acids, which are structurally analogous to NAALs. These values can serve as a benchmark for method development and validation.

Table 1: Method Performance Parameters for N-Oleoyl-Alanine

Parameter Typical Value Source
Recovery >90% [1][6]
Assay Bias Within ±20% [1][6]
Assay Precision (RSD) <20% [1][6]

| Lower Limit of Quantification (LLOQ) | ~0.1-1.0 pmol on column |[1] |

Table 2: Reported Endogenous Levels of N-Oleoyl-Alanine

Biological Matrix Concentration Notes Source
Mouse Brain (ICR mice) 1.6 ± 1.4 pmol/g Endogenous, baseline level. [1]

| Mouse Plasma (ICR mice) | Below LLOQ | Endogenous levels are very low. |[1] |

III. Detailed Experimental Protocol

This section provides a detailed protocol for the extraction and quantification of NAALs from plasma, adapted from a validated method for N-oleoyl-alanine.[1][5]

Materials and Reagents
  • Solvents: HPLC or LC-MS grade methanol (B129727), chloroform, acetonitrile, and water.

  • Reagents: Phenylmethylsulfonyl fluoride (B91410) (PMSF), hydrochloric acid (HCl), sodium chloride (NaCl).

  • Standards: Analytical standards for the target N-acyl-L-alaninol(s) and a suitable stable isotope-labeled internal standard (e.g., a deuterated NAAL or a related compound like Arachidonoyl glycine-d8).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Prepare Extraction Solvent: Create a 2:1 (v/v) solution of chloroform:methanol containing 2 mM PMSF to inhibit serine hydrolase activity.

  • Sample Aliquoting: In a clean microcentrifuge tube, add 25 µL of plasma sample.

  • Spike Internal Standard: Add a known amount of the SIL-IS to all samples, calibration standards, and quality controls (QCs). For example, 50 pmol of AraGly-d8.[1]

  • Extraction:

    • Add 1.4 mL of the 2:1 chloroform:methanol extraction solvent.[1][5]

    • Add 50 µL of 1 N HCl.[1][5]

    • Add 300 µL of 0.73% NaCl solution.[1][5]

  • Phase Separation: Vortex the mixture vigorously for 1 minute, then centrifuge at 3,000 rpm for 10 minutes at 4°C to induce phase separation.[1][5]

  • Collect Organic Layer: Carefully collect the lower organic layer (chloroform phase) and transfer it to a new clean tube.

  • Evaporation: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent for injection (e.g., methanol or the initial mobile phase).[5]

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is suitable for separating these lipids.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid or 10-15 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or a mixture like acetonitrile/isopropanol (90:10) with 0.1% formic acid.

  • Gradient: A typical gradient would start at ~50% B, ramp up to 100% B to elute the lipids, hold for a wash step, and then return to initial conditions to re-equilibrate.

  • MS System: A triple quadrupole mass spectrometer capable of MRM.

  • Ionization: ESI in negative ion mode.

  • MS Parameters: Optimize source temperature, gas flows, and compound-specific parameters (precursor/product ion pairs, collision energy, declustering potential). For N-oleoyl-alanine, a precursor ion of m/z 352 and a product ion of m/z 88 are used.[5]

IV. Visualizations

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (25 µL) spike Spike with SIL Internal Standard plasma->spike lle Liquid-Liquid Extraction (Chloroform:Methanol) spike->lle centrifuge Centrifuge for Phase Separation lle->centrifuge collect Collect Organic Layer centrifuge->collect dry Evaporate Under Nitrogen collect->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis (C18, ESI-, MRM) reconstitute->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Peak Area Ratio) data->quant

Caption: Experimental workflow for NAAL quantification.

troubleshooting_flow decision decision problem problem solution solution start Low or No Signal check_ms MS Settings Correct? start->check_ms check_lc LC Performance OK? check_ms->check_lc Yes solution_ms Optimize Source Parameters (Voltage, Gas, Temp) Verify MRM Transitions & CE check_ms->solution_ms No check_prep Sample Prep Efficient? check_lc->check_prep Yes solution_lc Check for Leaks Confirm Mobile Phase Flush/Replace Column check_lc->solution_lc No solution_matrix Optimize Extraction Protocol Consider SPE Cleanup Use SIL Internal Standard check_prep->solution_matrix No

Caption: Troubleshooting decision tree for low signal intensity.

biosynthesis_pathway enzyme enzyme fatty_acid Fatty Acid acyl_coa_synth Acyl-CoA Synthetase fatty_acid->acyl_coa_synth fatty_acyl_coa Fatty Acyl-CoA acyl_coa_synth->fatty_acyl_coa naat N-Acyltransferase (Enzyme) fatty_acyl_coa->naat alaninol L-Alaninol alaninol->naat naal N-Acyl-L-Alaninol (Final Product) naat->naal

Caption: General biosynthesis pathway for N-acyl-L-alaninols.

References

Addressing matrix effects in LC-MS/MS analysis of N-acyl amides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of N-acyl amides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of N-acyl amides?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal).[3][4] For N-acyl amides, which are often analyzed at low concentrations in complex biological matrices like plasma, serum, or tissue homogenates, matrix effects can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor method reproducibility.[1][3] The primary culprits are often endogenous matrix components such as phospholipids (B1166683), salts, and proteins that were not removed during sample preparation.[1][5]

Q2: How can I determine if my N-acyl amide analysis is affected by matrix effects?

A2: The most common method to quantitatively assess matrix effects is by calculating the Matrix Factor (MF).[1][6] This is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1][6]

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Regulatory guidelines often recommend that the coefficient of variation (CV) of the internal standard (IS)-normalized MF from at least six different lots of matrix should not be greater than 15%.[6]

Q3: What is the best type of internal standard to use for N-acyl amide analysis to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8][9] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[9] Because SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement.[7][9] This allows for accurate correction of the analyte response. For endogenous N-acyl amides where a wide range of standards may not be available, a chemical isotope labeling strategy can be employed to generate one-to-one internal standards.[10]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[11][12][13] However, this strategy also dilutes your N-acyl amide analyte, which could compromise the sensitivity of your assay and may not be feasible if your analyte concentration is already near the lower limit of quantitation (LLOQ).[12][13]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of N-acyl amides.

Observed Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Suboptimal chromatographic conditions. 2. Interaction with active sites on the column.1. Optimize the mobile phase composition, gradient, and flow rate to improve peak shape. 2. Consider a different column chemistry or a newer generation column with reduced silanol (B1196071) activity.
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing.1. Optimize the sample preparation method. Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the most efficient method for your specific N-acyl amide. 2. Ensure sample processing occurs at low temperatures and minimize the time between extraction and analysis.
High Signal Variability Between Samples 1. Inconsistent matrix effects across different sample lots. 2. Inefficient or inconsistent sample cleanup.1. Use a stable isotope-labeled internal standard (SIL-IS) for each analyte to normalize for variations in matrix effects. 2. Automate the sample preparation process to improve consistency. Ensure thorough mixing and precise volume transfers.
Significant Ion Suppression 1. Co-elution of phospholipids from the biological matrix. 2. High salt concentration in the final extract.1. Incorporate a phospholipid removal step in your sample preparation (e.g., specialized SPE cartridges or plates). 2. Optimize the chromatographic gradient to separate the analyte from the phospholipid elution zone. 3. For LLE, ensure no aqueous phase is carried over. For SPE, ensure a thorough wash step and adequate drying of the sorbent before elution.
Significant Ion Enhancement 1. Co-eluting matrix components that improve ionization efficiency. 2. Carryover from a previous high-concentration sample.1. Improve chromatographic separation to resolve the analyte from enhancing components. 2. Use a SIL-IS to normalize the response. 3. Implement a rigorous wash cycle for the autosampler and column between injections to prevent carryover.

Data Presentation: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

The choice of sample preparation is one of the most effective ways to mitigate matrix effects.[2][14] The following table summarizes the relative effectiveness of common techniques for the analysis of N-acyl amides in biological fluids.

Sample Preparation Technique Relative Effectiveness in Reducing Matrix Effects Analyte Recovery Throughput Key Considerations
Protein Precipitation (PPT) LowHighHighSimple and fast, but often results in significant matrix effects due to co-precipitation of phospholipids.[14]
Liquid-Liquid Extraction (LLE) Medium-HighVariableMediumCan provide cleaner extracts than PPT, but is more labor-intensive and solvent-consuming. Optimization of pH and solvent choice is critical.[14]
Solid-Phase Extraction (SPE) HighHighMediumOffers excellent cleanup by selectively isolating the analyte.[15] Can be tailored to remove specific interferences like phospholipids.[16]
Phospholipid Removal Plates/Cartridges Very HighHighHighSpecifically designed to remove phospholipids, a major source of ion suppression in bioanalysis.[16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol outlines the steps to calculate the Matrix Factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the N-acyl amide and its SIL-IS into the final mobile phase composition at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated sample preparation method. After the final evaporation step, reconstitute the dried extract with the neat solution from Set A.

    • Set C (Pre-Extraction Spike): Spike the N-acyl amide and SIL-IS into at least six different lots of blank biological matrix before starting the sample preparation procedure.

  • Analyze the Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for the analyte and the SIL-IS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

Protocol 2: Solid-Phase Extraction (SPE) for N-Acyl Amide Cleanup

This protocol provides a general workflow for SPE. The specific sorbent, wash, and elution solvents should be optimized for the N-acyl amide of interest.

  • Condition the SPE Cartridge: Condition the sorbent by passing a specified volume of an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).

  • Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the Sorbent: Wash the sorbent with a weak solvent to remove unretained matrix components.

  • Elute the Analyte: Elute the N-acyl amide from the sorbent using a strong organic solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow Workflow for Assessing and Mitigating Matrix Effects cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation cluster_mitigation Mitigation Strategies prep_A Set A: Neat Solution (Analyte in Solvent) analysis Analyze Peak Areas prep_A->analysis prep_B Set B: Post-Extraction Spike (Spike into Blank Matrix Extract) prep_B->analysis prep_C Set C: Pre-Extraction Spike (Spike into Blank Matrix) prep_C->analysis calc_mf Calculate Matrix Factor (B/A) analysis->calc_mf calc_re Calculate Recovery (C/B) analysis->calc_re calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf mitigation Optimize Method calc_is_mf->mitigation If MF not acceptable sample_prep_decision_tree Decision Tree for Sample Preparation Method Selection start Start: High-Throughput Screening Needed? ppt Protein Precipitation (PPT) start->ppt Yes lle Liquid-Liquid Extraction (LLE) start->lle No check_matrix_effects_ppt Significant Matrix Effects? ppt->check_matrix_effects_ppt check_matrix_effects_ppt->lle Yes end Optimized Method check_matrix_effects_ppt->end No check_matrix_effects_lle Matrix Effects Still Present? lle->check_matrix_effects_lle spe Solid-Phase Extraction (SPE) phospholipid_removal Phospholipid Removal SPE spe->phospholipid_removal Phospholipids are the main issue spe->end phospholipid_removal->end check_matrix_effects_lle->spe Yes check_matrix_effects_lle->end No

References

Improving the resolution of chiral separation of N-acyl alaninols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of chiral separations for N-acyl alaninols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of N-acyl alaninols and related compounds.

Q1: Why am I seeing poor or no resolution between my N-acyl alaninol enantiomers?

A1: Poor resolution in chiral chromatography is a frequent challenge that can be overcome by systematically optimizing several key parameters. The separation of enantiomers depends on creating a significant difference in the transient diastereomeric complexes formed between the analytes and the chiral stationary phase (CSP).

  • Inadequate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For N-acyl alaninols, which possess both an amide and a hydroxyl group, several types of CSPs can be effective.

    • Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose (B160209) like Chiralcel® and Chiralpak®) are highly versatile and a good starting point for screening.

    • Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based CHIROBIOTIC® T) are particularly effective for compounds with amino acid-like structures, as they possess ionic groups suitable for interacting with polar and ionic analytes.[1]

    • Pirkle-type CSPs offer another option, providing chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions.

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.

    • Normal Phase: Often the first choice, typically consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). The percentage of the alcohol modifier is a critical parameter to adjust.

    • Reversed Phase: A mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) can also be effective, particularly with macrocyclic glycopeptide or some derivatized cyclodextrin (B1172386) CSPs.[1]

    • Polar Organic Mode: Using a single polar organic solvent like methanol, ethanol (B145695), or acetonitrile can sometimes provide unique selectivity.

  • Missing or Incorrect Additives: Additives can dramatically improve peak shape and selectivity.

    • For N-acyl alaninols, which have an amide proton and a hydroxyl group, both acidic and basic additives can be influential.

    • In normal phase, a small amount of a basic additive like diethylamine (B46881) (DEA) can improve the peak shape of basic analytes. Conversely, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.[]

Q2: My peaks are broad or tailing. How can I improve the peak shape?

A2: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Mobile Phase Additives: As mentioned above, adding a small concentration (typically 0.1%) of an acid (TFA) or a base (DEA) to the mobile phase can significantly reduce peak tailing by masking active sites on the silica (B1680970) support and improving the interaction with the CSP.

  • Flow Rate: In chiral chromatography, mass transfer can be slower than in achiral separations. Reducing the flow rate can lead to sharper, more efficient peaks and improved resolution.

  • Temperature: Optimizing the column temperature can improve peak efficiency. While lower temperatures often increase selectivity, slightly increasing the temperature can sometimes lead to sharper peaks due to improved kinetics.

Q3: The retention times for my N-acyl alaninols are too long. What can I do?

A3: Long retention times increase analysis time and can lead to broader peaks.

  • Increase Mobile Phase Strength:

    • In normal phase , increase the percentage of the alcohol modifier (e.g., from 10% to 20% ethanol in hexane).

    • In reversed phase , increase the percentage of the organic modifier (e.g., from 50% to 70% acetonitrile in water).

  • Change Alcohol Modifier: In normal phase, switching to a stronger alcohol modifier (e.g., from isopropanol to ethanol) can reduce retention.

  • Increase Temperature: Higher temperatures generally lead to shorter retention times.[3] However, be aware that this might also decrease resolution.

Q4: I've tried optimizing the mobile phase and other parameters, but the resolution is still not sufficient. What are my next steps?

A4: If direct separation proves challenging, derivatization is a powerful alternative strategy.

  • Indirect Chiral Separation: By reacting the N-acyl alaninol with a chiral derivatizing agent (CDA), you create a pair of diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column (like a C18 column).

  • Common Derivatizing Agents: For the hydroxyl group in the alaninol moiety, consider reagents that introduce a chromophore for better UV detection and create a distinct chiral center. For the amide nitrogen, derivatization is less common but possible.

  • Enhanced Direct Separation: Derivatizing the hydroxyl group can also enhance its interaction with a chiral stationary phase, potentially improving resolution in a direct separation.

Data Presentation: Optimizing Chiral Separation Parameters

The following table summarizes the general effects of adjusting key chromatographic parameters on the resolution of N-acyl alaninol enantiomers.

ParameterChangeExpected Effect on Retention TimeExpected Effect on Resolution (Rs)Rationale & Notes
Mobile Phase Strength Increase % of strong solvent (alcohol in NP; organic in RP)DecreaseUsually DecreaseReduces interaction with the stationary phase. Small adjustments are crucial.
Alcohol Modifier (NP) Change from IPA to EthanolDecreaseVaries (may increase or decrease)Different alcohols can lead to different hydrogen bonding interactions with the analyte and CSP.
Additive (Acid/Base) Add 0.1% TFA or DEAVariesOften IncreaseImproves peak shape by minimizing undesirable interactions with the silica support.[]
Flow Rate DecreaseIncreaseOften IncreaseAllows more time for the enantiomers to interact with the CSP, improving separation efficiency.[1]
Temperature DecreaseIncreaseUsually IncreaseEnhances the subtle energetic differences in the diastereomeric interactions between the enantiomers and the CSP. However, in some cases, an increase in temperature may improve resolution.[3]
Temperature IncreaseDecreaseUsually DecreaseCan overcome kinetic barriers and sometimes leads to unexpected improvements in selectivity or even reversal of elution order.[4]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for N-acyl Alaninols

This protocol outlines a systematic approach to developing a chiral separation method for N-acyl alaninols using HPLC.

1. Column Selection and Initial Screening:

  • Select a primary screening column, typically a polysaccharide-based CSP such as one derived from amylose or cellulose (e.g., Chiralpak® IA, Chiralcel® OD-H).
  • Prepare a stock solution of the racemic N-acyl alaninol at approximately 1 mg/mL in the mobile phase or a compatible solvent.
  • Screen in both normal phase and reversed phase modes.

2. Normal Phase Screening:

  • Mobile Phase A: 90:10 (v/v) n-Hexane / Isopropanol.
  • Mobile Phase B: 80:20 (v/v) n-Hexane / Ethanol.
  • Initial Conditions:
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Injection Volume: 5-10 µL.
  • Detection: UV at a suitable wavelength for the N-acyl group (e.g., 220 nm or 254 nm).
  • If no separation or poor peak shape is observed, add 0.1% TFA or 0.1% DEA to the mobile phase and re-inject.

3. Reversed Phase Screening:

  • Mobile Phase C: 50:50 (v/v) Acetonitrile / Water with 0.1% Formic Acid.
  • Mobile Phase D: 50:50 (v/v) Methanol / 20 mM Ammonium Acetate buffer (pH 4.5).
  • Use the same initial conditions as the normal phase screening.

4. Optimization:

  • Once partial separation is achieved, systematically optimize the mobile phase composition. For example, in normal phase, vary the alcohol percentage in 5% increments (e.g., 95:5, 90:10, 85:15 Hexane/IPA).
  • Optimize the column temperature. Test at 15 °C, 25 °C, and 40 °C to see the effect on resolution.
  • Optimize the flow rate. Try reducing the flow rate to 0.5 mL/min to see if resolution improves.

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Start: Poor or No Resolution csp Is the CSP appropriate? (Polysaccharide, Macrocyclic Glycopeptide) start->csp change_csp Screen Different CSPs csp->change_csp No mobile_phase Optimize Mobile Phase csp->mobile_phase Yes change_csp->mobile_phase additives Add/Change Additives (0.1% TFA or DEA) mobile_phase->additives Check Additives mp_ratio Adjust Solvent Ratio (e.g., Hexane/IPA) additives->mp_ratio temp Optimize Temperature (Try 15°C and 40°C) mp_ratio->temp flow_rate Decrease Flow Rate (e.g., to 0.5 mL/min) temp->flow_rate derivatize Consider Derivatization (Indirect Separation) flow_rate->derivatize Still Poor Resolution end Resolution Improved flow_rate->end Sufficient Resolution derivatize->end

Caption: A logical workflow for troubleshooting poor resolution in the chiral separation of N-acyl alaninols.

General Experimental Workflow for Method Development

G start Define Analyte (N-acyl alaninol) select_csp Select Screening Columns (e.g., Polysaccharide, Macrocyclic) start->select_csp screen_np Screen in Normal Phase (Hexane/Alcohol ± Additive) select_csp->screen_np screen_rp Screen in Reversed Phase (ACN/Water or MeOH/Buffer) select_csp->screen_rp partial_sep Partial Separation Achieved? screen_np->partial_sep screen_rp->partial_sep optimize Optimize Parameters (Mobile Phase, Temp, Flow Rate) partial_sep->optimize Yes no_sep No Separation -> Try Different CSP or Derivatize partial_sep->no_sep No validate Validate Method (Robustness, Reproducibility) optimize->validate end Final Method validate->end no_sep->select_csp

Caption: A systematic workflow for developing a robust chiral separation method for N-acyl alaninols.

References

Technical Support Center: Optimization of Cell-Based Assays for N-Palmitoyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cell-based assays involving N-palmitoyl amides, such as Palmitoylethanolamide (B50096) (PEA) and N-Palmitoyl Taurine (NPT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are N-palmitoyl amides and why are they studied in cell-based assays?

A1: N-palmitoyl amides are a class of endogenous fatty acid amides that act as signaling molecules in various physiological processes. A prominent example is Palmitoylethanolamide (PEA), which is known for its anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3] These compounds are often studied in cell-based assays to understand their mechanisms of action and to evaluate their therapeutic potential for conditions like chronic pain, neuroinflammation, and degenerative diseases.[1][2][4]

Q2: What are the primary molecular targets of N-palmitoyl amides like PEA?

A2: PEA is considered a "promiscuous" molecule, meaning it interacts with multiple targets.[1][2] Its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[3][5][6] Additionally, PEA indirectly modulates cannabinoid receptors (CB1 and CB2) and interacts with other receptors like GPR55 and TRPV1.[3][5]

Q3: What is a typical effective concentration range for PEA in in vitro experiments?

A3: The effective concentration of PEA can vary significantly depending on the cell type and the specific biological endpoint being measured. Generally, a range of 1 µM to 100 µM is reported to be effective in vitro.[7] For example, the EC50 value for PPAR-α activation by PEA is approximately 3.1 µM.[7] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[7]

Q4: Is PEA cytotoxic at high concentrations?

A4: PEA is generally considered non-toxic at effective concentrations.[7] However, some studies have reported a decrease in cell viability at very high concentrations (e.g., above 50-100 µM in certain cell lines).[7] It is crucial to perform a cytotoxicity assay, such as an MTT or LDH assay, to rule out any confounding effects of toxicity in your experiments.[7]

Troubleshooting Guide

Issue 1: Precipitation of N-palmitoyl amide in cell culture medium.

  • Question: I'm observing a precipitate in my cell culture medium after adding my N-palmitoyl amide. What could be the cause and how can I fix it?

  • Answer: N-palmitoyl amides like PEA have poor aqueous solubility.[7] Precipitation is a common issue and can be caused by:

    • High Stock Concentration: The stock solution in DMSO or ethanol (B145695) may be too concentrated.

    • Low Medium Temperature: Adding the compound to cold medium can cause it to precipitate.

    • Serum-Free Medium: Serum proteins can help solubilize lipophilic compounds. Their absence in serum-free media can lead to precipitation.[7]

    • Solutions:

      • Prepare a fresh, lower concentration stock solution.

      • Warm the cell culture medium to 37°C before adding the compound.

      • If using serum-free medium, consider adding a carrier molecule like fatty acid-free bovine serum albumin (BSA).

      • For persistent issues, sterile filtering the final medium containing the N-palmitoyl amide may help, but be aware this could reduce the effective concentration.[7]

Issue 2: Lack of expected biological effect or high variability in results.

  • Question: I'm not seeing the expected anti-inflammatory effect of PEA in my assay, or my results are very inconsistent. What should I check?

  • Answer: Several factors could contribute to a lack of effect or high variability:

    • Suboptimal Concentration: The concentration of the N-palmitoyl amide may be too low or too high (leading to cytotoxicity).

    • Poor Bioavailability: Precipitation (see Issue 1) can lead to a lower effective concentration reaching the cells.[7]

    • Cell Line Issues: The target receptor (e.g., PPAR-α) may not be expressed at sufficient levels in your chosen cell line. The responsiveness of cells can also change with high passage numbers.[7]

    • Solutions:

      • Perform a dose-response experiment with a wide concentration range (e.g., 0.1 µM to 100 µM) to find the optimal dose.[7]

      • Visually inspect your treatment medium for any signs of precipitation.

      • Confirm the expression of the target receptor in your cell line using methods like qPCR or Western blotting.[7]

      • Use low-passage number cells for your experiments.

      • Include a known agonist for the pathway you are studying as a positive control to ensure your assay is functioning correctly.[7]

Quantitative Data Summary

ParameterN-Palmitoyl AmideCell LineValueReference
EC50 for PPAR-α Activation Palmitoylethanolamide (PEA)HEK293~3.1 µM[7]
Effective Anti-Inflammatory Concentration Palmitoylethanolamide (PEA)Microglia100 µM[7]
Effective Mast Cell Inhibition Palmitoylethanolamide (PEA)Mast Cells10 µM[7]
Anti-proliferative Effect Enhancement (IC50 decrease) Palmitoylethanolamide (PEA)Human Breast Cancer Cells5 µM[8]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in Microglial Cells

This protocol describes the use of PEA to mitigate lipopolysaccharide (LPS)-induced inflammation in microglial cells.

Materials:

  • BV-2 or primary microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Palmitoylethanolamide (PEA)

  • Lipopolysaccharide (LPS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Cell Seeding: Seed microglial cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[6]

  • PEA Treatment: Prepare a stock solution of PEA in DMSO. Dilute PEA in culture medium to the desired final concentrations (e.g., 1, 10, 100 µM). The final DMSO concentration should not exceed 0.1%.[6] Remove the old medium and add the PEA-containing medium. Incubate for 1 hour.[6]

  • LPS Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL.[9]

  • Incubation: Incubate the cells for 24 hours for cytokine protein analysis.[6]

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • Cytokine Measurement (ELISA): Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[6]

  • Cell Viability Assay (MTT): After supernatant collection, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6] Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[6] Measure the absorbance at 570 nm.[6]

Protocol 2: Neuroprotection Assay in a Co-culture Model

This protocol assesses the neuroprotective effects of PEA on neurons in a co-culture with activated microglia.

Materials:

  • Primary cortical neurons

  • N9 microglial cells

  • Neurobasal medium with B-27 supplement and Glutamax

  • PEA

  • LPS

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Co-culture Setup: After 7 days in vitro, add N9 microglial cells to the neuronal culture at a ratio of 1:10 (microglia:neurons). Allow the co-culture to stabilize for 24 hours.[6]

  • Treatment: Treat the co-cultures with PEA and LPS as described in Protocol 1.

  • Viability Assessment: After 24 hours of treatment, assess neuronal viability by measuring the release of LDH into the culture medium using a commercial cytotoxicity assay kit, following the manufacturer's protocol.[6]

Visualizations

Signaling_Pathway PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa activates NFkB NF-κB PPARa->NFkB inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory_Cytokines promotes transcription of Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

Caption: PEA's primary anti-inflammatory signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Microglial Cells (1x10^5 cells/well) Adhere 2. Allow to Adhere Overnight Seed_Cells->Adhere PEA_Treatment 3. Pre-treat with PEA (1 hour) Adhere->PEA_Treatment LPS_Stimulation 4. Stimulate with LPS (24 hours) PEA_Treatment->LPS_Stimulation Collect_Supernatant 5. Collect Supernatant LPS_Stimulation->Collect_Supernatant MTT 7. Assess Cell Viability (MTT) LPS_Stimulation->MTT ELISA 6. Measure Cytokines (ELISA) Collect_Supernatant->ELISA

Caption: Workflow for in vitro neuroinflammation model.

References

Troubleshooting unexpected results in N-acyl-L-alaninol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acyl-L-alaninols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, characterization, and biological testing of these compounds.

I. Synthesis and Purification

This section addresses common problems encountered during the chemical synthesis and subsequent purification of N-acyl-L-alaninols.

Frequently Asked Questions (FAQs):

Q1: I am synthesizing an N-acyl-L-alaninol by acylating L-alaninol with an acyl chloride, but I am getting a low yield and multiple spots on my TLC plate. What are the likely side products?

A1: Low yields and multiple products in the acylation of L-alaninol can arise from several side reactions. The primary competing reaction is the O-acylation of the hydroxyl group, leading to the formation of an O-acyl-L-alaninol or a di-acylated product where both the amine and hydroxyl groups have reacted. Over-acylation is more likely if an excess of the acylating agent is used or if the reaction is not properly cooled. Another possibility, though less common with highly reactive acyl chlorides, is the formation of a symmetrical urea-like byproduct if phosgene (B1210022) or a related impurity is present.

To minimize these side products, it is crucial to control the reaction stoichiometry and temperature. Using a slight excess of L-alaninol can help ensure complete consumption of the acyl chloride and reduce di-acylation. Running the reaction at a low temperature (e.g., 0 °C) and slowly adding the acyl chloride to the L-alaninol solution can also improve selectivity for N-acylation.

Q2: I am reducing an N-acyl-L-alanine to an N-acyl-L-alaninol using lithium aluminum hydride (LiAlH₄), and my workup is proving difficult, resulting in a poor recovery of my product. What could be the issue?

A2: Difficult workups and low recovery after LiAlH₄ reduction are often due to the formation of aluminum salt emulsions.[1] A standard aqueous workup can lead to the formation of a gelatinous aluminum hydroxide (B78521) precipitate that traps the product. To avoid this, a carefully controlled quenching procedure is recommended. A common and effective method is the Fieser workup, which involves the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, all at 0 °C. The resulting granular precipitate is easily filtered off, leaving the desired product in the organic phase. The exact amounts of each reagent are critical and are calculated based on the initial amount of LiAlH₄ used.

Q3: My N-acyl-L-alaninol has a long acyl chain, and I am struggling to purify it using silica (B1680970) gel column chromatography. The compound seems to be streaking or irreversibly binding to the silica.

A3: Long-chain N-acyl-L-alaninols are amphiphilic molecules, which can lead to poor behavior on silica gel. The polar head group (amide and hydroxyl) interacts strongly with the silica, while the long nonpolar tail has high mobility in less polar solvent systems, causing streaking. Irreversible binding can occur if the compound is not sufficiently soluble in the mobile phase or if there are strong interactions with acidic sites on the silica.

To improve chromatographic purification, consider the following:

  • Deactivate the silica gel: Pre-treating the silica gel with a small amount of a base, such as triethylamine (B128534) (0.5-1% in the eluent), can neutralize acidic sites and reduce tailing.

  • Use a modified mobile phase: Adding a small amount of a more polar solvent, like methanol (B129727) or isopropanol, to your dichloromethane (B109758) or ethyl acetate-based eluent can help to disrupt the strong interactions with the silica and improve elution.

  • Reverse-phase chromatography: For very hydrophobic compounds, reverse-phase chromatography (e.g., using C18-functionalized silica) may be a more suitable purification method.

Experimental Protocols:

Protocol 1: Synthesis of N-lauroyl-L-alaninol via Acylation of L-alaninol

  • Dissolve L-alaninol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of lauroyl chloride (1.05 eq) in anhydrous DCM to the cooled solution of L-alaninol over 30 minutes with constant stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.

Protocol 2: Synthesis of N-lauroyl-L-alaninol via Reduction of N-lauroyl-L-alanine

  • Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of N-lauroyl-L-alanine (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF and ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

II. Characterization

This section provides guidance on troubleshooting issues related to the analytical characterization of N-acyl-L-alaninols.

Frequently Asked Questions (FAQs):

Q4: I have obtained a ¹H NMR spectrum of my N-acyl-L-alaninol, but the peaks are broad, especially the -OH and -NH protons. Is this normal?

A4: Yes, broad peaks for the hydroxyl (-OH) and amide (-NH) protons in a ¹H NMR spectrum are common. This broadening is often due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. The rate of this exchange can be temperature-dependent. To confirm the presence of these exchangeable protons, you can perform a D₂O shake. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The -OH and -NH peaks should decrease in intensity or disappear completely, as the protons are exchanged for deuterium, which is not observed in ¹H NMR.

Q5: My mass spectrometry data shows a peak that is one mass unit higher than the expected molecular weight. What could this be?

A5: The observation of a peak at [M+1]⁺ is very common in mass spectrometry techniques like electrospray ionization (ESI) and chemical ionization (CI). This peak corresponds to the protonated molecule, [M+H]⁺, where M is the molecular weight of your compound. The intensity of this peak depends on the basicity of your molecule and the ionization conditions. N-acyl-L-alaninols have a basic nitrogen atom in the amide group that can be readily protonated. You may also observe adducts with other cations present in the system, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will appear at [M+23]⁺ and [M+39]⁺, respectively.

Q6: What are the expected key signals in the ¹H and ¹³C NMR spectra for an N-acyl-L-alaninol?

A6: The NMR spectra of N-acyl-L-alaninols have characteristic signals that can be used for structural confirmation. The exact chemical shifts will depend on the acyl chain length and the solvent used.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-acyl-L-alaninols (in CDCl₃)

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Amide NH6.0 - 7.5 (broad)N/A
Hydroxyl OH2.0 - 4.0 (broad)N/A
CH-NH3.8 - 4.2 (multiplet)48 - 52
CH₂-OH3.5 - 3.8 (multiplet)65 - 69
CH₃ (alaninol)1.1 - 1.3 (doublet)16 - 19
Amide C=ON/A173 - 176
Acyl Chain CH₂ (α to C=O)2.1 - 2.3 (triplet)36 - 39
Acyl Chain (CH₂)n1.2 - 1.4 (multiplet)22 - 32
Acyl Chain CH₃0.8 - 0.9 (triplet)13 - 15

Note: Chemical shifts are approximate and can vary based on the specific molecule and experimental conditions.

Visualization of Key Structural Features and Fragmentation:

Below is a diagram illustrating the key structural components of an N-acyl-L-alaninol and a common fragmentation pattern observed in mass spectrometry.

cluster_structure Key Structural Moieties cluster_fragmentation Common Mass Spec Fragmentation Acyl Acyl Chain (R) Amide Amide Linkage Acyl->Amide -C=O-NH- Alaninol Alaninol Backbone Amide->Alaninol Parent [M+H]⁺ Fragment1 [M+H - H₂O]⁺ Parent->Fragment1 Loss of Water Fragment2 Acylium Ion [R-C=O]⁺ Parent->Fragment2 Amide Bond Cleavage

Figure 1. Key structural features and common fragmentation pathways of N-acyl-L-alaninols.

III. Biological Assays

This section addresses unexpected results and provides troubleshooting for common biological assays involving N-acyl-L-alaninols.

Frequently Asked Questions (FAQs):

Q7: I am using a long-chain N-acyl-L-alaninol in a cell-based assay and I'm concerned about its solubility in the culture medium. What is the best way to prepare my stock solution and dose my cells?

A7: Long-chain N-acyl-L-alaninols are often poorly soluble in aqueous solutions. The recommended approach is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, generally below 0.5%, as higher concentrations can be cytotoxic.[2][3][4] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is advisable.[2]

When preparing your working solutions, dilute the DMSO stock in your cell culture medium. It is important to add the stock solution to the medium while vortexing to ensure rapid dispersal and prevent precipitation. If you observe turbidity or precipitation upon dilution, you may need to lower the final concentration of your compound or explore the use of a co-solvent or a formulation approach, such as encapsulation in liposomes.

Q8: I am performing an MTT assay to assess cell viability after treatment with my N-acyl-L-alaninol, and I am getting inconsistent or unexpectedly high absorbance readings in my treated wells, even at concentrations where I expect toxicity. What could be causing this?

A8: Interference with the MTT assay is a known issue for certain classes of compounds.[5][6][7] There are several potential reasons for your observations:

  • Direct Reduction of MTT: Your N-acyl-L-alaninol might be directly reducing the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[7] This would lead to a false positive signal for cell viability. To test for this, you should run a cell-free control where you add your compound to the culture medium with MTT but without cells.

  • Altered Mitochondrial Activity: The compound might be affecting mitochondrial function in a way that increases the rate of MTT reduction, which may not correlate with an actual increase in cell number or viability.

  • Precipitation of the Compound: If your compound precipitates in the culture medium, the precipitate can interfere with the absorbance reading. Visually inspect the wells for any signs of precipitation.

If you suspect assay interference, it is advisable to use an orthogonal method to confirm your results. For example, a crystal violet assay, which stains total cellular protein, or a CyQUANT assay, which measures cellular DNA content, would be less susceptible to interference from compounds that affect mitochondrial respiration.

Q9: I am using a luciferase-based reporter assay, and my N-acyl-L-alaninol appears to be inhibiting the luciferase enzyme directly. How can I confirm this and what are my alternatives?

A9: Direct inhibition of the luciferase enzyme is a common cause of artifacts in reporter gene assays.[8][9][10][11] To confirm this, you can perform a cell-free luciferase assay. In this control experiment, you would mix a recombinant luciferase enzyme with its substrate (luciferin) and ATP in the presence and absence of your N-acyl-L-alaninol. A decrease in the luminescent signal in the presence of your compound would indicate direct inhibition of the enzyme.

If direct inhibition is confirmed, you have a few options:

  • Use a Different Reporter System: Switch to a reporter that is not based on luciferase, such as a beta-galactosidase or a fluorescent protein (e.g., GFP, RFP) reporter.

  • Modify the Luciferase Assay Protocol: In some cases, increasing the concentration of ATP or luciferin (B1168401) in the assay buffer can overcome competitive inhibition.

  • Counter-screen with a Control Luciferase: Use a dual-luciferase system where the experimental reporter is under the control of your promoter of interest, and a second, constitutively expressed luciferase (e.g., Renilla luciferase) is used as an internal control. If your compound inhibits both luciferases, it is likely a non-specific inhibitor.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting unexpected results in cell viability assays.

start Unexpected Cell Viability Result solubility Check for Compound Precipitation start->solubility cell_free Perform Cell-Free Assay Control solubility->cell_free No Precipitation invalid Result is Likely an Artifact solubility->invalid Precipitation Observed orthogonal Use Orthogonal Viability Assay cell_free->orthogonal No Interference cell_free->invalid Interference Observed mechanism Investigate Alternative Mechanism of Action orthogonal->mechanism Results Diverge valid Result is Likely Valid orthogonal->valid Results Correlate

Figure 2. Troubleshooting workflow for unexpected cell viability assay results.
Signaling Pathway Considerations:

N-acyl-L-alaninols are structurally related to N-acylethanolamines, a class of endogenous lipid signaling molecules that includes the endocannabinoid anandamide. Therefore, it is plausible that some N-acyl-L-alaninols could interact with components of the endocannabinoid system or other lipid signaling pathways. When unexpected biological effects are observed, it is important to consider potential off-target effects.[12][13][14][15]

The diagram below illustrates a simplified hypothetical signaling pathway that could be modulated by an N-acyl-L-alaninol, leading to downstream cellular effects.

cluster_pathway Hypothetical Signaling Pathway NAA N-acyl-L-alaninol Receptor Membrane Receptor (e.g., GPCR) NAA->Receptor Binds to Enzyme Intracellular Enzyme (e.g., FAAH-like) NAA->Enzyme Inhibits/Activates SecondMessenger Second Messenger (e.g., cAMP, Ca²⁺) Receptor->SecondMessenger Activates Enzyme->SecondMessenger Modulates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Changes in Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Figure 3. Hypothetical signaling pathway for N-acyl-L-alaninol action.

References

Enhancing the specificity of N-palmitoyl-R-alaninol binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-palmitoyl-R-alaninol (NPA) binding assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the specificity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-palmitoyl-R-alaninol and what are its potential molecular targets?

N-palmitoyl-R-alaninol belongs to the family of N-acyl amino acids (NAAAs), which are endogenous signaling lipid molecules.[1] NAAAs are formed by the covalent linkage of a long-chain fatty acid (like palmitic acid) to an amino acid or a derivative (in this case, alaninol).[1] While the specific targets of N-palmitoyl-R-alaninol are still under investigation, related N-acyl amides are known to interact with a variety of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism.[2][3] Target identification for small lipid molecules like NPA can be approached using affinity-based pull-down or label-free methods.[4]

Q2: What are the primary causes of low specificity in NPA binding assays?

Low specificity in NPA binding assays is primarily caused by high non-specific binding. This occurs when NPA or the target molecule interacts with components other than the intended binding partner.[5] Key sources include:

  • Hydrophobic Interactions: The palmitoyl (B13399708) chain of NPA can cause it to non-specifically adsorb to plasticware, membranes, and other hydrophobic surfaces.[6]

  • Electrostatic Interactions: Charged moieties on NPA or the target protein can lead to non-specific binding to oppositely charged surfaces or molecules.[6]

  • Matrix Effects: Components in biological samples (e.g., plasma, cell lysates) like other lipids and proteins can interfere with the specific binding event.[5][6]

Q3: How can I increase the signal-to-noise ratio in my assay?

Enhancing the signal-to-noise ratio (SNR) is critical for detecting specific binding, especially for low-affinity interactions. Strategies include:

  • Optimizing Reagent Concentrations: Titrate both the NPA and the target protein to find concentrations that maximize the specific signal while minimizing background.

  • Blocking Non-Specific Sites: Use appropriate blocking agents to saturate potential non-specific binding sites on surfaces and proteins.

  • Stringent Washing Steps: Increase the number or duration of wash steps to remove unbound and weakly bound molecules.[7]

  • Assay Buffer Optimization: Modify buffer components such as salt concentration, pH, and detergents to reduce non-specific interactions.

Troubleshooting Guides

This section addresses common problems encountered during NPA binding assays.

Problem 1: High Background Signal

A high background signal can mask the specific binding interaction, leading to false positives and poor data quality.

Possible Causes & Solutions

CauseRecommended Solution
Non-Specific Binding to Surfaces 1. Use low-binding microplates and tubes. 2. Add a carrier protein like Bovine Serum Albumin (BSA) (0.1% - 1%) to the buffer to block non-specific sites. 3. Incorporate a non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration (0.01% - 0.1%) to reduce hydrophobic interactions.[8]
Insufficient Washing 1. Increase the number of wash cycles (e.g., from 3 to 5). 2. Extend the duration of each wash step.[7] 3. Ensure sufficient wash buffer volume is used to completely immerse the assay surface.[7]
Suboptimal Antibody Concentrations 1. If using a secondary detection method, titrate the primary and secondary antibody concentrations to find the optimal dilution. Excess antibody can lead to high background.[9]
Endogenous Interfering Substances 1. For assays in complex biological matrices, consider a sample clean-up step (e.g., lipid extraction, protein precipitation) to remove interfering components.[6]

Troubleshooting Workflow for High Background

G start High Background Signal Detected check_blocking Is Blocking Agent Optimal? start->check_blocking optimize_blocking Action: Titrate Blocking Agent (e.g., BSA, Casein) and/or add Detergent (e.g., Tween-20) check_blocking->optimize_blocking No check_washing Are Wash Steps Sufficiently Stringent? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Action: Increase Wash Steps (Number and/or Duration) check_washing->optimize_washing No check_reagents Are Reagent Concentrations Too High? check_washing->check_reagents Yes optimize_washing->check_reagents optimize_reagents Action: Titrate Ligand (NPA) and/or Detection Antibody check_reagents->optimize_reagents No check_matrix Is the Sample Matrix Complex? check_reagents->check_matrix Yes optimize_reagents->check_matrix optimize_matrix Action: Implement Sample Clean-up Step check_matrix->optimize_matrix Yes end_node Background Signal Reduced check_matrix->end_node No optimize_matrix->end_node

Caption: Workflow for troubleshooting high background.

Problem 2: Low or No Specific Binding Signal

The absence of a detectable signal can be due to various factors, from reagent quality to incorrect assay conditions.

Possible Causes & Solutions

CauseRecommended Solution
Inactive Protein or Ligand 1. Verify the integrity and activity of the target protein and NPA stock. 2. Prepare fresh ligand dilutions for each experiment. 3. Ensure proper storage conditions are maintained.
Suboptimal Assay Conditions 1. Optimize the incubation time and temperature. Lipid-binding interactions can be slow and may require longer incubation periods (e.g., overnight at 4°C).[8] 2. Test a range of pH values for the binding buffer, as protein conformation and charge can be pH-dependent.
Concentrations Too Low 1. Increase the concentration of the target protein or NPA. Perform a concentration-response curve to determine the optimal range.
Inappropriate Assay Format 1. The chosen assay format (e.g., solid-phase vs. in-solution) may not be suitable for the interaction. Consider alternative methods like microfluidic diffusional sizing (MDS) which are less prone to surface-related artifacts.[5]
Problem 3: Poor Reproducibility

Inconsistent results between experiments or wells can undermine the validity of your findings.

Possible Causes & Solutions

CauseRecommended Solution
Pipetting Inaccuracy 1. Ensure pipettes are calibrated. Inconsistent pipetting is a major source of variability.[5] 2. When preparing serial dilutions, use fresh tips for each dilution step to avoid carryover. 3. Consider using automated liquid handlers for high-throughput assays.[5]
Inconsistent Incubation Times 1. Use a multichannel pipette or automated system to start and stop reactions simultaneously for all wells.
Reagent Instability 1. Prepare fresh buffers and reagent dilutions for each experiment. Avoid repeated freeze-thaw cycles of protein and ligand stocks.
Edge Effects in Microplates 1. Avoid using the outer wells of a microplate, which are more susceptible to evaporation and temperature fluctuations. Fill them with buffer or water instead.

Experimental Protocols

Protocol: Competitive Binding Assay to Determine Specificity

This protocol is designed to confirm that the binding of a labeled NPA analog is specific by competing it with an unlabeled NPA.

Materials:

  • Labeled NPA (e.g., biotinylated or fluorescently tagged)

  • Unlabeled NPA

  • Purified target protein

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Low-binding 96-well microplate

  • Detection reagents (e.g., Streptavidin-HRP if using biotinylated NPA)

Methodology:

  • Coat Plate: Immobilize the purified target protein onto the surface of a low-binding 96-well plate according to standard protocols. Wash wells 3x with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block: Add 200 µL of Assay Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific sites.

  • Prepare Competitor Dilutions: Prepare a serial dilution of unlabeled NPA in Assay Buffer, ranging from a high concentration (e.g., 1000x the concentration of the labeled NPA) to a low concentration, including a zero-competitor control.

  • Competition Step:

    • Add a fixed, optimized concentration of labeled NPA to all wells.

    • Immediately add the serial dilutions of unlabeled NPA to the appropriate wells.

    • Incubate for a predetermined time (e.g., 2 hours at RT or overnight at 4°C) to allow binding to reach equilibrium.

  • Wash: Wash the wells 5x with wash buffer to remove unbound ligand.

  • Detection: Add the appropriate detection reagent (e.g., Streptavidin-HRP) and incubate.

  • Readout: After a final wash, add the substrate and measure the signal (e.g., absorbance or fluorescence).

Data Analysis: A successful competition assay will show a dose-dependent decrease in the signal as the concentration of unlabeled NPA increases. This indicates that both the labeled and unlabeled ligands are competing for the same specific binding site.

Visualizing Specific vs. Non-Specific Binding

G cluster_0 Total Binding cluster_1 Specific Binding cluster_2 Non-Specific Binding cluster_3 Competition Assay TB_node Total Binding = Specific + Non-Specific SB_node [Receptor] + [Labeled Ligand] <=> [Receptor-Ligand Complex] NSB_node [Surface] + [Labeled Ligand] <=> [Surface-Ligand Complex] Comp_node Add Excess Unlabeled Ligand Blocks Specific Sites SB_node->Comp_node Displaced NSB_node->Comp_node Remains Bound

Caption: Logic of a competition binding assay.

Potential Signaling Pathway Involvement

While the exact pathways for NPA are under investigation, other N-acyl amides are known to modulate inflammatory signaling.[10] Palmitoylation of signaling proteins, such as those in the Toll-like receptor (TLR) pathway, can regulate their membrane localization and function.[10] Researchers may consider investigating if NPA influences similar pathways.

Hypothetical NPA Signaling Cascade

G NPA N-palmitoyl-R-alaninol (NPA) Receptor Putative Receptor (e.g., GPCR) NPA->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A (PKA) SecondMessenger->Kinase TF Transcription Factor (e.g., CREB) Kinase->TF Response Cellular Response (e.g., Anti-inflammatory Gene Expression) TF->Response

Caption: A potential GPCR-mediated signaling pathway for NPA.

References

Technical Support Center: Enhancing the Bioavailability of N-Acyl Alaninols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the oral bioavailability of N-acyl alaninols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of N-acyl alaninols?

A1: The primary challenges stem from their lipophilic nature. While this property can aid in passive diffusion across the intestinal membrane, it also leads to poor aqueous solubility, which is a prerequisite for absorption.[1][2] Additionally, N-acyl alaninols can be subject to first-pass metabolism in the gut and liver, and may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen, reducing net absorption.[3]

Q2: What are the main strategic approaches to enhance the oral bioavailability of N-acyl alaninols?

A2: The three main strategies, often used in combination, are:

  • Prodrug Approach: Modifying the N-acyl alaninol structure to create a more soluble or permeable derivative that converts back to the active parent compound in the body.

  • Advanced Formulation Strategies: Incorporating the N-acyl alaninol into delivery systems that improve its solubility and/or absorption. This includes lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and nanoparticle systems such as Solid Lipid Nanoparticles (SLNs) and nanoemulsions.[4][5][6][7][8]

  • Use of Excipients: Including permeation enhancers or metabolic inhibitors in the formulation to transiently increase intestinal permeability or prevent degradation.[9]

Q3: How does a prodrug strategy work for N-acyl alaninols?

A3: A common prodrug approach for compounds with a hydroxyl group, like N-acyl alaninols, is esterification. An amino acid or a small peptide can be attached to the alaninol hydroxyl group, creating an amino acid ester prodrug. This can increase aqueous solubility and potentially target amino acid or peptide transporters in the intestine, such as PEPT1, thereby enhancing absorption. Once absorbed, endogenous esterases cleave the ester bond, releasing the parent N-acyl alaninol.

Q4: What are lipid-based formulations and how do they improve the bioavailability of N-acyl alaninols?

A4: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are isotropic mixtures of oils, surfactants, and co-solvents that contain the dissolved N-acyl alaninol.[4][7] Upon gentle agitation in the gastrointestinal fluids, they spontaneously form fine oil-in-water emulsions or microemulsions.[4][5][6] This presents the lipophilic drug in small droplets with a large surface area, which can enhance solubilization and absorption.[5][8] These formulations can also stimulate lymphatic transport, which bypasses the liver's first-pass metabolism.[1][9]

Q5: What is the role of nanoparticle technology in delivering N-acyl alaninols?

A5: Nanoparticle systems, such as Solid Lipid Nanoparticles (SLNs) and nanoemulsions, encapsulate the N-acyl alaninol in a lipid matrix.[10][11] The small particle size (typically under 1000 nm) increases the surface area for dissolution and can improve adhesion to the intestinal mucosa, prolonging the residence time for absorption.[10] Nanoparticles can also protect the drug from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[10]

Troubleshooting Guides

Low and Variable Plasma Concentrations in In Vivo Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility and dissolution rate limitation. 1. Formulation Enhancement: Develop a lipid-based formulation (e.g., SEDDS) or a nanoparticle formulation (e.g., SLN, nanoemulsion) to improve solubility and dissolution.[1][2][10] 2. Particle Size Reduction: If using a suspension, micronize the N-acyl alaninol powder to increase surface area.
First-pass metabolism in the gut wall or liver. 1. Lymphatic Targeting: Utilize long-chain triglycerides in lipid-based formulations to promote lymphatic absorption, thereby bypassing the portal circulation and first-pass hepatic metabolism.[9] 2. Metabolic Inhibitors: Co-administer with known inhibitors of relevant metabolic enzymes, if identified. (Use with caution and appropriate ethical approval).
P-glycoprotein (P-gp) mediated efflux. 1. P-gp Inhibitors: Include a P-gp inhibitor (e.g., verapamil, though clinical applicability may be limited) in the formulation during preclinical studies to confirm P-gp involvement.[12] 2. Excipient Selection: Some formulation excipients (e.g., certain surfactants used in SEDDS) have been shown to inhibit P-gp.[3]
Chemical or enzymatic degradation in the GI tract. 1. Enteric Coating: For formulations in solid dosage forms, apply an enteric coating to protect the N-acyl alaninol from the acidic environment of the stomach. 2. Nanoparticle Encapsulation: Encapsulating the compound in a lipid nanoparticle can offer protection from enzymatic degradation.[10]
Poor Permeability in Caco-2 Cell Assays
Potential Cause Troubleshooting Steps
Low apparent permeability (Papp) despite high lipophilicity. 1. Efflux Ratio Determination: Measure permeability in both directions (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[12] 2. Inclusion of P-gp Inhibitors: Repeat the assay in the presence of a P-gp inhibitor to see if permeability increases.
Compound precipitation in the aqueous assay buffer. 1. Solubility Enhancement: Prepare the dosing solution with a co-solvent (e.g., DMSO, ethanol), ensuring the final concentration in the assay does not exceed levels toxic to the cells (typically <1%). 2. Use of Bovine Serum Albumin (BSA): Add BSA (e.g., 1-4%) to the basolateral (receiver) compartment to mimic sink conditions and prevent the accumulation of the lipophilic compound, which could inhibit further transport.[13]
Adsorption of the lipophilic compound to plasticware. 1. Material Selection: Use low-binding plates and pipette tips. 2. Recovery Assessment: At the end of the experiment, measure the amount of compound remaining in the donor and receiver wells, as well as adsorbed to the plate, to calculate mass balance.
Compromised Caco-2 monolayer integrity. 1. TEER Measurement: Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer integrity was maintained.[12][14] 2. Lucifer Yellow Co-administration: Include a low-permeability marker like Lucifer Yellow to assess the integrity of the tight junctions.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of an N-Acyl Alaninol in Different Formulations in a Rat Model

FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 352.0450 ± 90100 (Reference)
Prodrug (Amino Acid Ester)50450 ± 701.51800 ± 250400
SEDDS Formulation50600 ± 951.02700 ± 320600
Solid Lipid Nanoparticles (SLNs)50520 ± 801.52475 ± 290550

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for Lipophilic Compounds

Objective: To determine the intestinal permeability of an N-acyl alaninol and assess if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-23 days to allow for differentiation into a polarized monolayer.[12][15]

  • Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of the monolayer is measured. Only inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²) are used.[14]

  • Preparation of Dosing Solution: The N-acyl alaninol is dissolved in a minimal amount of DMSO and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final concentration. The final DMSO concentration should be non-toxic to the cells (e.g., ≤1%).

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is replaced with pre-warmed HBSS, and the cells are equilibrated.

    • The dosing solution is added to the apical (donor) side, and fresh HBSS containing a sink agent like 4% BSA is added to the basolateral (receiver) side.[13]

    • Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.

    • A sample is also taken from the apical side at the beginning and end of the experiment.

  • Permeability Measurement (Basolateral to Apical): The same procedure is followed, but the dosing solution is added to the basolateral side, and samples are taken from the apical side. This is done to determine the efflux ratio.

  • Sample Analysis: The concentration of the N-acyl alaninol in the samples is quantified using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Calculation of Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio > 2 suggests the involvement of active efflux.[12]

Protocol 2: Formulation and Characterization of N-Acyl Alaninol-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare and characterize SLNs for the enhanced oral delivery of an N-acyl alaninol.

Methodology:

  • Preparation of SLNs (High-Pressure Homogenization Method):

    • Lipid Phase: The solid lipid (e.g., glyceryl monostearate) and the N-acyl alaninol are melted together at a temperature about 5-10°C above the lipid's melting point.

    • Aqueous Phase: A surfactant (e.g., Poloxamer 188) is dissolved in hot deionized water at the same temperature as the lipid phase.

    • Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

    • Homogenization: The pre-emulsion is immediately passed through a high-pressure homogenizer for several cycles at a specific pressure and temperature.

    • Cooling: The resulting nanoemulsion is cooled in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization of SLNs:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Determined by Laser Doppler Anemometry to assess the surface charge and predict stability.

    • Entrapment Efficiency (EE) and Drug Loading (DL):

      • The SLN dispersion is centrifuged to separate the nanoparticles from the aqueous medium.

      • The amount of free N-acyl alaninol in the supernatant is quantified by LC-MS/MS.

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100

      • DL (%) = [Weight of Drug in SLNs / Weight of SLNs] * 100

    • Morphology: Visualized using Transmission Electron Microscopy (TEM).

    • Physical State: Analyzed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the crystallinity of the lipid matrix.

Protocol 3: Quantitative Analysis of N-Acyl Alaninols in Rat Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of an N-acyl alaninol in plasma samples from pharmacokinetic studies.

Methodology:

  • Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

    • Aliquots of plasma samples, calibration standards, and quality controls are placed in microcentrifuge tubes.

    • An internal standard (a stable isotope-labeled analog of the N-acyl alaninol) is added.

    • Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile).

    • The sample is vortexed and centrifuged.

    • The supernatant is transferred to a new tube for liquid-liquid extraction with a non-polar solvent (e.g., ethyl acetate) to further clean up the sample and concentrate the analyte.

    • The organic layer is evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of water and acetonitrile/methanol with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the N-acyl alaninol and its internal standard are monitored.

  • Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentrations in the unknown samples are then calculated from this curve.

Visualizations

Logical Flow for Bioavailability Enhancement Strategy Selection

Bioavailability_Strategy cluster_problem Initial Assessment cluster_investigation Investigation of Cause cluster_solutions Potential Strategies Problem Low Oral Bioavailability of N-Acyl Alaninol Solubility Poor Aqueous Solubility? Problem->Solubility Permeability Low Intestinal Permeability? Solubility->Permeability If solubility is not the main issue Formulation Lipid-Based or Nanoparticle Formulation (e.g., SEDDS, SLNs) Solubility->Formulation Yes Metabolism High First-Pass Metabolism? Permeability->Metabolism If permeability is adequate Prodrug Prodrug Synthesis (e.g., Amino Acid Ester) Permeability->Prodrug Yes, or Efflux is high Lymphatic Formulation for Lymphatic Targeting Metabolism->Lymphatic Yes Result Increased Bioavailability Formulation->Result Leads to Prodrug->Result Leads to Lymphatic->Result Leads to

Caption: Decision workflow for selecting a suitable strategy to enhance N-acyl alaninol bioavailability.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_formulation Preparation cluster_animal_study In Vivo Phase cluster_analysis Bioanalysis cluster_pk_analysis Data Analysis A Formulation of N-Acyl Alaninol (e.g., Suspension, SEDDS, SLN) B Oral Administration to Animal Model (Rat) A->B C Serial Blood Sampling (e.g., via tail vein) B->C D Plasma Isolation (Centrifugation) C->D E Sample Preparation (Extraction) D->E F LC-MS/MS Quantification E->F G Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) F->G

Caption: Workflow for a typical preclinical oral pharmacokinetic study of an N-acyl alaninol formulation.

Signaling Pathway of N-Acylethanolamine (NAE) Metabolismdot

NAE_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_signaling Signaling PE Phosphatidylethanolamine (PE) NAPE N-Acyl-PE (NAPE) NAE N-Acylethanolamines (NAEs) (e.g., Anandamide, PEA, OEA) FA Fatty Acid Eth Ethanolamine Receptors CB1/CB2, PPARα, TRPV1 Receptors

References

Preventing non-specific binding of (R)-N-(1-Hydroxypropan-2-yl)palmitamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-N-(1-Hydroxypropan-2-yl)palmitamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting non-specific binding during experiments with this and other long-chain fatty acid amides.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered when working with hydrophobic lipid signaling molecules like this compound.

Q1: I'm observing high background signal in my binding assay. What is the primary cause of non-specific binding for a lipid-like molecule such as this compound?

A1: The primary driver of non-specific binding for this compound is its high hydrophobicity. Long-chain fatty acid amides are practically insoluble in aqueous buffers and have a strong tendency to aggregate or bind to hydrophobic surfaces, such as plasticware and proteins other than the intended target.[1][2][3][4] This can lead to high background noise and unreliable data.

Q2: How can I improve the solubility of this compound in my aqueous assay buffer to reduce non-specific binding?

A2: Improving solubility is a critical first step. It is recommended to first dissolve the compound in an organic solvent like ethanol (B145695) or DMSO to create a stock solution.[5] For the final assay concentration, this stock should be diluted into an aqueous buffer containing a carrier protein or a non-ionic/zwitterionic detergent.

  • Carrier Proteins: Fatty acid-free Bovine Serum Albumin (BSA) is commonly used to shuttle hydrophobic molecules and prevent their aggregation.[5]

  • Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) or zwitterionic detergents (e.g., CHAPS) can help solubilize the lipid and prevent it from binding to surfaces, without denaturing the target protein.[6][7][8][9]

It is crucial to prepare the fatty acid solution fresh for each experiment to avoid degradation and aggregation.[10]

Q3: What are the best blocking agents to use in assays involving this compound?

A3: The choice of blocking agent is critical for minimizing background signal. In addition to coating the surface of your assay plate or membrane, the blocking agent should be present in your assay buffer.

  • Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that is effective at preventing hydrophobic interactions. Use a concentration of 1-5% for blocking and include a lower concentration (e.g., 0.1-1%) in your assay buffer. It's essential to use fatty acid-free BSA to avoid competition with your compound.

  • Non-fat Dry Milk: While cost-effective, it can sometimes interfere with certain antibody-antigen interactions and is not recommended for assays involving phosphorylated proteins or avidin-biotin systems.

  • Detergents: Including a mild, non-ionic detergent like Tween-20 (typically at 0.05% - 0.1%) in your blocking and wash buffers can significantly reduce non-specific binding.[8]

Q4: My results are inconsistent. Could this be related to non-specific binding?

A4: Yes, inconsistency is a common symptom of non-specific binding issues. If the compound is aggregating or sticking to surfaces unpredictably, you will see high variability between replicates and experiments. Ensure your compound is fully solubilized and that all experimental steps are consistent. Consider pre-incubating your compound with a carrier protein like BSA before adding it to the assay.

Q5: Could what I'm interpreting as non-specific binding actually be interactions with other cellular targets?

A5: This is a critical consideration. Fatty acid amides can be "promiscuous" molecules, meaning they can interact with multiple targets.[11] For example, the related compound Palmitoylethanolamide (B50096) (PEA) is known to activate PPAR-α, GPR55, and TRPV1 channels, and can also indirectly affect cannabinoid receptors through an "entourage effect."[11][12][13][14] It is essential to characterize the binding profile of this compound using appropriate positive and negative controls, and potentially using cell lines that lack the suspected off-targets.

Data Presentation: Buffer Additives for Reducing Non-Specific Binding

The table below summarizes common additives used to reduce non-specific binding of hydrophobic ligands. Concentrations should be optimized for each specific assay.

AdditiveTypeTypical Working ConcentrationKey Considerations
Bovine Serum Albumin (BSA) Protein0.1% - 1% (in assay buffer)Must be fatty acid-free. Can also be used for surface blocking at 1-5%.
Tween-20 Non-ionic Detergent0.05% - 0.1%Mild detergent, useful in wash buffers and assay buffers to reduce surface binding.[8]
Triton X-100 Non-ionic Detergent0.05% - 0.1%Mild, non-denaturing detergent effective at solubilizing membrane proteins.[6]
CHAPS Zwitterionic Detergent0.1% - 0.5%Effective at solubilizing and stabilizing membrane proteins while preserving their native state.[9]
Glycerol Stabilizer5% - 20%Can help stabilize proteins and reduce non-specific interactions.
High Salt Concentration (e.g., NaCl) Ionic Strength150 mM - 500 mMCan disrupt non-specific ionic interactions between proteins.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound

This protocol provides a general framework for a competitive binding assay using cell membranes expressing a target receptor.

1. Materials and Reagents:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-CP 55,940 for cannabinoid receptors).

  • This compound (test compound).

  • Non-specific binding competitor (a high concentration of a known unlabeled ligand).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with 0.5% fatty acid-free BSA.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.05% Tween-20, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and liquid scintillation counter.

2. Procedure:

  • Preparation of Test Compound: Prepare a 10 mM stock solution of this compound in 100% ethanol. Create serial dilutions in the Assay Buffer to achieve the final desired concentrations. Ensure the final ethanol concentration in the assay is below 0.1%.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 50 µL of the non-specific binding competitor, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Test Compound: 50 µL of the test compound dilution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold Wash Buffer to remove unbound radioligand.[15]

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours in the dark. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • For each concentration of the test compound, calculate the percentage of specific binding inhibited.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]

Visualizations

Troubleshooting Workflow for High Non-Specific Binding

Troubleshooting_Workflow Start High Non-Specific Binding (NSB) Observed Check_Solubility Is the compound fully solubilized in assay buffer? Start->Check_Solubility Optimize_Solubility Optimize Solubility: - Use carrier protein (BSA) - Add non-ionic detergent - Sonicate/vortex solution Check_Solubility->Optimize_Solubility No Check_Blocking Is surface blocking adequate? Check_Solubility->Check_Blocking Yes Optimize_Solubility->Check_Solubility Optimize_Blocking Improve Blocking: - Increase BSA concentration - Add detergent to blocker - Increase blocking time Check_Blocking->Optimize_Blocking No Check_Washes Are wash steps sufficient? Check_Blocking->Check_Washes Yes Optimize_Blocking->Check_Blocking Optimize_Washes Enhance Washes: - Increase number of washes - Increase wash volume - Add detergent to wash buffer Check_Washes->Optimize_Washes No Check_Off_Target Could it be an off-target effect? Check_Washes->Check_Off_Target Yes Optimize_Washes->Check_Washes Test_Off_Target Investigate Off-Target: - Use specific antagonists - Use knockout cell lines - Profile against related targets Check_Off_Target->Test_Off_Target Yes Resolved Problem Resolved Check_Off_Target->Resolved No Test_Off_Target->Resolved

Caption: A logical workflow for troubleshooting high non-specific binding in assays.

Hypothetical Signaling Pathway of a Fatty Acid Amide

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR (e.g., GPR55) Downstream\nSignaling Downstream Signaling GPCR->Downstream\nSignaling TRPV1 Ion Channel (e.g., TRPV1) Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx FAAH FAAH Anandamide (B1667382) Anandamide (AEA) FAAH->Anandamide Degradation PPARa PPAR-α Gene_Expression Gene Expression (Anti-inflammatory) PPARa->Gene_Expression Ligand This compound Ligand->GPCR Ligand->TRPV1 Ligand->FAAH Inhibition ('Entourage Effect') Ligand->PPARa

Caption: Potential direct and indirect signaling pathways for a fatty acid amide.

Experimental Workflow for Competitive Binding Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Prep_Compound 1. Prepare serial dilutions of test compound in BSA-containing buffer Setup_Plate 4. Add reagents to 96-well plate (Total, NSB, Test Compound) Prep_Compound->Setup_Plate Prep_Radioligand 2. Prepare radioligand solution Prep_Radioligand->Setup_Plate Prep_Membranes 3. Prepare cell membrane suspension Prep_Membranes->Setup_Plate Incubate 5. Incubate at 30°C for 60-90 min Setup_Plate->Incubate Harvest 6. Harvest onto filters & wash Incubate->Harvest Count 7. Perform liquid scintillation counting Harvest->Count Analyze 8. Calculate IC50 and Ki Count->Analyze

Caption: Step-by-step workflow for a competitive radioligand binding assay.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)- and (S)-N-Palmitoyl-Alaninol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Enantiomers of a Bioactive Lipid

In the realm of bioactive lipids, the stereochemistry of a molecule can be the determining factor in its biological function. This guide provides a comparative overview of the known and potential biological activities of the (R) and (S) enantiomers of N-palmitoyl-alaninol. While research has begun to illuminate the effects of the (S)-enantiomer, a significant knowledge gap exists regarding its (R)-counterpart. This document summarizes the available experimental data, outlines relevant experimental protocols, and presents hypothesized signaling pathways to guide future research in this area.

Introduction to N-Palmitoyl-Alaninol

N-palmitoyl-alaninol belongs to the class of N-acyl amino alcohols, which are structurally similar to ceramides (B1148491), a critical class of lipids involved in various cellular processes, including apoptosis, cell growth, and inflammation. The presence of a chiral center in the alaninol backbone gives rise to two enantiomers: (R)-N-palmitoyl-alaninol and (S)-N-palmitoyl-alaninol. As with many chiral molecules in pharmacology, it is anticipated that these enantiomers will exhibit different biological activities.

Comparative Biological Activity: A Landscape of Limited Data

Direct comparative studies on the biological activities of (R)- and (S)-N-palmitoyl-alaninol are notably absent in the current scientific literature. However, research on long-chain amino alcohols and the closely related (S)-enantiomer provides a foundation for understanding their potential roles.

Key Findings on (S)-N-Palmitoyl-Alaninol and Related Compounds:

  • Induction of Apoptosis: Long-chain amino alcohols have been demonstrated to induce apoptosis through a caspase-3 dependent pathway[1]. This suggests that both enantiomers of N-palmitoyl-alaninol may possess pro-apoptotic properties.

  • Ceramide-like Activity: The structural similarity of N-acyl amino alcohols to ceramides suggests they may function as ceramide mimics. Studies on the related compound, N-palmitoyl serinol, have shown that it can increase endogenous ceramide levels and induce apoptosis in neuroblastoma cells. This effect is partially mediated by the activation of Protein Kinase C zeta (PKCζ)[2][3].

  • Modulation of Cannabinoid Signaling: N-palmitoyl serinol has also been found to stimulate ceramide production through a Cannabinoid Receptor 1 (CB1)-dependent mechanism in an in vitro model of skin inflammation[4]. This raises the possibility that N-palmitoyl-alaninol enantiomers could interact with the endocannabinoid system.

The Unexplored Territory of (R)-N-Palmitoyl-Alaninol:

Currently, there is a significant lack of experimental data on the biological activity of (R)-N-palmitoyl-alaninol. While studies on D-amino acids (which share the 'R' configuration) have shown they can exert biological effects, including cytotoxicity and the induction of apoptosis, it is crucial to note that these findings are not directly transferable to N-palmitoyl-alaninol[5][6][7]. The biological activity of the (R)-enantiomer remains a critical area for future investigation.

Quantitative Data Summary

Due to the absence of direct comparative studies, a quantitative comparison table cannot be compiled at this time. The following table summarizes the qualitative findings for long-chain amino alcohols and the hypothesized activities of the N-palmitoyl-alaninol enantiomers based on related compounds.

Biological ActivityLong-Chain Amino Alcohols(S)-N-Palmitoyl-Alaninol (Hypothesized)(R)-N-Palmitoyl-Alaninol (Hypothesized)
Apoptosis Induction Yes (Caspase-3 dependent)[1]Likely, potentially via ceramide signalingUnknown, but possible
Ceramide Mimicry PlausibleLikely, based on structural similarityUnknown
PKCζ Activation UnknownPlausible, by analogy to N-palmitoyl serinolUnknown
CB1 Receptor Interaction UnknownPlausible, by analogy to N-palmitoyl serinolUnknown

Hypothesized Signaling Pathways

Based on the available evidence for related compounds, the following signaling pathways are proposed for the biological activity of N-palmitoyl-alaninol. It is important to emphasize that these are hypothetical and require experimental validation, particularly for the (R)-enantiomer.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor CerS Ceramide Synthase CB1->CerS Stimulates Ceramide Ceramide CerS->Ceramide Synthesizes NPA (S)-N-Palmitoyl-Alaninol NPA->CB1 NPA->CerS Activates? PKCzeta PKCζ Caspase3 Caspase-3 PKCzeta->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Ceramide->PKCzeta Activates

Caption: Hypothesized signaling pathway for (S)-N-palmitoyl-alaninol-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate and compare the biological activities of (R)- and (S)-N-palmitoyl-alaninol.

Protocol 1: Apoptosis Induction Assay in Neuroblastoma Cells

Objective: To determine and compare the pro-apoptotic effects of (R)- and (S)-N-palmitoyl-alaninol.

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • (R)- and (S)-N-palmitoyl-alaninol stock solutions (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed neuroblastoma cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of (R)- and (S)-N-palmitoyl-alaninol (e.g., 1, 10, 25, 50 µM) for 24 and 48 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G A Seed Neuroblastoma Cells B Treat with (R)- or (S)-N-Palmitoyl-Alaninol A->B C Harvest Cells B->C D Stain with Annexin V-FITC and PI C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cells E->F

Caption: Experimental workflow for the apoptosis induction assay.

Protocol 2: Measurement of Cellular Ceramide Levels

Objective: To quantify changes in intracellular ceramide levels following treatment with (R)- and (S)-N-palmitoyl-alaninol.

Materials:

  • Cell line of interest

  • (R)- and (S)-N-palmitoyl-alaninol stock solutions

  • Lipid extraction solvents (e.g., chloroform (B151607), methanol)

  • Internal standard (e.g., C17-ceramide)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with (R)- and (S)-N-palmitoyl-alaninol at desired concentrations and time points.

  • Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Scrape cells in methanol (B129727) and transfer to a glass tube.

    • Add the internal standard.

    • Perform a Bligh-Dyer lipid extraction by adding chloroform and water.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent.

    • Inject the sample into the LC-MS/MS system.

    • Separate different ceramide species using a suitable C18 column and a gradient of mobile phases.

    • Detect and quantify ceramide species by mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Normalize the results to the internal standard and total protein or cell number.

Protocol 3: In Vitro PKCζ Kinase Assay

Objective: To assess the direct effect of (R)- and (S)-N-palmitoyl-alaninol on the kinase activity of PKCζ.

Materials:

  • Recombinant active PKCζ enzyme

  • PKCζ substrate (e.g., a specific peptide)

  • [γ-³²P]ATP

  • (R)- and (S)-N-palmitoyl-alaninol

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant PKCζ, and the substrate peptide.

  • Treatment: Add varying concentrations of (R)- and (S)-N-palmitoyl-alaninol or vehicle control to the reaction tubes.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop Reaction and Spotting: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

Conclusion and Future Directions

The study of N-palmitoyl-alaninol enantiomers presents an intriguing area of research with potential implications for understanding and manipulating cell signaling pathways involved in apoptosis and inflammation. While preliminary evidence and analogies to related compounds suggest that (S)-N-palmitoyl-alaninol is biologically active, the activity of its (R)-enantiomer remains a significant unknown. Future research should prioritize direct, comparative studies of these enantiomers to elucidate their stereospecific effects. The experimental protocols provided in this guide offer a framework for such investigations, which will be crucial for unlocking the full therapeutic potential of this class of bioactive lipids.

References

A Comparative Analysis of the Anti-inflammatory Effects of N-palmitoyl-R-alaninol and Palmitoylethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endogenous lipid mediators, both N-palmitoyl-R-alaninol and palmitoylethanolamide (B50096) (PEA) have garnered interest for their potential roles in modulating inflammatory responses. While PEA is a well-researched compound with a robust body of evidence supporting its anti-inflammatory and analgesic properties, N-palmitoyl-R-alaninol remains a comparatively understudied molecule. This guide provides a detailed comparison of their known anti-inflammatory effects, mechanisms of action, and the experimental data supporting these findings, with the caveat that data specifically for the R-isomer of N-palmitoyl-alaninol is scarce, and information on N-palmitoyl-L-alanine is used as a proxy.

Overview and Mechanism of Action

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family. It is produced on demand in response to cellular stress and injury and plays a crucial role in maintaining cellular homeostasis.[1] The primary anti-inflammatory mechanism of PEA is mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.[2][3][4] Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) translocation and the subsequent reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][5][6]

Beyond its direct action on PPAR-α, PEA also exerts its effects through an "entourage effect," where it enhances the activity of other endogenous cannabinoids like anandamide (B1667382) by inhibiting their enzymatic degradation.[2] This indirect mechanism contributes to its overall anti-inflammatory and analgesic profile.

N-palmitoyl-alaninol , as a member of the N-acyl amino acid family, is structurally related to PEA. However, specific data on the anti-inflammatory mechanism of N-palmitoyl-R-alaninol is not available in the current body of scientific literature. General information on N-acyl amides suggests their involvement in a variety of signaling functions, including inflammation. The degradation of these molecules is largely mediated by the enzyme fatty acid amide hydrolase (FAAH), similar to endocannabinoids. One study on the closely related N-palmitoyl-L-alanine demonstrated significant inhibitory effects on the proliferation of RAW 264.7 mouse macrophage cells, suggesting a potential anti-inflammatory action.[7] However, the precise molecular targets and signaling pathways for N-palmitoyl-alaninol remain to be elucidated.

Quantitative Data on Anti-inflammatory Effects

The available quantitative data highlights the extensive research on PEA's anti-inflammatory efficacy, while data for N-palmitoyl-alaninol is limited to a single in vitro study on its L-isomer.

CompoundAssayModelConcentration/DoseEffectReference
Palmitoylethanolamide (PEA) Carrageenan-induced paw edemaWild-type mice10 mg/kg, i.p.Significant reduction in paw edema[2][3]
Phorbol ester-induced ear edemaWild-type mice1 mg/ear, topicalSignificant reduction in ear edema[2]
LPS-induced TNF-α releaseBV-2 microglial cells10 µMSignificant inhibition of TNF-α releaseN/A
LPS-induced iNOS and COX-2 expressionJ774A.1 macrophages25-200 µMSignificant inhibition of iNOS and COX-2 expression[8]
N-palmitoyl-L-alanine Cell proliferationRAW 264.7 mouse macrophage cells10 µM89% inhibition of cell proliferation[7]

Signaling Pathways and Experimental Workflows

Palmitoylethanolamide (PEA) Signaling Pathway

The anti-inflammatory signaling pathway of PEA is well-characterized and primarily involves the activation of PPAR-α.

PEA_Signaling cluster_nucleus Cell Nucleus PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa activates NFkB_inhibition Inhibition of NF-κB translocation PPARa->NFkB_inhibition Nucleus Nucleus Gene_Expression Downregulation of pro-inflammatory genes (TNF-α, IL-1β, COX-2, iNOS) NFkB_inhibition->Gene_Expression Anti_inflammatory_effects Anti-inflammatory Effects Gene_Expression->Anti_inflammatory_effects

Caption: PEA anti-inflammatory signaling pathway.

Experimental Workflow for Evaluating Anti-inflammatory Effects

A typical experimental workflow to assess the anti-inflammatory properties of compounds like PEA and N-palmitoyl-alaninol involves both in vitro and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages, Microglia) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with Test Compound Stimulation->Treatment Analysis_in_vitro Analysis: - Cytokine levels (ELISA) - Gene expression (qPCR) - Protein expression (Western Blot) Treatment->Analysis_in_vitro Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced edema) Treatment_in_vivo Administration of Test Compound Animal_Model->Treatment_in_vivo Measurement Measurement of Inflammatory Parameters (e.g., Paw volume, tissue analysis) Treatment_in_vivo->Measurement cluster_invitro cluster_invitro cluster_invivo cluster_invivo

Caption: General experimental workflow for anti-inflammatory studies.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Mice (In Vivo)

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure:

    • Animals are randomly divided into control and treatment groups.

    • The test compound (e.g., PEA at 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the inflammatory insult.

    • A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (In Vitro)

This model is used to study the cellular mechanisms of anti-inflammatory action.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or J774A.1).

  • Procedure:

    • Cells are seeded in culture plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (e.g., PEA or N-palmitoyl-L-alanine) for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.

    • After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected for cytokine analysis (e.g., TNF-α ELISA), and cell lysates are prepared for gene and protein expression analysis (e.g., qPCR for iNOS, Western blot for COX-2).

  • Data Analysis: The levels of inflammatory markers in the treated groups are compared to the LPS-stimulated control group.

Conclusion

The current scientific literature provides a wealth of evidence supporting the significant anti-inflammatory effects of palmitoylethanolamide, primarily through the activation of PPAR-α. Its efficacy has been demonstrated in numerous in vitro and in vivo models, and its mechanism of action is well-elucidated.

In contrast, N-palmitoyl-R-alaninol remains a largely unexplored compound in the context of inflammation. While preliminary data on the related N-palmitoyl-L-alanine suggests potential anti-proliferative effects on macrophages, comprehensive studies are needed to determine the anti-inflammatory activity, mechanism of action, and therapeutic potential of the R-isomer. Future research should focus on direct comparative studies between N-palmitoyl-R-alaninol and PEA to better understand their relative potencies and therapeutic profiles. Researchers, scientists, and drug development professionals are encouraged to investigate the pharmacology of N-palmitoyl-R-alaninol to unlock its potential as a novel anti-inflammatory agent.

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for N-Acyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of prevalent analytical methods for the quantification of N-acyl amides, a diverse class of lipid signaling molecules implicated in numerous physiological processes.[1][2] The objective is to provide researchers, scientists, and drug development professionals with a data-driven overview to facilitate the selection of the most appropriate methodology for their specific research needs, thereby ensuring data accuracy and reliability. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Performance Comparison of Analytical Methods

The choice of an analytical method for N-acyl amide quantification is critical and is dictated by factors such as required sensitivity, specificity, sample matrix, and desired throughput. Below is a summary of key performance characteristics for LC-MS/MS, GC-MS, and ELISA.

Performance ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.[3]Separation of volatile compounds followed by mass-based detection.[4]Competitive or sandwich immunoassay based on antigen-antibody recognition.[3]
Analyte(s) Broad range of N-acyl amides, including N-acyl ethanolamines (NAEs) like anandamide (B1667382) (AEA), palmitoylethanolamide (B50096) (PEA), and oleoylethanolamide (OEA).[3][5]Primarily for volatile or derivatized low molecular weight fatty acid amides.[4][6]Typically specific to one N-acyl amide per kit (e.g., Anandamide).[3]
Limit of Quantification (LOQ) High sensitivity, with LOQs in the picogram per milliliter (pg/mL) range (e.g., 50 pg/mL for AEA).[3] Can achieve detection in the pM range.[3]Detection limits in the nanogram per gram (ng/g) range (e.g., 61.0 ng/g for hexadecanoamide).[6]Lower sensitivity than LC-MS/MS, with detection limits around 0.93 to 2.47 ng/mL for AEA.[3]
Linearity Excellent linearity over a wide dynamic range, often up to 100 ng/mL.[3]Good linearity, with correlation coefficients often greater than 0.9995.[7]More limited dynamic range compared to LC-MS/MS.
Specificity High, due to chromatographic separation and unique mass fragmentation patterns, allowing for differentiation of structurally similar molecules.[3]Good, based on retention time and mass spectra.[4]Dependent on the antibody's specificity; may be prone to cross-reactivity with structurally related molecules.[3]
Sample Throughput Moderate; can be enhanced with UHPLC systems.Moderate to low, especially if derivatization is required.[8]High, suitable for screening large numbers of samples.
Cost High initial instrument cost and operational expenses.[3]Moderate to high instrument cost.Lower cost per sample and for initial setup.[3]
Derivatization Not always necessary, but can be used to improve sensitivity.[9]Often required to increase volatility and thermal stability.[6][8]Not applicable.

Experimental Protocols

LC-MS/MS Method for N-Acyl Ethanolamine (B43304) (NAE) Quantification in Plasma

This protocol provides a general framework for quantifying NAEs in a plasma matrix. Optimization may be required based on the specific analytes and instrumentation.

a. Sample Preparation (Liquid-Liquid Extraction) [3]

  • To 100 µL of plasma, add an internal standard solution (e.g., deuterated NAEs).[3]

  • Add 1 mL of a cold organic solvent mixture (e.g., chloroform:methanol (B129727), 2:1 v/v).

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.[3]

  • Carefully transfer the lower organic layer to a clean tube.[3]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

b. LC-MS/MS Analysis

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system.[8]

  • Column: A C18 reversed-phase column (e.g., Waters HSS T3, 1.8 µm, 2.1 × 100 mm).[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile/isopropanol (v/v) with 0.1% formic acid.[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Injection Volume: 5-50 µL.[8]

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Dynamic Multiple Reaction Monitoring (dMRM) is often employed for targeted quantification to maximize sensitivity and coverage.[8]

GC-MS Method for Low Molecular Weight Fatty Acid Amides

This protocol is suitable for the analysis of mixtures of low molecular weight fatty acids and their corresponding primary and N-acyl amides.[4]

a. Sample Preparation

  • For solid samples, an extraction step using a suitable solvent like methanol may be required.[7]

  • Derivatization (e.g., trifluoroethylation) is often necessary to increase the volatility of the amides.[6]

b. GC-MS Analysis [4]

  • GC System: Varian Model 1860 or similar.[4]

  • Column: Chromosorb 101 (100/120 mesh) packed in a 4 ft x 1/4 in. aluminum tube.[4]

  • Carrier Gas: Helium at a flow rate of 40 ml/min.[4]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program: Start at 160°C, hold for 6 minutes, then ramp at 12°C/min to 230°C.[4]

  • MS System: A mass spectrometer such as a Consolidated Electrodynamics Corporation Model 21-104.[4]

  • Ionization: Electron impact (EI) at 70 eV.[10]

ELISA Method for Anandamide (AEA) Quantification

This protocol outlines a competitive ELISA for the quantification of AEA.

a. Assay Principle The assay is based on the competition between AEA in the sample and a fixed amount of labeled AEA for a limited number of binding sites on an anti-AEA antibody. The amount of labeled AEA bound to the antibody is inversely proportional to the concentration of AEA in the sample.[3]

b. Assay Procedure [3]

  • Preparation: Prepare all reagents, samples, and standards according to the kit manufacturer's manual.[3]

  • Standard/Sample Addition: Add a specific volume of standard or sample to each well of the antibody-coated microplate.[3]

  • Competitive Binding: Add the enzyme-conjugated AEA to each well and incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark for color development.[3]

  • Stopping the Reaction: Add a stop solution to terminate the reaction.[3]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[3]

Mandatory Visualizations

Signaling Pathway

N-acyl amides are a class of lipid signaling molecules that interact with various receptors to modulate physiological processes.[1] One prominent example is the interaction of N-arachidonoyl ethanolamine (anandamide) with cannabinoid and TRPV1 receptors.

N_Acyl_Amide_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_influx Ca2+ Influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD Activates Anandamide_synthesis Anandamide Synthesis NAPE_PLD->Anandamide_synthesis Anandamide_release Anandamide Release Anandamide_synthesis->Anandamide_release CB1R CB1 Receptor Anandamide_release->CB1R Binds TRPV1 TRPV1 Receptor Anandamide_release->TRPV1 Binds Signaling_cascade Downstream Signaling CB1R->Signaling_cascade Ca_mobilization Ca2+ Mobilization TRPV1->Ca_mobilization Inhibition_neurotransmitter Inhibition of Neurotransmitter Release Signaling_cascade->Inhibition_neurotransmitter Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample_Collection Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample_Collection->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Reconstitution->LC_MS GC_MS GC-MS Reconstitution->GC_MS ELISA ELISA Reconstitution->ELISA Quantification Quantification LC_MS->Quantification GC_MS->Quantification ELISA->Quantification Validation Cross-Validation Quantification->Validation Interpretation Biological Interpretation Validation->Interpretation Method_Selection Start Start: Need to Quantify N-Acyl Amides High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity High_Throughput High Throughput Screening? High_Sensitivity->High_Throughput No LC_MS Use LC-MS/MS High_Sensitivity->LC_MS Yes Volatile_Analytes Analytes Volatile or Derivatizable? High_Throughput->Volatile_Analytes No ELISA Use ELISA High_Throughput->ELISA Yes Volatile_Analytes->LC_MS No GC_MS Use GC-MS Volatile_Analytes->GC_MS Yes

References

Comparative Analysis of N-Acyl Alaninols: The Influence of Acyl Chain Length on Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl alaninols are a class of lipid molecules that have garnered significant interest in the scientific community due to their diverse biological activities, including the induction of apoptosis in cancer cells, and their potential as components in drug delivery systems.[1] Structurally, they consist of an alanine (B10760859) amino acid whose carboxyl group has been reduced to a hydroxyl group, and whose amino group is acylated with a fatty acid. The length of this acyl chain is a critical determinant of the molecule's physicochemical properties and its biological efficacy. This guide provides a comparative analysis of N-acyl alaninols with different acyl chains, supported by experimental data, to aid researchers in the selection and design of these molecules for therapeutic and biotechnological applications.

Physicochemical Properties: A Comparative Overview

The length of the acyl chain significantly influences the thermotropic phase behavior and the supramolecular organization of N-acyl alaninols. These properties are crucial for their interaction with biological membranes and their formulation into delivery vehicles. Key physicochemical parameters are summarized in the table below, compiled from studies on homologous series of N-acyl-L-alaninols.

Acyl ChainNumber of CarbonsTransition Temperature (Tt) (°C)Transition Enthalpy (ΔHt) (kJ/mol)Transition Entropy (ΔSt) (J/mol·K)d-spacing (Å)
Nonanoyl959.829.187.624.8
Decanoyl1069.434.5100.827.2
Undecanoyl1172.837.2107.529.1
Lauroyl1281.143.8123.731.8
Tridecanoyl1383.546.5130.033.7
Myristoyl1489.852.8145.936.4
Pentadecanoyl1592.055.6152.038.2
Palmitoyl1697.261.5166.241.0
Heptadecanoyl1798.664.0172.142.8
Stearoyl18102.869.9185.345.6
Nonadecanoyl19103.872.0189.947.4
Eicosanoyl20107.077.8204.250.2

Data compiled from studies on N-acyl-L-alaninols.[1]

As the length of the acyl chain increases, there is a clear and linear increase in the transition temperature, transition enthalpy, and transition entropy for both dry and hydrated states of N-acyl-L-alaninols.[1] This indicates that longer acyl chains lead to stronger van der Waals interactions between the molecules, requiring more energy to disrupt the ordered, crystalline state. Powder X-ray diffraction (PXRD) studies have shown that the d-spacings also exhibit a linear dependence on the acyl chain length, with the incremental increase suggesting a tilted bilayer packing arrangement.[1]

Interestingly, studies on the closely related N-acyl-β-alaninols have revealed an odd-even alternation in their thermotropic properties and d-spacings, a phenomenon not as prominently observed in the N-acyl-L-alaninol series.[2]

Structure-Activity Relationship: The Impact of Acyl Chain Length on Cytotoxicity

While direct comparative studies on the biological activity of a homologous series of N-acyl alaninols are limited, research on the structurally similar N-acyl alanines provides valuable insights into the structure-activity relationship. A study by Perinelli et al. investigated the cytotoxicity of N-acyl alanines with varying acyl chain lengths against various cell lines. The findings demonstrate a clear correlation between the length of the hydrocarbon chain and the toxicological profile.[3][4][5]

The cytotoxicity of N-acyl amino acids is influenced by their surface properties, particularly the critical micelle concentration (CMC). The length of the hydrocarbon chain is a major determinant of these surface properties.[3] Generally, as the acyl chain length increases, the molecule becomes more lipophilic, which can enhance its ability to interact with and disrupt cell membranes, leading to increased cytotoxicity. However, this relationship is not always linear and can be influenced by the specific cell type and the overall physicochemical properties of the molecule. The study by Perinelli and colleagues suggests that the hydrocarbon chain length is a key factor in cellular toxicity.[3][5]

Experimental Protocols

Synthesis of N-Acyl Alaninols

N-acyl alaninols can be synthesized through the acylation of alaninol with the corresponding fatty acid chloride.

Materials:

  • L-alaninol

  • Acyl chloride (e.g., lauroyl chloride, myristoyl chloride)

  • Anhydrous solvent (e.g., dichloromethane)

  • Base (e.g., triethylamine)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve L-alaninol and triethylamine (B128534) in anhydrous dichloromethane (B109758) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride dissolved in anhydrous dichloromethane to the stirred solution.

  • Allow the reaction to proceed at 0°C for a specified time, then warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl alaninol.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified N-acyl alaninol.

  • Characterize the final product using techniques such as NMR (1H and 13C), FTIR, and mass spectrometry.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of the N-acyl alaninols.

Procedure:

  • Accurately weigh a small amount of the N-acyl alaninol sample (typically 1-5 mg) into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) over a desired temperature range that encompasses the phase transition.

  • Record the heat flow as a function of temperature. The phase transition will appear as a peak in the thermogram.

  • From the thermogram, determine the onset temperature of the transition (Tt), the peak temperature, and the enthalpy of the transition (ΔHt) by integrating the area under the peak.

  • The transition entropy (ΔSt) can be calculated using the equation: ΔSt = ΔHt / Tt (in Kelvin).

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the packing arrangement of the N-acyl alaninols in the solid state.

Procedure:

  • Finely grind the N-acyl alaninol sample to a homogenous powder.

  • Mount the powdered sample onto a sample holder.

  • Place the sample holder in the diffractometer.

  • Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).

  • Rotate the sample and the detector to scan a range of 2θ angles.

  • Record the intensity of the diffracted X-rays as a function of the 2θ angle.

  • The resulting diffractogram will show a series of peaks at specific 2θ values.

  • Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacing for each diffraction peak.

  • Analyze the pattern of d-spacings to infer the type of molecular packing (e.g., bilayer, interdigitated).

Apoptosis Signaling Pathway

N-acyl alaninols have been reported to induce apoptosis. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, which are the executioners of cell death. The diagram below illustrates the key steps in these pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation (FADD, Procaspase-8) Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Mito Mitochondrion Caspase8->Mito Bid cleavage Caspase3 Active Caspase-3 Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Stress->Bcl2_family Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Procaspase-9) CytoC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis.

Conclusion

The length of the acyl chain is a critical parameter in the design of N-acyl alaninols for therapeutic applications. It systematically modulates the physicochemical properties of these molecules, which in turn influences their biological activity. Longer acyl chains generally lead to higher transition temperatures and more stable packing, which can affect their interaction with cell membranes and their potential as drug delivery vehicles. Furthermore, the acyl chain length is a key determinant of cytotoxicity. This comparative guide provides a foundational understanding for researchers to rationally design and select N-acyl alaninols with tailored properties for specific applications in drug development and biomedical research. Further studies are warranted to establish a more detailed quantitative structure-activity relationship for the biological effects of N-acyl alaninols, particularly concerning their pro-apoptotic activity.

References

Validating the Specificity of a Novel N-palmitoyl-R-alaninol Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a new antibody developed against N-palmitoyl-R-alaninol, a member of the growing N-acyl amide family of endogenous signaling lipids. N-acyl amides are increasingly recognized for their roles in a variety of physiological processes, including inflammation, pain perception, and metabolic regulation. Consequently, the availability of highly specific antibodies is crucial for the accurate elucidation of their cellular and systemic functions.

This document outlines key experimental protocols and presents a comparative analysis of the new N-palmitoyl-R-alaninol antibody against hypothetical alternative antibodies. The presented data is illustrative and serves to guide researchers in their own validation studies.

Putative Signaling Pathway of N-palmitoyl-R-alaninol

While the precise signaling pathway for N-palmitoyl-R-alaninol is yet to be fully elucidated, based on the known mechanisms of structurally similar N-acyl amides, a putative pathway can be proposed. Many N-acyl amides exert their effects through G-protein coupled receptors (GPCRs) or Transient Receptor Potential (TRP) channels.[1] For instance, N-palmitoyl-serine and N-palmitoyl-tyrosine have been identified as antagonists of lysophosphatidic acid receptors, a class of GPCRs.[2] Furthermore, N-palmitoyl-glycine has been shown to modulate calcium influx in sensory neurons.[3]

The following diagram illustrates a hypothetical signaling cascade initiated by N-palmitoyl-R-alaninol binding to a putative GPCR, leading to downstream cellular responses.

N_palmitoyl_R_alaninol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPA N-palmitoyl-R-alaninol GPCR Putative GPCR NPA->GPCR Binding G_protein G-protein (Gα, Gβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., PLC) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Ca_Release Ca²⁺ Release Second_Messenger->Ca_Release PKC_Activation PKC Activation Second_Messenger->PKC_Activation Downstream_Signaling Downstream Signaling Cascades Ca_Release->Downstream_Signaling PKC_Activation->Downstream_Signaling Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Downstream_Signaling->Cellular_Response

Caption: Putative signaling pathway of N-palmitoyl-R-alaninol via a G-protein coupled receptor.

Experimental Protocols for Antibody Specificity Validation

Rigorous validation of a new antibody is paramount to ensure its specificity and reliability in various applications. The following are detailed protocols for essential validation experiments.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a fundamental technique to determine the antibody's titer, binding affinity (EC50), and cross-reactivity against structurally related lipids.

Experimental Protocol:

  • Lipid Coating: Dissolve N-palmitoyl-R-alaninol and other lipids to be tested (e.g., N-palmitoyl-S-alaninol, N-palmitoyl-glycine, palmitic acid) in an appropriate organic solvent (e.g., ethanol). Coat 96-well ELISA plates with the lipid solutions (typically 1-5 µg/mL) and allow the solvent to evaporate, leaving the lipid adsorbed to the well surface.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Add serial dilutions of the new N-palmitoyl-R-alaninol antibody to the wells and incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution and incubate in the dark until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

ELISA_Workflow cluster_workflow ELISA Workflow Coat Coat Plate with Lipid Block Block Wells Coat->Block Primary_Ab Add Primary Antibody Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Add HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Add TMB Substrate & Stop Solution Wash2->Detect Read Read Absorbance at 450 nm Detect->Read

Caption: Workflow for Enzyme-Linked Immunosorbent Assay (ELISA).

Western Blot (Lipid-Protein Overlay Assay)

A lipid-protein overlay assay, often referred to as a "fat blot," is a modified Western blot technique used to assess the specificity of an antibody for a particular lipid that is spotted onto a membrane.[4][5]

Experimental Protocol:

  • Lipid Spotting: Spot serial dilutions of N-palmitoyl-R-alaninol and other control lipids onto a nitrocellulose or PVDF membrane and allow to dry completely.

  • Blocking: Block the membrane in a blocking buffer (e.g., 3% BSA in TBS-T) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the new N-palmitoyl-R-alaninol antibody at an optimized concentration in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the signal intensity of the spots to determine the signal-to-noise ratio and assess cross-reactivity.

Western_Blot_Workflow cluster_workflow Western Blot (Lipid-Protein Overlay) Workflow Spot Spot Lipids on Membrane Block Block Membrane Spot->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Add ECL Substrate Wash2->Detect Image Image Chemiluminescence Detect->Image

Caption: Workflow for Western Blot (Lipid-Protein Overlay Assay).

Immunocytochemistry (ICC)

Immunocytochemistry allows for the visualization of the subcellular localization of N-palmitoyl-R-alaninol within cells, providing further evidence of the antibody's specificity in a more biological context.

Experimental Protocol:

  • Cell Culture and Fixation: Culture cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If the target is intracellular, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the new N-palmitoyl-R-alaninol antibody at an optimized dilution in the blocking buffer overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

ICC_Workflow cluster_workflow Immunocytochemistry Workflow Fix Fix and Permeabilize Cells Block Block Fix->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with Fluorescent Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mount Counterstain and Mount Wash2->Mount Image Fluorescence Microscopy Mount->Image

Caption: Workflow for Immunocytochemistry (ICC).

Comparison of Antibody Performance

The following tables present hypothetical data comparing the performance of the new N-palmitoyl-R-alaninol antibody with two other hypothetical commercially available antibodies.

Table 1: ELISA Performance Comparison

ParameterNew N-palmitoyl-R-alaninol AntibodyAlternative Antibody AAlternative Antibody B
Titer (1:x dilution) 1:20,0001:10,0001:5,000
EC50 (nM) 51530
Cross-reactivity (%)
N-palmitoyl-S-alaninol< 1%5%10%
N-palmitoyl-glycine< 0.5%2%8%
Palmitic Acid< 0.1%1%5%
N-stearoyl-R-alaninol< 2%8%15%

Table 2: Western Blot Performance Comparison

ParameterNew N-palmitoyl-R-alaninol AntibodyAlternative Antibody AAlternative Antibody B
Signal-to-Noise Ratio 25158
Cross-reactivity (%)
N-palmitoyl-S-alaninol< 2%7%12%
N-palmitoyl-glycine< 1%4%10%

Table 3: Immunocytochemistry Performance Comparison

ParameterNew N-palmitoyl-R-alaninol AntibodyAlternative Antibody AAlternative Antibody B
Optimal Dilution 1:10001:5001:200
Staining Intensity ++++++
Background Staining LowModerateHigh
Specific Localization Clear membrane and vesicular stainingDiffuse cytoplasmic stainingHigh non-specific nuclear staining

Conclusion

The validation of a new antibody is a critical process that ensures the generation of reliable and reproducible data. This guide provides a structured approach to validating a novel antibody against N-palmitoyl-R-alaninol, a promising bioactive lipid. By employing a combination of biochemical and cell-based assays, researchers can thoroughly characterize the specificity and performance of their antibody, thereby enabling confident and accurate investigations into the biological roles of this and other N-acyl amides. The use of comparative data, even if hypothetical in this guide, underscores the importance of benchmarking new reagents against existing tools to ascertain their advantages and limitations.

References

A Comparative Guide to the Membrane Interaction of N-acyl Alaninols and N-acylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the membrane interaction of two classes of lipid molecules: N-acyl alaninols and N-acylethanolamines. This information is crucial for researchers in drug development and cell signaling, where understanding how these molecules interact with and modulate cell membranes is key to harnessing their therapeutic potential. While N-acylethanolamines are well-studied signaling molecules, N-acyl alaninols are emerging as compounds of interest, primarily for their potential in drug delivery systems. This guide synthesizes available experimental data to draw a comparative analysis.

At a Glance: Key Differences in Membrane Interaction

FeatureN-acyl AlaninolsN-acylethanolamines
Primary Effect on Membrane Intercalation and disruption of lipid packing, leading to increased permeability.[1][2]Modulation of membrane fluidity and participation in signaling cascades.[3]
Effect on Membrane Fluidity Data is limited, but they are suggested to increase membrane fluidity to enhance drug permeation.[2]Acyl chain-dependent; for example, N-oleoylethanolamine increases membrane fluidity.
Interaction with Phospholipids (B1166683) Shows good miscibility with phospholipids like DMPC up to a certain molar ratio, beyond which phase separation occurs.[1][4]Intercalates into the lipid bilayer, with a preference for more fluid regions.
Known Signaling Pathways No specific signaling pathways directly initiated by membrane interaction have been identified to date. Their primary role appears to be as membrane permeation enhancers.[2][5][6]Well-established roles in the endocannabinoid system, activating receptors like CB1 and CB2, and modulating ion channels.[3][7][8][9]
Therapeutic Potential Primarily investigated as chemical enhancers for transdermal drug delivery.[1][2][5][6]Therapeutic targets for pain, inflammation, and neurological disorders due to their signaling roles.[3][7]

Quantitative Analysis of Membrane Interactions

The following table summarizes quantitative data from differential scanning calorimetry (DSC) studies on the interaction of N-myristoyl-β-alaninol (a type of N-acyl alaninol) and N-oleoylethanolamine with dimyristoylphosphatidylcholine (B1235183) (DMPC) liposomes.

ParameterN-myristoyl-β-alaninol (NMBAOH) in DMPCN-oleoylethanolamine (OEA) in DMPC
Effect on Main Phase Transition Temperature (Tm) Broadens and shifts the Tm of DMPC to lower temperatures with increasing NMBAOH concentration up to 45 mol%.Causes a concentration-dependent decrease in the phase transition temperature of DMPC.
Enthalpy of Main Transition (ΔH) The enthalpy of the main transition of DMPC decreases with increasing concentrations of NMBAOH.A decrease in the enthalpy of the main transition is observed, indicating a disruption of the lipid packing.
Miscibility Miscible with DMPC up to 45 mol%, with phase separation occurring at higher concentrations.[1][4]Partitions into the lipid bilayer, showing a preference for more fluid domains.

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from separate studies and should be interpreted with this in mind.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize the membrane interactions of N-acyl alaninols and N-acylethanolamines.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to study the phase transitions of lipids in model membranes. It measures the heat flow associated with thermal transitions, providing information on the stability of the lipid bilayer and the effect of incorporated molecules.[10][11][12][13][14]

Protocol for Analyzing Liposome-Drug Interactions:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving the desired phospholipid (e.g., DMPC) and the N-acyl alaninol or N-acylethanolamine in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • DSC Sample Preparation:

    • Transfer a precise amount of the liposome suspension into a DSC sample pan.

    • Use the same buffer as a reference in a separate pan.

    • Seal the pans hermetically to prevent any loss of water during the heating process.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature well below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1-5°C/min) over a range that encompasses the lipid phase transition.

    • Record the heat flow as a function of temperature. The resulting thermogram will show peaks corresponding to phase transitions.

  • Data Analysis:

    • Determine the main phase transition temperature (Tm) from the peak of the transition.

    • Calculate the enthalpy of the transition (ΔH) by integrating the area under the peak.

    • Compare the Tm and ΔH of the liposomes containing the N-acyl derivative to those of pure lipid liposomes to determine the effect of the compound on the bilayer.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the structure, dynamics, and interactions of molecules at an atomic level. In the context of membrane interactions, it can provide information on the location and orientation of small molecules within the lipid bilayer and their effect on lipid dynamics.[15][16][17][18][19]

Protocol for Studying Small Molecule-Lipid Interactions:

  • Sample Preparation:

    • Prepare small unilamellar vesicles (SUVs) or other suitable model membrane systems incorporating the N-acyl alaninol or N-acylethanolamine.

    • The choice of lipid and the concentration of the molecule of interest will depend on the specific research question.

    • Isotopically labeled lipids or small molecules (e.g., with 2H, 13C, or 15N) can be used to enhance the signal and provide more detailed information.

  • NMR Data Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire NMR spectra using a high-field NMR spectrometer.

    • Different NMR experiments can be performed, such as 1D proton or phosphorus spectra, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to determine spatial proximity between the small molecule and lipids, and solid-state NMR techniques for more ordered systems.

  • Data Analysis:

    • Analyze changes in the chemical shifts of the lipid and small molecule signals upon interaction. These changes can indicate the location of the interaction.

    • Use NOESY data to identify specific points of contact between the molecule and the lipid bilayer.

    • Analyze relaxation data to understand the dynamics of the small molecule and the lipids in the membrane.

Visualization of Pathways and Workflows

N-acylethanolamine Biosynthesis and Signaling Pathway

N-acylethanolamines are synthesized from membrane phospholipids and are involved in a variety of signaling pathways, most notably the endocannabinoid system.[7][8][9][20]

NAE_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipid NAT N-acyltransferase PL->NAT Acyl chain donor PE Phosphatidylethanolamine PE->NAT Acyl chain acceptor NAPE N-acyl-phosphatidylethanolamine NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-acylethanolamine (e.g., Anandamide) CB1_R CB1 Receptor NAE->CB1_R Binding & Activation FAAH FAAH NAE->FAAH Degradation Signaling Downstream Signaling (e.g., inhibition of adenylyl cyclase) CB1_R->Signaling NAT->NAPE Biosynthesis NAPE_PLD->NAE Hydrolysis AA_Eth Arachidonic Acid + Ethanolamine FAAH->AA_Eth

Caption: Biosynthesis and signaling of N-acylethanolamines in a neuronal cell.

Experimental Workflow for Membrane Interaction Analysis

The following diagram illustrates a typical workflow for comparing the membrane interaction of N-acyl alaninols and N-acylethanolamines.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation & Comparison Liposome_NAA Liposomes + N-acyl alaninol DSC Differential Scanning Calorimetry (DSC) Liposome_NAA->DSC NMR NMR Spectroscopy Liposome_NAA->NMR Fluorescence Fluorescence Spectroscopy Liposome_NAA->Fluorescence Liposome_NAE Liposomes + N-acylethanolamine Liposome_NAE->DSC Liposome_NAE->NMR Liposome_NAE->Fluorescence Control Control Liposomes (no additive) Control->DSC Control->NMR Control->Fluorescence Tm_dH Phase Transition (Tm, ΔH) DSC->Tm_dH Location Molecular Location & Orientation NMR->Location Fluidity Membrane Fluidity (Anisotropy) Fluorescence->Fluidity Comparison Comparative Analysis Tm_dH->Comparison Fluidity->Comparison Location->Comparison

Caption: A generalized workflow for the comparative analysis of membrane interactions.

Conclusion

N-acyl alaninols and N-acylethanolamines, while structurally similar, appear to have distinct modes of interaction with lipid membranes, leading to different biological outcomes. N-acylethanolamines are established signaling molecules that modulate membrane properties as part of their function. In contrast, the current body of research suggests that N-acyl alaninols primarily act as physical agents that disrupt membrane packing, a property that is being explored for enhancing drug delivery across biological barriers.

Further direct comparative studies are necessary to fully elucidate the nuanced differences in their membrane interactions and to explore the potential for N-acyl alaninols in signaling roles beyond their current application in drug delivery. Researchers are encouraged to utilize the experimental protocols outlined in this guide to contribute to a more comprehensive understanding of these fascinating lipid molecules.

References

A Head-to-Head Comparison of N-palmitoyl-R-alaninol with Known Apoptosis Inducers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the apoptotic potential of the novel synthetic compound, N-palmitoyl-R-alaninol, against well-established inducers: Staurosporine (B1682477), Etoposide (B1684455), and TRAIL. Due to the novelty of N-palmitoyl-R-alaninol, its pro-apoptotic activity is hypothesized based on the known effects of its constituent, palmitic acid, a saturated fatty acid demonstrated to induce apoptosis in various cell lines.

This guide outlines the distinct mechanisms of these inducers, presents hypothetical comparative data, and provides detailed experimental protocols to facilitate a comprehensive in-house evaluation of N-palmitoyl-R-alaninol.

Comparative Overview of Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical physiological process. Its dysregulation is a hallmark of many diseases, including cancer. The induction of apoptosis is a key strategy in cancer therapy. Below is a comparison of the signaling pathways of established inducers and the proposed pathway for N-palmitoyl-R-alaninol.

N-palmitoyl-R-alaninol (Hypothesized) , building on the known actions of palmitic acid, is postulated to induce apoptosis through the intrinsic (mitochondrial) pathway. Palmitic acid has been shown to induce endoplasmic reticulum (ER) stress and increase the production of reactive oxygen species (ROS)[1][2][3][4]. This cellular stress can lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax, and the suppression of anti-apoptotic members like Bcl-2[1][3]. The subsequent loss of mitochondrial membrane potential results in the release of cytochrome c, activating the caspase cascade.

Staurosporine , a potent but non-selective protein kinase inhibitor, is a widely used tool to induce apoptosis in a variety of cell types[5][6]. Its primary mechanism involves the inhibition of a broad range of protein kinases, which disrupts intracellular signaling and leads to the activation of the intrinsic apoptotic pathway. This activation is characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3[5][6][7][8].

Etoposide is a topoisomerase II inhibitor that causes DNA strand breaks, triggering a DNA damage response[9][10][11]. This genotoxic stress activates the tumor suppressor protein p53, which in turn can transcriptionally upregulate pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization and apoptosis through the intrinsic pathway[9][11][12].

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a cytokine that induces apoptosis by binding to its death receptors (DR4 and DR5) on the cell surface[13][14]. This binding initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8[15][16]. Activated caspase-8 can then directly cleave and activate executioner caspases (e.g., caspase-3) or cleave Bid to tBid, which activates the mitochondrial pathway, thereby amplifying the apoptotic signal[16].

Quantitative Data Comparison

The following table summarizes the expected outcomes from key apoptosis assays when treating a model cancer cell line (e.g., Jurkat or HeLa) with N-palmitoyl-R-alaninol and the known inducers. The values for N-palmitoyl-R-alaninol are hypothetical and serve as a benchmark for experimental validation.

Parameter N-palmitoyl-R-alaninol (Hypothetical) Staurosporine Etoposide TRAIL Untreated Control
% Apoptotic Cells (Annexin V+/PI-) 40-60%70-90%50-70%60-80%< 5%
Relative Caspase-3/7 Activity 4-6 fold increase8-12 fold increase6-9 fold increase7-10 fold increase1-fold (baseline)
Cleaved PARP Levels (Western Blot) Moderate increaseStrong increaseStrong increaseStrong increaseUndetectable
Bax/Bcl-2 Ratio (Western Blot) Significant increaseModerate increaseSignificant increaseNo significant changeBaseline
Cleaved Caspase-8 Levels (Western Blot) No significant changeNo significant changeNo significant changeStrong increaseUndetectable

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols for key apoptosis assays are provided.

Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with N-palmitoyl-R-alaninol, staurosporine, etoposide, or TRAIL for the desired time. Include an untreated control.

  • Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17][18]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Measurement of Caspase-3/7 Activity

This assay quantifies the activity of the executioner caspases, caspase-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Treated and untreated cells in culture medium

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treat cells with the respective apoptosis inducers for the desired time.

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[19]

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence of each sample using a luminometer.

Detection of Apoptosis-Related Proteins by Western Blot

This technique is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-cleaved caspase-8, and anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, harvest and wash the cells with cold PBS.

  • Lyse the cells in ice-cold lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometric analysis can be performed to quantify the protein levels relative to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for this comparative study.

Apoptosis_Pathways cluster_NPA N-palmitoyl-R-alaninol (Hypothesized) cluster_Staurosporine Staurosporine cluster_Etoposide Etoposide cluster_TRAIL TRAIL NPA N-palmitoyl-R-alaninol ER_Stress_ROS ER Stress / ROS NPA->ER_Stress_ROS Bax_NPA Bax activation ER_Stress_ROS->Bax_NPA Bcl2_NPA Bcl-2 inhibition ER_Stress_ROS->Bcl2_NPA Mitochondrion_NPA Mitochondrion Cytochrome_c_NPA Cytochrome c release Mitochondrion_NPA->Cytochrome_c_NPA Bax_NPA->Mitochondrion_NPA Bcl2_NPA->Mitochondrion_NPA Caspase9_NPA Caspase-9 Cytochrome_c_NPA->Caspase9_NPA Caspase3_NPA Caspase-3 Caspase9_NPA->Caspase3_NPA Apoptosis_NPA Apoptosis Caspase3_NPA->Apoptosis_NPA Staurosporine Staurosporine PKC Protein Kinases Staurosporine->PKC Mitochondrion_Stauro Mitochondrion PKC->Mitochondrion_Stauro Cytochrome_c_Stauro Cytochrome c release Mitochondrion_Stauro->Cytochrome_c_Stauro Caspase9_Stauro Caspase-9 Cytochrome_c_Stauro->Caspase9_Stauro Caspase3_Stauro Caspase-3 Caspase9_Stauro->Caspase3_Stauro Apoptosis_Stauro Apoptosis Caspase3_Stauro->Apoptosis_Stauro Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII DNA_Damage DNA Damage TopoII->DNA_Damage p53 p53 activation DNA_Damage->p53 Bax_Eto Bax activation p53->Bax_Eto Mitochondrion_Eto Mitochondrion Cytochrome_c_Eto Cytochrome c release Mitochondrion_Eto->Cytochrome_c_Eto Bax_Eto->Mitochondrion_Eto Caspase9_Eto Caspase-9 Cytochrome_c_Eto->Caspase9_Eto Caspase3_Eto Caspase-3 Caspase9_Eto->Caspase3_Eto Apoptosis_Eto Apoptosis Caspase3_Eto->Apoptosis_Eto TRAIL TRAIL DR4_5 DR4/DR5 TRAIL->DR4_5 DISC DISC formation DR4_5->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3_TRAIL Caspase-3 Caspase8->Caspase3_TRAIL Apoptosis_TRAIL Apoptosis Caspase3_TRAIL->Apoptosis_TRAIL

Caption: Comparative signaling pathways of apoptosis inducers.

Experimental_Workflow cluster_assays Apoptosis Assays start Cell Culture (e.g., Jurkat, HeLa) treatment Treatment with Inducers: - N-palmitoyl-R-alaninol - Staurosporine - Etoposide - TRAIL - Untreated Control start->treatment flow_cytometry Annexin V/PI Staining (Flow Cytometry) treatment->flow_cytometry caspase_assay Caspase-3/7 Activity (Luminescence Assay) treatment->caspase_assay western_blot Protein Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis and Comparison flow_cytometry->data_analysis caspase_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for comparative analysis.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of N-Acyl-L-Alaninols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel therapeutic compounds is a critical step in the journey from laboratory to clinic. Among the diverse classes of bioactive lipids, N-acyl-L-alaninols have garnered interest for their potential pharmacological activities. However, their success as therapeutic agents is intrinsically linked to their metabolic stability. This guide offers a comparative overview of the metabolic stability of a series of N-acyl-L-alaninols, supported by established experimental protocols and illustrative data to inform drug design and development strategies.

The metabolic stability of a drug candidate dictates its half-life and clearance, thereby influencing its dosing regimen and overall therapeutic efficacy. N-acyl-L-alaninols, characterized by an acyl chain of varying length and saturation attached to an L-alaninol headgroup, are subject to metabolic transformation, primarily by hepatic enzymes. The lipophilicity and structure of the acyl chain are key determinants of this stability. While direct comparative studies on a homologous series of N-acyl-L-alaninols are not extensively available in the public domain, this guide synthesizes established principles of drug metabolism to present a representative comparison.

In Vitro Metabolic Stability: A Comparative Analysis

The primary method for assessing the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The key parameters derived from this assay are the half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.

The following table presents illustrative data for the metabolic stability of a series of N-acyl-L-alaninols with varying saturated acyl chain lengths in human liver microsomes. This data is representative and intended to demonstrate the expected structure-metabolism relationship, where increased acyl chain length generally leads to greater metabolic stability due to increased lipophilicity and potentially altered binding to metabolic enzymes.

CompoundAcyl ChainMolecular Weight ( g/mol )Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N-Lauroyl-L-alaninolC12:0299.482527.7
N-Myristoyl-L-alaninolC14:0327.534515.4
N-Palmitoyl-L-alaninolC16:0355.59709.9
N-Stearoyl-L-alaninolC18:0383.64>120<5.8
N-Oleoyl-L-alaninolC18:1381.62957.3

Note: The data presented in this table is illustrative and based on general principles of drug metabolism. Actual experimental values may vary.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable metabolic stability data.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Materials and Reagents:

  • Test N-acyl-L-alaninols (e.g., N-Lauroyl-L-alaninol, N-Myristoyl-L-alaninol, N-Palmitoyl-L-alaninol, N-Stearoyl-L-alaninol, N-Oleoyl-L-alaninol)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally related but chromatographically distinct compound)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

2. Preparation of Solutions:

  • Prepare stock solutions of test compounds and controls (typically 10 mM in DMSO).

  • Prepare a working solution of the NADPH regenerating system in 0.1 M phosphate buffer.

  • Prepare a suspension of HLM in 0.1 M phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

3. Incubation Procedure:

  • Pre-warm the HLM suspension and NADPH regenerating system solution to 37°C.

  • In a 96-well plate, add the HLM suspension to each well.

  • Add the test compound or control to the wells to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.

  • Incubate the plate at 37°C with continuous shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

4. Sample Analysis:

  • Seal the plate and centrifuge at 4°C to precipitate the microsomal proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Process

To better understand the experimental process and potential metabolic pathways, the following diagrams are provided.

Experimental_Workflow A Preparation of Reagents (Test Compounds, HLM, NADPH) B Incubation at 37°C (Initiate with NADPH) A->B Add to Incubation Plate C Time-Point Sampling & Reaction Quenching (ACN) B->C At t=0, 5, 15, 30, 60, 120 min D Protein Precipitation (Centrifugation) C->D E Supernatant Analysis (LC-MS/MS) D->E F Data Analysis (t½, CLint Calculation) E->F

Experimental workflow for the in vitro microsomal stability assay.

Metabolic_Pathway Parent N-Acyl-L-alaninol CYP450 Cytochrome P450 (Phase I Metabolism) Parent->CYP450 Hydroxylated Hydroxylated Metabolite (on Acyl Chain) CYP450->Hydroxylated UGT UGT Enzymes (Phase II Metabolism) Hydroxylated->UGT Glucuronide Glucuronide Conjugate UGT->Glucuronide Excretion Excretion Glucuronide->Excretion

A potential metabolic pathway for N-acyl-L-alaninols.

Conclusion

The metabolic stability of N-acyl-L-alaninols is a key parameter influencing their potential as therapeutic agents. While direct comparative data is limited, the provided framework and illustrative data highlight the importance of the acyl chain in determining their metabolic fate. As a general trend, increasing the length of the saturated acyl chain is expected to enhance metabolic stability. The detailed experimental protocol provided herein offers a standardized approach for researchers to generate robust and comparable data for their specific N-acyl-L-alaninol candidates. This information is invaluable for making informed decisions in the drug development process, guiding lead optimization, and ultimately, predicting in vivo pharmacokinetic behavior. Further studies are warranted to build a comprehensive public database of the metabolic stability of this promising class of compounds.

A Comparative Guide to N-palmitoyl-R-alaninol Extraction: Benchmarking a Novel Method Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new N-palmitoyl-R-alaninol extraction method against established liquid-liquid extraction (LLE) and solid-phase extraction (SPE) protocols. The following sections detail the experimental methodologies, present comparative quantitative data, and illustrate relevant biological pathways to aid researchers in selecting the most appropriate extraction technique for their specific needs.

Data Presentation: A Quantitative Comparison of Extraction Efficiencies

The selection of an optimal extraction method is critical for the accurate quantification of N-palmitoyl-R-alaninol in biological matrices. The following table summarizes the performance of the new method alongside established LLE and SPE protocols, using data from studies on structurally similar N-acyl amides to provide a comparative benchmark.

Parameter New N-palmitoyl-R-alaninol Extraction Method (Hypothetical Data) Established Liquid-Liquid Extraction (LLE) - Folch Method Established Solid-Phase Extraction (SPE)
Analyte N-palmitoyl-R-alaninolGeneral LipidsAnandamide
Matrix Human PlasmaHuman LDLHuman Plasma
Extraction Efficiency / Recovery 92%High for a broad range of lipids[1]60%[2]
Limit of Quantification (LOQ) 5 fmol/mLDependent on downstream analysis8 fmol/mL[2]
Limit of Detection (LOD) 2 fmol/mLDependent on downstream analysis4 fmol/mL[2]
Throughput High (96-well plate format)Low to MediumHigh (automated systems available)[2]
Solvent Consumption LowHigh[3]Low
Cost per Sample LowLow to MediumMedium to High
Reproducibility (CV%) < 5%Variable, operator-dependentHigh (< 10%)

Experimental Protocols: Detailed Methodologies

Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. This section provides detailed methodologies for the novel extraction technique and the established LLE and SPE methods.

New N-palmitoyl-R-alaninol Extraction Method

This novel protocol is designed for high-throughput applications, minimizing solvent usage and maximizing recovery from plasma samples.

Materials:

  • Human plasma

  • Internal Standard (N-palmitoyl-R-alaninol-d4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • 96-well protein precipitation plate

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • To 100 µL of human plasma in a 96-well plate, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each well to precipitate proteins.

  • Seal the plate and vortex for 2 minutes at 1200 rpm.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Established Liquid-Liquid Extraction (LLE): The Folch Method

The Folch method is a widely recognized LLE protocol for the extraction of a broad spectrum of lipids from biological samples.[1][3]

Materials:

Procedure:

  • Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample.

  • Allow the homogenate to mix for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform layer, which contains the lipids.

  • Wash the chloroform layer with a small volume of a 1:1 mixture of methanol and water.

  • Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Established Solid-Phase Extraction (SPE) for N-acyl amides

SPE offers a more controlled and often automated approach to sample cleanup and concentration, with various sorbents available for specific applications.[2]

Materials:

  • Human plasma

  • Internal Standard (e.g., anandamide-d8)

  • SPE cartridges (e.g., C18)

  • Methanol

  • Water

  • Hexane (B92381)

  • Ethyl acetate

  • SPE manifold

Procedure:

  • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Pre-treat the plasma sample by adding the internal standard and diluting with water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water to remove polar impurities.

  • Wash the cartridge with 2 mL of hexane to elute non-polar, interfering lipids.

  • Elute the N-acyl amides with 2 mL of ethyl acetate.

  • Evaporate the eluate under a stream of nitrogen and reconstitute for LC-MS/MS analysis.

Visualizing the Process and Pathway

To further elucidate the experimental workflow and the biological context of N-palmitoyl-R-alaninol, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Plasma Sample IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for the new N-palmitoyl-R-alaninol extraction method.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPA N-palmitoyl-R-alaninol GPCR GPCR NPA->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Postulated signaling pathway for N-palmitoyl-R-alaninol via a G-protein coupled receptor.

References

Interspecies Comparison of Endogenous N-acyl-L-alaninol Levels: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of endogenous N-acyl-L-alaninol and the closely related N-acyl-L-alanine levels across different species. N-acyl-L-alaninols are a class of lipid signaling molecules that are gaining attention for their potential therapeutic applications. Understanding their endogenous levels in various species is crucial for preclinical research and drug development. While data specifically on N-acyl-L-alaninols is limited, this guide presents available quantitative data for their immediate precursors, N-acyl-L-alanines, to serve as a valuable reference point.

Quantitative Data Summary

Endogenous levels of N-acyl-L-alanines have been quantified in a limited number of species and tissues, with N-oleoyl-L-alanine being the most studied compound in this subclass. The following table summarizes the available quantitative data. It is important to note that direct comparisons between studies should be made with caution due to variations in analytical methodologies and sample handling.

SpeciesTissue/MatrixN-acyl-L-alanineConcentrationReference
Mouse (ICR)Whole BrainN-oleoyl-L-alanine1.6 ± 1.4 pmol/g[1]
Mouse (ICR)PlasmaN-oleoyl-L-alanineBelow Limit of Quantification[1]

Experimental Protocols

The quantification of N-acyl-L-alaninols and N-acyl-L-alanines in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting these low-abundance endogenous lipids.

Protocol: Quantification of N-oleoyl-L-alanine in Brain and Plasma

This protocol is adapted from a validated method for the quantification of N-oleoyl-L-alanine in mouse brain and plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Materials:

    • Brain tissue or plasma samples

    • Internal Standard (ISTD): e.g., Arachidonoyl glycine-d8 (AraGly-d8)

    • 2:1 Chloroform:Methanol with 2 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF)

    • 1 N Hydrochloric acid (HCl)

    • 0.73% w/v Sodium chloride (NaCl) solution

    • Chloroform

    • Methanol

    • Deionized water

    • Vortex mixer

    • Centrifuge (capable of 3,000 rpm at 4°C)

    • Nitrogen evaporator

  • Procedure:

    • Homogenization (for Brain Tissue): Homogenize brain tissue samples in an appropriate buffer.

    • Extraction:

      • To the brain homogenate or plasma sample, add the ISTD.

      • Add 2:1 chloroform:methanol with PMSF, 1 N HCl, and 0.73% NaCl solution.

      • Vortex thoroughly for 1 minute.

      • Centrifuge at 3,000 rpm at 4°C for 10 minutes to separate the phases.

      • Carefully transfer the lower organic layer to a new tube.

    • Drying and Reconstitution:

      • Dry the collected organic phase under a gentle stream of nitrogen.

      • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions (Representative):

    • Column: A reverse-phase C18 column suitable for lipid analysis.

    • Mobile Phase A: Water with additives such as ammonium (B1175870) acetate (B1210297) and formic acid to improve ionization.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient elution is typically used to separate the analyte from other matrix components.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte and derivatization.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target N-acyl-L-alanine and the ISTD are monitored.

Biosynthesis and Signaling Pathways

The biosynthesis and signaling of N-acyl-L-alaninols are not yet fully elucidated. However, knowledge of the broader N-acyl amino acid (NAAA) pathways provides a foundational understanding.

Biosynthesis and Degradation

N-acyl amino acids are synthesized through the condensation of a fatty acid and an amino acid. Two key enzymes have been implicated in the regulation of NAAA levels:

  • Peptidase M20 domain-containing 1 (PM20D1): A secreted enzyme that can catalyze both the synthesis and hydrolysis of various NAAAs.[3][4][5][6][7]

  • Fatty Acid Amide Hydrolase (FAAH): An intracellular enzyme known for its role in the degradation of endocannabinoids, which also hydrolyzes certain NAAAs.[3][4][8][9][10]

The interplay between these enzymes likely regulates the tissue-specific and circulating levels of N-acyl-L-alanines and, by extension, N-acyl-L-alaninols.

NAAA_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Fatty Acid Fatty Acid PM20D1_syn PM20D1 Fatty Acid->PM20D1_syn Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine) Amino Acid (e.g., Alanine)->PM20D1_syn N-Acyl Amino Acid (e.g., N-Acyl Alanine) N-Acyl Amino Acid (e.g., N-Acyl Alanine) PM20D1_deg PM20D1 N-Acyl Amino Acid (e.g., N-Acyl Alanine)->PM20D1_deg FAAH FAAH N-Acyl Amino Acid (e.g., N-Acyl Alanine)->FAAH PM20D1_syn->N-Acyl Amino Acid (e.g., N-Acyl Alanine) PM20D1_deg->Fatty Acid PM20D1_deg->Amino Acid (e.g., Alanine) FAAH->Fatty Acid FAAH->Amino Acid (e.g., Alanine) GPCR_Signaling N-Acyl Alaninol N-Acyl Alaninol GPCR (e.g., GPR18) GPCR (e.g., GPR18) N-Acyl Alaninol->GPCR (e.g., GPR18) Binds G-Protein G-Protein GPCR (e.g., GPR18)->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response

References

Comparative Proteomic Strategies for Identifying N-palmitoyl-R-alaninol Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern proteomic methodologies for the identification and quantification of protein binding partners for the small molecule N-palmitoyl-R-alaninol. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. The guide details various experimental approaches, presenting key quantitative data in comparative tables and illustrating workflows using diagrams.

Introduction to Target Identification in Proteomics

Identifying the cellular targets of small molecules is a critical step in drug discovery and chemical biology. Proteomics offers a powerful suite of tools to achieve this by analyzing the entire protein complement of a cell or tissue.[1] The primary strategies for identifying small molecule-protein interactions can be broadly categorized into affinity-based and affinity-bead-free methods. This guide will focus on affinity-based approaches coupled with quantitative mass spectrometry, which are well-suited for discovering the binding partners of molecules like N-palmitoyl-R-alaninol.

Affinity-based proteomics typically involves using a modified version of the small molecule (a "probe") to capture its interacting proteins from a complex biological sample.[2][3][4] These captured proteins are then identified and quantified using mass spectrometry. Several quantitative proteomic techniques can be employed, each with its own advantages and limitations.

Comparative Analysis of Quantitative Proteomic Methods

The choice of quantitative proteomic method is critical for the successful identification of true binding partners while minimizing false positives. The most common methods include label-free quantification, isobaric labeling (e.g., TMT and iTRAQ), and stable isotope labeling by amino acids in cell culture (SILAC).[5][6]

Method Principle Advantages Disadvantages Throughput Cost
Label-Free Quantification (LFQ) Compares the signal intensities of peptides across different mass spectrometry runs.[7]No special labeling required, simple experimental setup, unlimited number of samples can be compared.[7]Can be less accurate and reproducible due to variations between runs, susceptible to missing values for low-abundance proteins.[5]HighLow
Tandem Mass Tags (TMT) / Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Chemical labels with the same mass are used to tag peptides from different samples. Reporter ions generated during fragmentation are used for quantification.[7][8]High accuracy and precision, multiplexing of up to 18 samples reduces variability, good for comparing multiple conditions.[7][9]Can underestimate quantification ratios (ratio compression), higher cost per sample, labeling chemistry can be complex.Medium-HighHigh
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are metabolically labeled with "heavy" and "light" amino acids. Labeled proteomes are mixed and analyzed together.[10]Very high accuracy and precision, low experimental variability as samples are mixed early, considered a gold standard for quantitative proteomics.[10]Limited to cell culture experiments, can be expensive for some amino acids, not suitable for tissue samples.Low-MediumMedium-High
Data-Independent Acquisition (DIA) Systematically fragments all precursor ions within a specified mass range, providing a comprehensive digital map of the proteome.[7][9]High reproducibility and quantification accuracy, comprehensive proteome coverage, allows for retrospective data analysis.[7][11]Requires complex data analysis and often a spectral library for identification.[9]HighMedium

Experimental Protocols

A generalized workflow for identifying N-palmitoyl-R-alaninol binding partners using an affinity-based approach is outlined below. This protocol can be adapted for use with any of the quantitative proteomic methods described above.

To capture binding partners, N-palmitoyl-R-alaninol needs to be chemically modified to allow for its immobilization on a solid support (e.g., agarose (B213101) or magnetic beads). This typically involves introducing a linker arm with a reactive group (e.g., an alkyne or an amine) that can be coupled to the beads.[4] It is crucial to design the linker in a way that minimizes steric hindrance and preserves the binding affinity of the parent molecule.

  • Cell Lysis: Prepare a cell lysate from the biological system of interest under non-denaturing conditions to preserve protein-protein interactions.

  • Incubation: Incubate the cell lysate with the immobilized N-palmitoyl-R-alaninol probe. A control experiment using beads without the probe or with a non-binding analogue should be run in parallel to identify non-specific binders.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by competing with an excess of free N-palmitoyl-R-alaninol, changing the pH, or using a denaturing agent.

  • Protein Digestion: The eluted proteins are typically denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.

  • Labeling (for TMT/iTRAQ): If using isobaric tags, the resulting peptides from the experimental and control samples are labeled with the respective tags.

  • Sample Cleanup: The peptide mixtures are desalted and purified before mass spectrometry analysis.

  • LC-MS/MS Analysis: The peptide samples are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragment ions.

  • Protein Identification and Quantification: The MS/MS data is searched against a protein database to identify the peptides and, by inference, the proteins. For quantitative proteomics, the relative abundance of each protein in the experimental versus the control sample is determined based on the chosen method (e.g., peptide signal intensity for LFQ, reporter ion intensity for TMT/iTRAQ).

  • Hit Identification: Proteins that are significantly enriched in the N-palmitoyl-R-alaninol pull-down compared to the control are considered potential binding partners.

Visualizing the Workflow and Potential Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated following the identification of binding partners.

Experimental_Workflow cluster_Preparation Probe Preparation & Cell Lysis cluster_PullDown Affinity Purification cluster_MS Mass Spectrometry Analysis N-palmitoyl-R-alaninol N-palmitoyl-R-alaninol Affinity Probe Affinity Probe N-palmitoyl-R-alaninol->Affinity Probe Chemical Synthesis Immobilized Probe Immobilized Probe Affinity Probe->Immobilized Probe Bead Coupling Incubation Incubation Immobilized Probe->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Digestion Digestion Elution->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Binding Partners Binding Partners Data Analysis->Binding Partners

Caption: A generalized workflow for identifying N-palmitoyl-R-alaninol binding partners.

Signaling_Pathway N-palmitoyl-R-alaninol N-palmitoyl-R-alaninol Target Protein A Target Protein A N-palmitoyl-R-alaninol->Target Protein A Binds & Activates Kinase B Kinase B Target Protein A->Kinase B Inhibits Transcription Factor C Transcription Factor C Kinase B->Transcription Factor C No longer phosphorylates Gene Expression Gene Expression Transcription Factor C->Gene Expression Initiates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A hypothetical signaling pathway involving an N-palmitoyl-R-alaninol binding partner.

Conclusion

The identification of N-palmitoyl-R-alaninol binding partners is an essential step towards understanding its biological function. The choice of the comparative proteomic method will depend on the specific experimental context, including the biological system, the number of conditions to be compared, and the available resources. While label-free methods offer a cost-effective and straightforward approach, label-based techniques like TMT and SILAC generally provide higher accuracy and precision.[5] Affinity purification coupled with quantitative mass spectrometry provides a robust framework for discovering and quantifying these interactions, paving the way for further validation and functional studies.

References

A Comparative Analysis of (R)-N-(1-Hydroxypropan-2-yl)palmitamide and Standard-of-Care Drugs in Inflammatory and Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of (R)-N-(1-Hydroxypropan-2-yl)palmitamide, a metabolically stable analogue of the endogenous anti-inflammatory and analgesic compound Palmitoylethanolamide (PEA), with standard-of-care drugs for inflammatory and neuropathic pain. While direct head-to-head clinical data for this compound is emerging, this comparison leverages the extensive preclinical and clinical data available for PEA and highlights key in vitro findings for its R-isomer.

Executive Summary

This compound, also known as (R)-palmitoyl-(1-methyl) ethanolamide (MePEA1), demonstrates comparable in vitro anti-inflammatory efficacy to its parent compound, PEA.[1] Notably, it exhibits enhanced metabolic stability due to its resistance to hydrolysis by Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for PEA degradation.[1] This suggests the potential for improved pharmacokinetic and pharmacodynamic properties. This guide presents comparative data from preclinical and clinical studies of PEA against standard-of-care drugs such as Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and gabapentinoids, providing a framework for evaluating the therapeutic potential of this compound.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies, comparing the efficacy of PEA (as a proxy for this compound) with standard-of-care drugs in relevant models of inflammatory and neuropathic pain.

Table 1: Preclinical Efficacy in a Model of Acute Inflammation (Carrageenan-Induced Paw Edema)

CompoundDoseRoute of AdministrationTime Point% Inhibition of EdemaReference
PEA10 mg/kgi.p.3 hours~50%Fictionalized Data Based on Typical Results
Indomethacin (B1671933) (NSAID)5 mg/kgi.p.3 hours~60%Fictionalized Data Based on Typical Results
Vehicle-i.p.3 hours0%Fictionalized Data Based on Typical Results

Table 2: Clinical Efficacy in Inflammatory Pain (Temporomandibular Joint Disorder)

TreatmentDaily DosageDurationPain Reduction (VAS)Improvement in Masticatory Functionp-value (vs. Ibuprofen)Reference
PEA900 mg14 daysSignificantly higherSignificantly higherp < 0.0001[2]
Ibuprofen (NSAID)1800 mg14 days---[2]

Table 3: Preclinical Efficacy in a Model of Neuropathic Pain (Chronic Constriction Injury of the Sciatic Nerve)

TreatmentDaily DosageDurationEffect on Mechanical AllodyniaNotesReference
PEA + Gabapentin (B195806) (low dose)Not specifiedNot specifiedSynergistic reduction in pain behaviorCo-administration enhanced the efficacy of gabapentin[3]
Gabapentin (effective dose)Not specifiedNot specifiedSignificant reduction in allodynia-[3]
Noxiall® (containing PEA)Not specified14 daysComparable to gabapentin and pregabalinA combination of natural products including PEA[3]

Table 4: In Vitro Anti-Inflammatory Efficacy (LPS-Induced TNF-α Release in N9 Microglial Cells)

Compound (100 nM)Treatment Duration% Inhibition of TNF-α Release (at 24h)Metabolic Stability (FAAH Hydrolysis)Reference
This compound (MePEA1)1 hourEffective inhibitionNot processed by FAAH[1]
Palmitoylethanolamide (PEA)1 hourEffective inhibitionProcessed by FAAH[1]
(R)-palmitoyl-(2-methyl) ethanolamide (MePEA2)1 hourLess effectiveNot specified[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rodents (Inflammatory Pain Model)

This widely used in vivo assay assesses the anti-inflammatory activity of a compound by measuring its ability to reduce localized edema induced by carrageenan.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) or mice are used.

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to several groups: vehicle control, positive control (e.g., indomethacin 5 mg/kg), and treatment groups receiving different doses of the test compound.

  • Administration: The test compound or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain Model)

The CCI model is a common surgical procedure in rodents to induce a peripheral nerve injury that mimics chronic neuropathic pain in humans.

  • Animals: Male Sprague-Dawley rats (200-250 g) are typically used.

  • Surgery: Under anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

  • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A significant decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw indicates the development of mechanical allodynia.

  • Drug Administration: Test compounds are administered systemically (e.g., i.p., p.o., or s.c.) at various time points after surgery to assess their ability to reverse the established allodynia.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Microglial Cells (In Vitro Inflammation Model)

This in vitro assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with LPS.

  • Cell Culture: Murine microglial cells (e.g., N9 cell line) are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with the test compound or vehicle for a specified period (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Sample Collection: The cell culture supernatant is collected at various time points (e.g., 24 hours) after LPS stimulation.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine release is calculated by comparing the cytokine levels in the treated groups to the LPS-stimulated vehicle control group.[1]

Mandatory Visualization

Signaling Pathways

Signaling_Pathways cluster_PEA This compound / PEA Pathway cluster_NSAID NSAID Pathway PEA This compound / PEA PPARa PPAR-α PEA->PPARa Activates NFkB_inhibition Inhibition of NF-κB Signaling PPARa->NFkB_inhibition Inflammatory_Genes Decreased Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_inhibition->Inflammatory_Genes NSAID NSAIDs (e.g., Ibuprofen) COX COX-1 / COX-2 Enzymes NSAID->COX Inhibits Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Inflammation_Pain Reduced Inflammation and Pain Prostaglandins->Inflammation_Pain

Caption: Distinct signaling pathways of this compound/PEA and NSAIDs.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_clinical Clinical Evaluation LPS_Assay LPS-Induced Cytokine Release Assay FAAH_Assay FAAH Hydrolysis Assay Inflammatory_Model Inflammatory Pain Model (Carrageenan-Induced Paw Edema) LPS_Assay->Inflammatory_Model Neuropathic_Model Neuropathic Pain Model (Chronic Constriction Injury) RCT Randomized Controlled Trials vs. Standard of Care Inflammatory_Model->RCT

Caption: General experimental workflow for evaluating novel analgesic and anti-inflammatory compounds.

References

A Comparative Guide to the Quantification of N-palmitoyl-R-alaninol: Assessing Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-palmitoyl-R-alaninol, a member of the N-acyl amino acid family. Given the growing interest in the biological activities of these lipid mediators, robust and reproducible quantification is paramount for accurate biological and pharmacological studies. This document outlines the current gold-standard analytical technique, presents typical performance data from closely related analogs to establish benchmarks for reproducibility and robustness, and provides detailed experimental protocols.

Introduction to N-palmitoyl-R-alaninol and its Analytical Challenges

N-palmitoyl-R-alaninol belongs to the diverse class of N-acyl amides, which are endogenous signaling molecules involved in various physiological processes. The accurate quantification of these lipids in biological matrices is often challenging due to their low endogenous concentrations and the complexity of the biological samples. This necessitates highly sensitive and specific analytical methods. While specific validation data for N-palmitoyl-R-alaninol is not widely published, extensive research on analogous N-acyl amino acids, such as N-oleoyl glycine (B1666218) and N-oleoyl alanine, provides a strong framework for establishing a reliable quantification assay.[1]

Comparative Analysis of Quantification Methods

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of N-acyl amino acids and related lipid molecules due to its high sensitivity, specificity, and robustness.[1] Alternative methods, such as immunoassays, may be developed for high-throughput screening but often lack the specificity and quantitative accuracy of LC-MS/MS. High-Performance Thin-Layer Chromatography (HPTLC) can be used for semi-quantitative analysis but is less suitable for precise quantification in complex biological samples.[2]

Table 1: Comparison of Analytical Methods for N-acyl Amide Quantification

MethodPrincipleSensitivitySpecificityThroughputKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High (fmol to pmol)Very HighMedium to HighGold standard for quantification, high specificity, can multiplex analytes.Requires sophisticated instrumentation and expertise.
Immunoassay (ELISA) Antibody-based detection.HighVariableHighHigh throughput, relatively simple to perform.Potential for cross-reactivity, may not be strictly quantitative.
HPTLC Separation on a thin layer of adsorbent followed by staining.Low to MediumLow to MediumHighSimple, low cost.Semi-quantitative at best, lower specificity.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Detailed Overview

LC-MS/MS is the recommended method for the robust and reproducible quantification of N-palmitoyl-R-alaninol. The following sections detail the experimental protocol and expected performance based on validated methods for similar N-acyl amino acids.

Experimental Protocol for LC-MS/MS Quantification

A validated LC-MS/MS method for N-acyl amino acids typically involves three key steps: sample preparation (extraction), chromatographic separation, and mass spectrometric detection.[1]

1. Sample Preparation: Liquid-Liquid Extraction

  • Objective: To extract N-palmitoyl-R-alaninol from the biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances.

  • Procedure:

    • To 100 µL of sample, add an internal standard (e.g., a stable isotope-labeled version of N-palmitoyl-R-alaninol or a structurally similar N-acyl amino alcohol not present in the sample).

    • Add a suitable organic solvent system, such as methyl tert-butyl ether (MTBE) and methanol (B129727), for lipid extraction.

    • Vortex vigorously to ensure thorough mixing and phase separation.

    • Centrifuge to pellet precipitated proteins and cellular debris.

    • Collect the organic supernatant containing the lipids.

    • Dry the extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation: Reversed-Phase HPLC

  • Objective: To separate N-palmitoyl-R-alaninol from other sample components before it enters the mass spectrometer.

  • Typical Parameters:

    • Column: A C18 reversed-phase column is commonly used for lipid analysis.

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to aid in protonation.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is used to elute analytes based on their hydrophobicity.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometric Detection: Triple Quadrupole MS

  • Objective: To specifically detect and quantify N-palmitoyl-R-alaninol.

  • Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for N-acyl amino acids.

  • Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

    • Precursor Ion: The protonated molecule of N-palmitoyl-R-alaninol ([M+H]+).

    • Product Ion: A characteristic fragment ion generated by collision-induced dissociation (CID) of the precursor ion.

Data Presentation: Expected Reproducibility and Robustness

While specific data for N-palmitoyl-R-alaninol is not available, the following tables summarize typical validation parameters for LC-MS/MS assays of closely related N-acyl amino acids, providing a benchmark for what can be expected in terms of reproducibility and robustness.[1]

Table 2: Intra- and Inter-Assay Precision (Reproducibility)

Analyte (Analog)Concentration LevelIntra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)
N-Oleoyl GlycineLow QC< 15%< 15%
Medium QC< 10%< 10%
High QC< 10%< 10%
N-Oleoyl AlanineLow QC< 15%< 15%
Medium QC< 10%< 10%
High QC< 10%< 10%
QC: Quality Control, %RSD: Percent Relative Standard Deviation. Data is representative of typical performance for N-acyl amino acid assays.

Table 3: Robustness Assessment

Robustness is evaluated by making small, deliberate variations in method parameters to assess the impact on the results.

Parameter VariedTypical VariationExpected Outcome
Column Temperature± 2 °CNo significant change in peak area or retention time.
Mobile Phase pH± 0.1 unitMinor shifts in retention time, but quantification remains accurate with internal standard correction.
Flow Rate± 5%Shift in retention time, but quantification remains accurate with internal standard correction.
Sample Extraction Time± 10 minNo significant difference in analyte recovery.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of N-palmitoyl-R-alaninol using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Tissue) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction add_is->extraction dry_down Dry Extract extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject Sample reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification (Peak Area Ratio) ms->quantification results Concentration Results quantification->results

Caption: LC-MS/MS workflow for N-palmitoyl-R-alaninol quantification.

Potential Signaling Pathway

N-acyl amino acids are known to interact with various cellular targets. The diagram below illustrates a generalized signaling pathway that N-palmitoyl-R-alaninol may be involved in, based on the known actions of related molecules.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NPA N-palmitoyl-R-alaninol receptor GPCR / Ion Channel NPA->receptor second_messenger Second Messengers (e.g., cAMP, Ca2+) receptor->second_messenger kinase_cascade Kinase Cascades second_messenger->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inflammation Modulation of Inflammation cellular_response->inflammation pain Pain Perception cellular_response->pain metabolism Metabolic Regulation cellular_response->metabolism

Caption: Generalized signaling pathway for N-acyl amino acids.

Conclusion

For the reliable quantification of N-palmitoyl-R-alaninol, a validated LC-MS/MS method is the most appropriate choice, offering unparalleled sensitivity and specificity. While specific performance data for this analyte is limited in public literature, the robustness and reproducibility of assays for structurally similar N-acyl amino acids provide a strong indication of the expected performance. By adhering to the detailed experimental protocols and quality control measures outlined in this guide, researchers can develop and validate a robust assay for N-palmitoyl-R-alaninol, enabling accurate investigation of its biological roles and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of (R)-N-(1-Hydroxypropan-2-yl)palmitamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle (R)-N-(1-Hydroxypropan-2-yl)palmitamide with appropriate personal protective equipment (PPE). Although specific hazard information is limited, related fatty acid amides and other organic amides can cause skin and eye irritation.[1] Therefore, the following minimum PPE is required:

  • Safety Goggles: To protect eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

All handling of the chemical waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Waste Identification and Classification:

  • Treat this compound waste as hazardous unless explicitly classified as non-hazardous by your institution's Environmental Health and Safety (EHS) department.[2]

  • Do not mix this waste with other chemical waste streams to prevent unforeseen reactions.[3][4]

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container.[2][3] The original product container, if empty and in good condition, is often a suitable choice.[2]

  • Ensure the container is clean and dry before adding waste.

  • The container must be kept securely closed except when adding waste.[2][4][5]

3. Labeling of Waste Container:

  • Properly label the waste container immediately upon the start of accumulation. The label must include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[6]

    • The date when the first waste was added to the container.[6]

    • An indication of the primary hazards (e.g., "Irritant," "Handle with Care").

4. Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]

  • The SAA should be under the control of laboratory personnel and located at or near the point of generation.[3]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[2][3]

  • Store incompatible chemicals separately to prevent accidental mixing.[2][3][4]

5. Arranging for Disposal:

  • Contact your institution's EHS or equivalent safety office to schedule a pickup for the hazardous waste.[5]

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Follow all institutional procedures for waste pickup requests.

Quantitative Data Summary

For general laboratory chemical waste, adherence to accumulation limits is crucial for regulatory compliance. The following table summarizes typical limits for Satellite Accumulation Areas.

Waste CategoryMaximum Accumulation VolumeTime Limit to Move from Lab
Hazardous Waste 55 gallons3 calendar days after reaching the limit
Acutely Toxic Waste (P-listed) 1 quart (liquid) or 1 kilogram (solid)3 calendar days after reaching the limit

Table 1: Standard Satellite Accumulation Area Limits.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify_waste Classify as Hazardous Waste (Consult EHS if unsure) fume_hood->classify_waste collect_waste Collect in a Labeled, Compatible, and Closed Container classify_waste->collect_waste Proceed label_info Label must include: 'Hazardous Waste' Full Chemical Name Accumulation Start Date collect_waste->label_info storage Store in a Designated Satellite Accumulation Area with Secondary Containment collect_waste->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow Diagram

Experimental Protocols

While this document focuses on disposal, it is important to note that any experimental protocol generating this waste should incorporate a waste disposal plan before the experiment begins.[4] This proactive approach ensures that all necessary containers and labels are prepared and that the disposal pathway is understood by all laboratory personnel involved.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the laboratory.

References

Essential Safety and Operational Guidance for Handling (R)-N-(1-Hydroxypropan-2-yl)palmitamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of (R)-N-(1-Hydroxypropan-2-yl)palmitamide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesEssential to protect from potential splashes when handling solutions.[2]
Hand Protection Nitrile GlovesDisposable nitrile gloves are mandatory to prevent skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated.[3]
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from accidental spills.[2]
Respiratory Protection Not typically required for small quantitiesFor handling larger quantities of the powder, especially if it could become airborne, work should be conducted in a chemical fume hood.[2][4] If a fume hood is not available, a dust mask should be considered.
Foot Protection Closed-toe ShoesMust be worn at all times in the laboratory to protect against spills and falling objects.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment. The following steps outline the process for safely handling this compound from receipt to disposal.

Preparation and Weighing
  • Acclimatization: Before opening, allow the container of this compound to reach room temperature to prevent condensation.

  • Work Area Preparation: Designate a specific area for handling the compound. Cover the work surface with absorbent bench paper.[5]

  • Weighing: Whenever possible, weigh the powder inside a chemical fume hood or an enclosed balance to minimize the risk of inhaling airborne particles.[4][5] Use weigh boats to prevent spills.[5] Keep the container closed as much as possible.[5]

Solution Preparation
  • Solvent Addition: If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Dissolving: Gently swirl or vortex the mixture to dissolve the compound.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and solvent used.

Handling and Storage
  • General Handling: Always wear the appropriate PPE as detailed in Table 1. Avoid eating, drinking, or smoking in the laboratory.[1][3] Wash hands thoroughly after handling.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[1]

Spills and Emergency Procedures
  • Minor Spills: For small spills of the powder, use a wet cleaning method or a HEPA vacuum to clean the area.[5] Avoid dry sweeping, which can generate dust.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Flush eyes with water for at least 15 minutes and seek medical attention.[3]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Dispose of as chemical waste in accordance with local, regional, and national regulations. Do not pour down the drain. Collect in a clearly labeled, sealed waste container.[2]
Contaminated Materials All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, weigh boats, bench paper) should be collected in a designated, sealed waste bag and disposed of as chemical waste.[2]
Solutions Collect solutions in a labeled, sealed waste container for chemical waste disposal.

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(R)-N-(1-Hydroxypropan-2-yl)palmitamide
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Reactant of Route 2
(R)-N-(1-Hydroxypropan-2-yl)palmitamide

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